1,5-Hexanediol
Descripción
Propiedades
IUPAC Name |
hexane-1,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-6(8)4-2-3-5-7/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVGBIALRHLALK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870799 | |
| Record name | Hexane-1,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928-40-5 | |
| Record name | 1,5-Hexanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexane-1,5-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexane-1,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexane-1,5-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.975 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 1,5-Hexanediol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Hexanediol is a valuable chemical intermediate belonging to the class of aliphatic diols. Its bifunctional nature, possessing two hydroxyl groups, allows it to serve as a versatile building block in a variety of chemical syntheses. This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and key reactions of this compound, tailored for professionals in research and development.
Chemical Structure and Identifiers
This compound is a linear six-carbon diol with hydroxyl groups at the 1 and 5 positions.
| Identifier | Value |
| IUPAC Name | Hexane-1,5-diol |
| CAS Number | 928-40-5[1][2] |
| Molecular Formula | C₆H₁₄O₂[1][2] |
| Molecular Weight | 118.17 g/mol [1][3] |
| SMILES | CC(O)CCCCO[1][3] |
| InChI | InChI=1S/C6H14O2/c1-6(8)4-2-3-5-7/h6-8H,2-5H2,1H3[1][2] |
| InChIKey | UNVGBIALRHLALK-UHFFFAOYSA-N[1][2] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Appearance | Colorless Liquid | [4] |
| Boiling Point | 89-91 °C at 0.5 mmHg | [3][5] |
| Melting Point | Not available | |
| Density | 0.981 g/mL at 25 °C | [3][5] |
| Refractive Index (n20/D) | 1.451 | [3][5] |
| Solubility in Water | 54 g/L at 25 °C | [1] |
| Flash Point | 113 °C (closed cup) | [3][5] |
| pKa | 15.16 ± 0.10 (Predicted) | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their neighboring environments within the molecule.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the hydroxyl (-OH) and alkyl (C-H) functional groups present in this compound.
Experimental Protocols
Synthesis of this compound via Reduction of a Ketoester
A common laboratory-scale synthesis of this compound involves the reduction of a suitable precursor, such as ethyl 5-oxohexanoate (B1238966), using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Step 1: Synthesis of Ethyl 5-Oxohexanoate (Illustrative)
The Claisen condensation of ethyl acetate (B1210297) and ethyl levulinate can be adapted to synthesize a β-keto ester, which can then be further modified to yield ethyl 5-oxohexanoate. A more direct approach involves the acetoacetic ester synthesis.
Step 2: Reduction of Ethyl 5-Oxohexanoate to this compound
Materials:
-
Ethyl 5-oxohexanoate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Dry glassware
-
Stirring apparatus
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride (a molar excess, typically 2-3 equivalents relative to the ester) in anhydrous diethyl ether or THF is prepared and cooled in an ice bath.
-
A solution of ethyl 5-oxohexanoate in the same anhydrous solvent is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed to ensure the complete reduction of the ester and ketone functionalities. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cautiously quenched by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then more water, while cooling the flask in an ice bath. This procedure is to safely decompose the excess LiAlH₄ and precipitate the aluminum salts.
-
The resulting white precipitate is filtered off, and the filter cake is washed thoroughly with diethyl ether or THF.
-
The combined organic filtrates are dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification of this compound by Vacuum Distillation
Due to its relatively high boiling point, this compound is best purified by vacuum distillation to prevent decomposition at atmospheric pressure.
Equipment:
-
Round-bottom flask
-
Short-path distillation head or a standard distillation setup with a vacuum adapter
-
Condenser
-
Receiving flask
-
Vacuum pump
-
Manometer
-
Heating mantle with a stirrer
-
Boiling chips or a magnetic stir bar
Procedure:
-
The crude this compound is placed in a round-bottom flask with boiling chips or a magnetic stir bar. The flask should not be more than two-thirds full.
-
The distillation apparatus is assembled, ensuring all joints are properly greased to maintain a good vacuum seal.
-
The system is connected to a vacuum pump, and the pressure is gradually reduced to the desired level (e.g., 0.5 mmHg).
-
Once a stable low pressure is achieved, the heating mantle is turned on, and the temperature is slowly increased.
-
The fraction that distills at a constant temperature corresponding to the boiling point of this compound at that pressure (e.g., 89-91 °C at 0.5 mmHg) is collected in the receiving flask.
-
After the desired fraction has been collected, the heating is discontinued, and the apparatus is allowed to cool to room temperature before the vacuum is released.
Chemical Reactivity and Applications
As a diol, this compound undergoes typical alcohol reactions, such as oxidation, esterification, and etherification.
Oxidation of this compound
The secondary hydroxyl group at the 5-position can be selectively oxidized to a ketone using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC).
Experimental Protocol: Oxidation to 5-Hydroxy-2-hexanone
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Celite® or silica (B1680970) gel
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of PCC (approximately 1.5 equivalents) and Celite® in anhydrous dichloromethane, a solution of this compound (1 equivalent) in dichloromethane is added in one portion at room temperature.
-
The reaction mixture is stirred for a few hours, and the progress is monitored by TLC.
-
Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium byproducts.
-
The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography.
The primary hydroxyl group can be oxidized to a carboxylic acid using stronger oxidizing agents.
Applications
This compound and its derivatives are utilized in various fields:
-
Polymer Synthesis: It can be used as a monomer in the production of polyesters and polyurethanes.
-
Fine Chemical Synthesis: It serves as a starting material for the synthesis of various other organic compounds.
-
Drug Development: The diol structure can be a key component or a starting material for the synthesis of pharmacologically active molecules.[4]
Visualizations
Safety Information
This compound is considered to be an irritant. It may cause skin, eye, and respiratory tract irritation.[3][5][6] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
A Comprehensive Technical Guide to the Physical Properties of 1,5-Hexanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of 1,5-Hexanediol (CAS No: 928-40-5), a versatile diol with applications in various scientific and industrial fields, including as a building block in the synthesis of polymers and as a component in formulations. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental protocols, and a logical workflow for property determination.
Core Physical and Chemical Properties
This compound, with the chemical formula C₆H₁₄O₂, is an aliphatic alcohol characterized by the presence of two hydroxyl groups.[1] Its structure and key identifiers are summarized below.
| Identifier | Value | Reference |
| Chemical Name | hexane-1,5-diol | [1] |
| CAS Number | 928-40-5 | [2][3] |
| Molecular Formula | C₆H₁₄O₂ | [1] |
| Molecular Weight | 118.17 g/mol | [1][2][3] |
| Canonical SMILES | CC(CCCCO)O | [2][3] |
| InChI Key | UNVGBIALRHLALK-UHFFFAOYSA-N | [2][3] |
Quantitative Physical Properties
The physical properties of this compound are crucial for its handling, application, and integration into various processes. The following tables summarize the key quantitative data.
General Physical Properties
| Property | Value | Conditions | Reference |
| Appearance | Colorless to light yellow liquid | Ambient | [4] |
| Density | 0.981 g/mL | at 25 °C | [2][3][5] |
| Refractive Index (n20/D) | 1.451 | at 20 °C | [2][3][6] |
| pKa | 15.16 ± 0.10 | Predicted | [6][7] |
| Vapor Pressure | 0.00189 mmHg | at 25°C | [6] |
Thermal Properties
| Property | Value | Conditions | Reference |
| Boiling Point | 89-91 °C | at 0.5 mmHg | [2][3][5] |
| Melting Point | 26.38 °C | Estimate | [4][6] |
| Flash Point | >230 °F (>110 °C) | Closed Cup | [6][8] |
Solubility
| Solvent | Solubility | Reference |
| Water | 54 g/L (at 25 °C) | [7] |
| Chloroform | Soluble | [4][6] |
| Dichloromethane | Soluble | [4][6] |
| Ethyl Acetate | Soluble | [4][6] |
| Methanol | Soluble | [4][6] |
Experimental Protocols for Property Determination
Accurate determination of physical properties is paramount for the reliable application of chemical compounds. The following sections detail the standard experimental methodologies for measuring the key physical properties of this compound.
Melting Point Determination (Thiele Tube Method)
The melting point is a critical indicator of a compound's purity.
Apparatus:
-
Thiele tube
-
High-boiling point oil (e.g., mineral oil or silicone oil)
-
Thermometer (calibrated)
-
Capillary tubes (sealed at one end)
-
Bunsen burner or heating mantle
-
Rubber band or wire for attaching the capillary tube
Procedure:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into the sealed end of a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The Thiele tube is filled with a suitable high-boiling point oil. The capillary tube is attached to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating: The thermometer and capillary tube assembly is immersed in the oil bath of the Thiele tube. The side arm of the Thiele tube is gently and uniformly heated.
-
Observation: The temperature is monitored closely. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.
-
Heating Rate: For accurate measurements, the heating rate should be slow, approximately 1-2 °C per minute, especially near the expected melting point.
Boiling Point Determination at Reduced Pressure (Micro-Boiling Point Method)
Due to its high boiling point at atmospheric pressure, the boiling point of this compound is often determined at a reduced pressure to prevent decomposition.
Apparatus:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Thiele tube or other heating bath
-
Vacuum source and manometer
Procedure:
-
Sample Preparation: A small amount of this compound (a few drops) is placed in the small test tube. A capillary tube is placed inside the test tube with its open end downwards.
-
Apparatus Setup: The test tube is attached to a thermometer and placed in a heating bath. The apparatus is connected to a vacuum source and a manometer to control and measure the pressure.
-
Heating: The sample is heated gently. Initially, a stream of bubbles will emerge from the capillary tube as the trapped air expands.
-
Observation: As the liquid is heated further, its vapor pressure increases. When the vapor pressure equals the applied pressure, a rapid and continuous stream of bubbles will emerge from the capillary tube. At this point, heating is stopped.
-
Recording: The liquid is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point at that specific pressure.
Density Determination (Pycnometer Method)
The density of a liquid can be accurately determined using a pycnometer.
Apparatus:
-
Pycnometer (a glass flask with a specific, accurately known volume)
-
Analytical balance
-
Thermometer
-
Water bath
Procedure:
-
Mass of Empty Pycnometer: The clean, dry pycnometer is accurately weighed on an analytical balance.
-
Mass of Pycnometer with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are present. The temperature of the liquid is allowed to equilibrate to a specific temperature (e.g., 25 °C) using a water bath. The pycnometer is then weighed again.
-
Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Refractive Index Determination (Abbe Refractometer)
The refractive index is a measure of how light bends as it passes through a substance.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
-
Solvent for cleaning (e.g., ethanol (B145695) or acetone)
Procedure:
-
Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.
-
Sample Application: A few drops of this compound are placed on the prism of the refractometer.
-
Temperature Control: The prisms are brought to the desired temperature (e.g., 20 °C) using the circulating water bath.
-
Measurement: The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
Reading: The refractive index is read directly from the instrument's scale.
Flash Point Determination (Closed-Cup Method)
The flash point is the lowest temperature at which the vapors of a liquid will ignite with an ignition source.
Apparatus:
-
Pensky-Martens or similar closed-cup flash point tester
-
Thermometer
-
Ignition source (e.g., a small flame or electric igniter)
Procedure:
-
Sample Preparation: The sample cup is filled with this compound to the specified level.
-
Heating: The sample is heated at a slow, constant rate as specified by the standard method (e.g., ASTM D93). The sample is stirred continuously.
-
Ignition Test: At regular temperature intervals, the ignition source is applied to the vapor space above the liquid.
-
Observation: The temperature at which a brief flash is observed inside the cup is recorded as the flash point.
Solubility Determination
A qualitative assessment of solubility is often sufficient for many applications.
Apparatus:
-
Test tubes
-
Vortex mixer or shaker
-
Graduated pipettes
Procedure:
-
Sample and Solvent: A small, measured amount of this compound (e.g., 0.1 g or 0.1 mL) is placed in a test tube.
-
Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.
-
Mixing: The mixture is vigorously agitated using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).
-
Observation: The mixture is observed to determine if the this compound has completely dissolved (forms a single, clear phase), is partially soluble, or is insoluble (remains as a separate phase). This can be repeated with increasing amounts of solvent to determine an approximate solubility limit.
Logical Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the comprehensive determination of the physical properties of a chemical substance like this compound.
Caption: Logical workflow for determining the physical properties of this compound.
References
- 1. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 7. ucc.ie [ucc.ie]
- 8. byjus.com [byjus.com]
Navigating the Solvent Landscape: A Technical Guide to 1,5-Hexanediol Solubility
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the solubility of 1,5-Hexanediol across a spectrum of common laboratory solvents. Understanding the solubility characteristics of this versatile diol is paramount for its effective application in research, chemical synthesis, and pharmaceutical formulation. This document provides a comprehensive overview of its solubility profile, detailed experimental protocols for solubility determination, and a visual representation of solubility trends based on solvent polarity.
Core Concept: Solubility of this compound
This compound (CAS No. 928-40-5) is a hygroscopic, colorless liquid at room temperature. Its molecular structure, featuring two hydroxyl (-OH) groups, dictates its solubility behavior. These polar hydroxyl groups allow for hydrogen bonding with polar solvents, while the five-carbon aliphatic chain contributes to some non-polar character. This dual nature results in miscibility with a range of polar organic solvents and a defined solubility in water.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, a reliable value for its solubility in water has been established. For other solvents, qualitative solubility information is available. The following table summarizes the known and inferred solubility of this compound.
| Solvent | Solvent Polarity | Solubility (at 25 °C) | Data Type |
| Water | Polar Protic | 54 g/L[1] | Quantitative |
| Methanol | Polar Protic | Soluble[1][2] | Qualitative |
| Ethanol | Polar Protic | Soluble | Inferred |
| Acetone | Polar Aprotic | Soluble | Inferred |
| Ethyl Acetate | Polar Aprotic | Soluble[1][2] | Qualitative |
| Dichloromethane | Polar Aprotic | Soluble[1][2] | Qualitative |
| Chloroform | Polar Aprotic | Soluble[1][2] | Qualitative |
| Diethyl Ether | Non-polar | Slightly Soluble | Inferred |
| Hexane | Non-polar | Insoluble | Inferred |
| Toluene | Non-polar | Insoluble | Inferred* |
*Inferred solubility is based on the known solubility of similar diols, such as 1,6-Hexanediol, and the general principle that "like dissolves like."[3][4] It is expected that this compound will be readily soluble in polar solvents and have limited solubility in non-polar hydrocarbon solvents.
Experimental Protocols for Solubility Determination
The "shake-flask" or isothermal saturation method is the gold standard for determining the solubility of a substance in a solvent.[5][6][7] This method involves saturating a solvent with a solute and then measuring the concentration of the solute in the solution.
Detailed Methodology: Shake-Flask Method
1. Preparation:
-
Ensure the this compound and all solvents are of high purity.
-
Prepare a series of glass vials or flasks with airtight screw caps.
-
Calibrate analytical equipment to be used for concentration measurement (e.g., gas chromatography, refractometry).
2. Experimental Procedure:
-
Add an excess amount of this compound to each vial containing a known volume of the solvent to be tested. The presence of undissolved solute is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature water bath or incubator equipped with a shaker. The temperature should be controlled to ±0.5°C.
-
Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. The equilibration time should be established by preliminary experiments, ensuring that the concentration of the solute in the solvent does not change over a longer agitation period.
3. Sample Analysis:
-
After equilibration, cease agitation and allow the vials to stand in the constant temperature bath for a sufficient period (e.g., 24 hours) to allow for the separation of the undissolved solute.
-
Carefully withdraw a sample from the clear supernatant using a pre-warmed or pre-cooled syringe to match the experimental temperature.
-
Immediately filter the sample through a membrane filter (with a pore size of 0.45 µm or smaller) that is compatible with the solvent and has been pre-saturated with the solution to avoid loss of solute by adsorption.
-
Accurately dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.
4. Data Reporting:
-
The solubility should be reported in grams per liter (g/L) or other appropriate units, along with the experimental temperature.
-
The mean and standard deviation of at least three replicate experiments should be reported.
Visualization of Solubility Principles
The solubility of this compound is fundamentally governed by the polarity of the solvent. The following diagram illustrates this relationship.
This diagram illustrates that this compound exhibits high solubility in both polar protic and polar aprotic solvents due to its ability to form hydrogen bonds and participate in dipole-dipole interactions. Conversely, its solubility is low in non-polar solvents where only weaker van der Waals forces are at play.
References
Synthesis of 1,5-Hexanediol from Biomass: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The transition from petrochemical-based manufacturing to sustainable, bio-based processes is a paramount objective in modern chemistry. 1,5-Hexanediol, a valuable monomer and chemical intermediate, is a prime candidate for production from renewable biomass resources. This technical guide provides an in-depth overview of the synthesis of this compound from biomass-derived platform chemicals, focusing on catalytic pathways, experimental methodologies, and quantitative data to support further research and development in this field.
Core Catalytic Strategies and Pathways
The synthesis of this compound from biomass predominantly originates from C6 sugars, which are first converted to the versatile platform chemical 5-hydroxymethylfurfural (B1680220) (HMF). The subsequent catalytic upgrading of HMF and its derivatives is the cornerstone of bio-based this compound production. The key intermediate in one of the promising routes to this compound is 1,2,6-hexanetriol (B48424), which is obtained from HMF. The selective hydrodeoxygenation of 1,2,6-hexanetriol can yield this compound as a significant product alongside its isomer, 1,6-hexanediol (B165255).
A critical pathway involves the hydrodeoxygenation of 1,2,6-hexanetriol over bimetallic catalysts. This process involves the selective removal of a hydroxyl group, and the selectivity towards this compound versus 1,6-hexanediol is a key challenge that depends on the catalyst formulation and reaction conditions.
dot
Caption: General reaction pathway for the synthesis of this compound from biomass.
Quantitative Data on Catalytic Performance
The following table summarizes key quantitative data from a representative study on the conversion of 1,2,6-hexanetriol to hexanediols. It is important to note that in this specific research, 1,6-hexanediol was the target product, with this compound being a major byproduct. This highlights the need for further catalyst and process development to enhance selectivity towards this compound.
| Catalyst | Substrate | Temperature (°C) | H₂ Pressure (bar) | Reaction Time (h) | Conversion (%) | Selectivity to this compound (%) | Selectivity to 1,6-Hexanediol (%) | Reference |
| Rh-ReOₓ/SiO₂ | 1,2,6-Hexanetriol | 180 | 80 | 20 | 100 | Main Byproduct | 73 | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below is a representative protocol for the catalytic conversion of 1,2,6-hexanetriol, which yields this compound.
Catalyst Preparation (Rh-ReOₓ/SiO₂)
-
Support Preparation: Commercial silica (B1680970) (SiO₂) is used as the support material.
-
Impregnation: The silica support is impregnated with an aqueous solution of rhodium(III) chloride (RhCl₃) and ammonium (B1175870) perrhenate (B82622) (NH₄ReO₄). The amounts are calculated to achieve the desired metal loading.
-
Drying: The impregnated support is dried, typically in an oven at a controlled temperature (e.g., 120 °C) overnight to remove the solvent.
-
Calcination: The dried material is calcined in air at a high temperature (e.g., 400-500 °C) for several hours to decompose the metal precursors and form metal oxides.
-
Reduction: Prior to the reaction, the calcined catalyst is reduced under a hydrogen flow at an elevated temperature to convert the metal oxides to their active metallic states.
Catalytic Hydrogenolysis of 1,2,6-Hexanetriol
-
Reactor Setup: A high-pressure batch reactor (autoclave) equipped with a magnetic stirrer, temperature controller, and gas inlet/outlet is used.
-
Charging the Reactor: The reactor is charged with 1,2,6-hexanetriol, the Rh-ReOₓ/SiO₂ catalyst, and a solvent (e.g., water). The catalyst-to-substrate ratio is a critical parameter to be optimized.
-
Reaction Execution: The reactor is sealed, purged several times with hydrogen to remove air, and then pressurized with hydrogen to the desired pressure (e.g., 80 bar). The reactor is heated to the reaction temperature (e.g., 180 °C) and the stirring is initiated. The reaction is allowed to proceed for a set duration (e.g., 20 hours).[1]
-
Product Recovery and Analysis: After the reaction, the reactor is cooled to room temperature and depressurized. The reaction mixture is filtered to separate the catalyst. The liquid phase is then analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of the reactant and the selectivity to the products, including this compound and 1,6-hexanediol.
dot
Caption: A generalized experimental workflow for the synthesis of this compound.
Future Outlook
The synthesis of this compound from biomass is a promising avenue for the production of sustainable chemicals. Current research has demonstrated the feasibility of this conversion, primarily through the hydrodeoxygenation of HMF-derived intermediates like 1,2,6-hexanetriol. However, significant opportunities for improvement remain. The development of more selective catalysts that favor the formation of this compound over its isomers is a key research direction. Furthermore, process optimization to enhance yield, reduce reaction times, and utilize more environmentally benign solvents will be crucial for the economic viability of this bio-based route. Continued research in these areas will undoubtedly pave the way for the industrial-scale production of this compound from renewable feedstocks.
References
An In-depth Technical Guide to the Safe Handling of 1,5-Hexanediol
Introduction
1,5-Hexanediol (CAS No: 928-40-5) is an aliphatic alcohol utilized as an intermediate in various chemical syntheses.[1][2] For researchers, scientists, and drug development professionals, a comprehensive understanding of its safety profile and handling requirements is paramount to ensure a safe laboratory environment. This guide provides an in-depth overview of the safety data, handling precautions, and emergency procedures for this compound, compiled from safety data sheets and chemical databases.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Source |
| CAS Number | 928-40-5 | [1] |
| Molecular Formula | C₆H₁₄O₂ | [1][3] |
| Molecular Weight | 118.17 g/mol | [1] |
| Synonyms | hexane-1,5-diol | [1][3] |
| Appearance | Liquid | [4] |
| Density | 0.981 g/mL at 25 °C | [4] |
| Boiling Point | 89-91 °C at 0.5 mmHg | [4] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [4][5] |
| Refractive Index | n20/D 1.451 | [4] |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS).[1] It is crucial to be aware of these hazards to implement appropriate safety measures.
| GHS Classification | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
Summary of Hazards:
-
Hazard Pictogram: GHS07 (Exclamation Mark)[5]
-
Primary Hazards: The main risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1][4][5]
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential to minimize exposure and ensure chemical stability.
Handling Procedures:
-
Avoid all personal contact, including inhalation of vapors or mists.[6][7]
-
Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[6][8]
-
Prevent concentration in hollows and sumps.[7]
-
When handling, do not eat, drink, or smoke.[7]
-
Wash hands and face thoroughly after handling.[6]
-
Avoid contact with incompatible materials.[7]
Storage Conditions:
-
Store in a cool, dry, and well-ventilated place.[6]
-
Keep containers tightly closed to prevent leakage.[6]
-
Containers that have been opened must be carefully resealed and kept upright.[6]
-
The designated storage class for this combustible liquid is Class 10.[4][5]
Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls and personal protective equipment are the primary barriers to chemical exposure.
Engineering Controls:
-
Ventilation: Use a closed system or local exhaust ventilation to prevent direct exposure to vapors or mists.[9]
-
Safety Stations: Ensure that safety showers and eyewash stations are installed and readily accessible near the workstation.
Personal Protective Equipment: The following table outlines the recommended PPE for handling this compound.
| Protection Type | Specification | Source |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved eyeshields. | [4][6] |
| Skin Protection | Chemical-resistant gloves (inspect before use). Protective clothing to prevent skin contact. | [6][8] |
| Respiratory Protection | For operations generating vapor/mist, use a NIOSH/MSHA-approved respirator with an appropriate filter, such as a type ABEK (EN14387) respirator filter. | [4] |
Emergency Procedures
In the event of an emergency, prompt and correct action is critical. The following sections and diagrams outline the necessary steps for first aid and spill response.
First-Aid Measures
The workflow below details the immediate actions to take following an exposure incident.
Caption: First-Aid Protocol for this compound Exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[6] Check for and remove any contact lenses if it is easy to do so.[6] Continue rinsing and seek medical attention.[6]
-
Skin Contact: Immediately flush the skin with plenty of water and remove all contaminated clothing, including footwear.[6][7] Cover the irritated skin with an emollient.[6] If irritation persists, seek medical attention.[7]
-
Inhalation: If fumes are inhaled, remove the victim from the contaminated area to fresh air.[7] Lay the patient down and keep them warm and rested.[7] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[10]
-
Ingestion: If swallowed, do NOT induce vomiting.[11] Rinse the mouth with water and call a POISON CENTER or doctor for advice.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][10]
-
Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.[6]
-
Protective Actions: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing.[6][10]
Accidental Release Measures
The following workflow provides a logical sequence of actions for responding to a spill.
References
- 1. This compound | C6H14O2 | CID 79126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 928-40-5 [chemicalbook.com]
- 3. This compound [webbook.nist.gov]
- 4. 1,5-己二醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1,5-己二醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. happycall.biz [happycall.biz]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. nbinno.com [nbinno.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Thermal Stability of 1,5-Hexanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of 1,5-Hexanediol. The document details its physical and chemical properties, outlines experimental protocols for assessing its thermal behavior, and discusses its decomposition characteristics. This guide is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.
Physicochemical Properties of this compound
This compound is a valuable bifunctional organic compound, finding applications as a monomer in the synthesis of polyesters and polyurethanes. A clear understanding of its thermal properties is crucial for its safe handling, storage, and application in various chemical processes.
A summary of the key physical and thermal properties of this compound is presented in the table below. It is important to note that while some experimental data is available, specific data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for this compound are not readily found in the public domain. The data presented here is a combination of reported values and calculated estimates.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄O₂ | --INVALID-LINK-- |
| Molecular Weight | 118.17 g/mol | --INVALID-LINK-- |
| Boiling Point | 89-91 °C at 0.5 mmHg | --INVALID-LINK-- |
| Density | 0.981 g/mL at 25 °C | --INVALID-LINK-- |
| Flash Point | 113 °C (closed cup) | --INVALID-LINK-- |
| Autoignition Temperature | Not available | |
| Decomposition Temperature | Not available |
Experimental Assessment of Thermal Stability
To rigorously characterize the thermal stability of this compound, a combination of thermoanalytical techniques is employed. The primary methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for TGA and DSC analysis of a liquid sample like this compound.
An In-depth Technical Guide to the Core Reaction Mechanisms of 1,5-Hexanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core reaction mechanisms of 1,5-hexanediol, a versatile linear diol. The content is tailored for researchers, scientists, and professionals in drug development and related fields, offering detailed insights into its oxidative transformations, dehydration reactions, and polymerization potential. This document includes structured data tables for easy comparison of quantitative results, detailed experimental protocols for key reactions, and visual diagrams of reaction pathways and workflows.
Oxidation of this compound
The oxidation of this compound can be controlled to yield valuable chemical intermediates, primarily glutaric acid and δ-valerolactone. The reaction pathway typically proceeds through the sequential oxidation of the terminal alcohol groups.
Oxidation to Glutaric Acid
The selective oxidation of this compound to glutaric acid involves the oxidation of both primary alcohol groups to carboxylic acids. This transformation is often achieved using catalytic systems in the presence of an oxidizing agent. While direct studies on this compound are limited, analogous research on the aqueous oxidation of 1,5-pentanediol (B104693) to glutaric acid over platinum-based catalysts provides significant mechanistic insights.[1][2] The proposed mechanism involves a series of oxidation steps.
The reaction initiates with the oxidation of one of the primary alcohol groups to an aldehyde (5-hydroxyhexanal), which is then further oxidized to a carboxylic acid (5-hydroxyhexanoic acid). Subsequent oxidation of the remaining alcohol group yields the final dicarboxylic acid, glutaric acid.
Quantitative Data for Analagous 1,5-Pentanediol Oxidation
| Catalyst | Temperature (°C) | Pressure (bar O₂) | Conversion (%) | Selectivity to Glutaric Acid (%) | Reference |
| Pt/ZrO₂ | 90 | 40 | ~60 | ~25 | [1] |
| Au-Pt/ZrO₂ | 90 | 40 | ~75 | ~30 | [1] |
| Au-Pd/ZrO₂ | 90 | 40 | ~80 | ~20 | [1] |
Experimental Protocol: Catalytic Oxidation of 1,5-Pentanediol to Glutaric Acid (Analogous)
This protocol is adapted from studies on 1,5-pentanediol oxidation.[1][2]
Materials:
-
1,5-Pentanediol
-
Supported platinum catalyst (e.g., Pt/ZrO₂)
-
Deionized water
-
Pressurized reaction vessel (autoclave)
-
Oxygen or air supply
-
Analytical equipment (e.g., GC-MS, HPLC)
Procedure:
-
The catalyst is pre-treated under appropriate conditions (e.g., reduction under H₂ flow).
-
The reaction vessel is charged with an aqueous solution of 1,5-pentanediol and the catalyst.
-
The reactor is sealed, purged with an inert gas, and then pressurized with oxygen or air to the desired pressure.
-
The reaction mixture is heated to the target temperature with vigorous stirring.
-
The reaction is monitored by taking samples periodically for analysis by GC-MS or HPLC to determine the conversion of the diol and the selectivity to glutaric acid and other products.
-
Upon completion, the reactor is cooled, depressurized, and the catalyst is separated by filtration.
-
The product mixture is then subjected to appropriate purification techniques to isolate glutaric acid.
Oxidation to δ-Valerolactone
The intramolecular oxidative cyclization of this compound leads to the formation of δ-valerolactone, a six-membered cyclic ester. This reaction is typically a dehydrogenation process, often catalyzed by copper-based catalysts at elevated temperatures. The mechanism involves the initial dehydrogenation of one of the alcohol groups to form an aldehyde, which then undergoes an intramolecular cyclization and further dehydrogenation to yield the lactone.[3]
A detailed experimental procedure for the synthesis of β-methyl-δ-valerolactone from 3-methyl-1,5-pentanediol (B147205) provides a valuable analogous protocol.[4]
Quantitative Data for Dehydrogenation of 1,5-Pentanediol to δ-Valerolactone (Analogous)
| Catalyst | Temperature (°C) | Yield of δ-Valerolactone (%) | Reference |
| Copper-Zinc Oxide | 230 | 86 | [5] |
| Copper Chromite | 195-205 | 90-95 (for β-methyl-δ-valerolactone) | [4] |
Experimental Protocol: Synthesis of β-Methyl-δ-valerolactone from 3-Methyl-1,5-pentanediol (Analogous)
This protocol is adapted from Organic Syntheses.[4]
Materials:
-
3-Methyl-1,5-pentanediol
-
Copper chromite catalyst
-
Three-necked flask equipped with a stirrer, thermometer, and reflux condenser
-
Gas evolution measurement device
-
Distillation apparatus
Procedure:
-
A three-necked flask is charged with 3-methyl-1,5-pentanediol and copper chromite catalyst.
-
The mixture is heated rapidly to approximately 200°C with vigorous stirring.
-
The temperature is maintained at 195-205°C for 1.5-3.0 hours, during which hydrogen gas evolves and is measured.
-
After the reaction is complete (indicated by the cessation of gas evolution), the product is distilled directly from the reaction flask through a Vigreux column.
-
The distilled β-methyl-δ-valerolactone is collected.
Dehydration of this compound to Tetrahydropyran (B127337)
The acid-catalyzed intramolecular dehydration of this compound is a key reaction for the synthesis of tetrahydropyran, a valuable cyclic ether. This reaction typically proceeds through an Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism.
The mechanism involves three main steps:
-
Protonation: One of the hydroxyl groups is protonated by the acid catalyst, forming a good leaving group (water).
-
Intramolecular Nucleophilic Attack: The oxygen of the second hydroxyl group acts as a nucleophile and attacks the carbon atom bearing the protonated hydroxyl group.
-
Deprotonation: A water molecule is displaced, and a protonated cyclic ether (oxonium ion) is formed. A weak base then deprotonates the oxonium ion to yield tetrahydropyran and regenerate the acid catalyst.[6]
Quantitative Data for Cyclodehydration of 1,n-Diols
| Diol | Catalyst | Temperature (°C) | Time (h) | Yield of Cyclic Ether (%) | Reference |
| 1,5-Pentanediol | H₃PW₁₂O₄₀ | 100 | 3 | 95 (Tetrahydropyran) | [7] |
| 1,6-Hexanediol (B165255) | H₃PW₁₂O₄₀ | 100 | 3 | 80 (Oxepane) | [7] |
Experimental Protocol: Cyclodehydration of 1,n-Diols using Heteropoly Acid (Analogous)
This protocol is generalized from a study on the cyclodehydration of various diols.[7]
Materials:
-
This compound
-
Heteropoly acid catalyst (e.g., H₃PW₁₂O₄₀)
-
Reaction flask with a distillation setup
-
Heating mantle
-
Drying agent (e.g., CaCl₂)
Procedure:
-
The reaction flask is charged with this compound and the heteropoly acid catalyst.
-
The mixture is heated with stirring.
-
As the reaction proceeds, the product (tetrahydropyran) and water will distill from the mixture.
-
The distillation is continued until no more product is collected.
-
The distillate is dried over a suitable drying agent and then filtered to obtain pure tetrahydropyran.
Polycondensation of this compound
This compound can be used as a monomer in polycondensation reactions with dicarboxylic acids to produce polyesters. The properties of the resulting polyester (B1180765) can be tuned by the choice of the dicarboxylic acid.
The polycondensation reaction is an equilibrium process where a molecule of water is eliminated for each ester linkage formed. The reaction is typically carried out at high temperatures and under vacuum to drive the equilibrium towards the polymer by removing the water byproduct. An acid catalyst is often used to accelerate the reaction.[8]
Experimental Protocol: Polycondensation of 1,6-Hexanediol and Adipic Acid (Analogous)
This protocol is adapted from a study on the synthesis of poly(hexamethylene adipate).[8][9]
Materials:
-
This compound
-
Adipic acid
-
Catalyst (e.g., n-BuSnOOH)
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark apparatus
-
Vacuum pump
Procedure:
-
The reaction vessel is charged with this compound, adipic acid, and the catalyst.
-
The mixture is heated to a high temperature (e.g., 170°C) under a nitrogen atmosphere.
-
Water formed during the esterification is collected in the Dean-Stark trap.
-
The progress of the reaction can be monitored by measuring the acid value of the reaction mixture.
-
Once the oligomerization is complete, a vacuum is applied to remove the remaining water and drive the polymerization to high molecular weight.
-
The reaction is continued until the desired molecular weight is achieved, as determined by viscosity measurements or other analytical techniques.
-
The resulting polyester is then cooled and collected.
Conversion of this compound to 1,6-Hexanediol
The direct isomerization of this compound to 1,6-hexanediol is not a commonly reported or straightforward chemical transformation. There is a lack of established, high-yield methods for this specific conversion. From a thermodynamic and kinetic standpoint, such a skeletal rearrangement would likely require significant energy input and a highly specific catalyst to overcome the activation barrier and selectively form the 1,6-isomer without leading to a mixture of other products or decomposition. In many industrial processes, this compound is considered an impurity that is removed during the purification of 1,6-hexanediol rather than being converted.[10] Therefore, for practical synthetic purposes, direct conversion is not a recommended route.
References
- 1. asset.library.wisc.edu [asset.library.wisc.edu]
- 2. researchgate.net [researchgate.net]
- 3. oaepublish.com [oaepublish.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic Polycondensation of 1,6-Hexanediol and Diethyl Adipate: A Statistical Approach Predicting the Key-Parameters in Solution and in Bulk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental insights into catalytic oxidation of 1,6-hexanediol to ε-caprolactone over (p-cymene)RuCl2(L) complexes in non-polar media - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Research Applications of 1,5-Hexanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,5-Hexanediol, a linear diol with hydroxyl groups at the 1 and 5 positions, is a versatile building block with growing potential in various research and development sectors. Its unique structural properties make it a valuable monomer for the synthesis of advanced polymers such as polyesters and polyurethanes, offering a distinct profile of flexibility and thermal characteristics. Furthermore, its role as a key intermediate in the synthesis of pharmaceutical compounds and its emerging applications in biodegradable polymers for drug delivery systems highlight its significance in the biomedical and pharmaceutical fields. This technical guide provides an in-depth overview of the core research applications of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of synthetic pathways and workflows to facilitate its adoption in innovative research endeavors.
Physicochemical Properties of this compound
A comprehensive understanding of the fundamental properties of this compound is crucial for its effective application in research. The following table summarizes its key physicochemical data.
| Property | Value | Reference |
| Chemical Formula | C₆H₁₄O₂ | --INVALID-LINK-- |
| Molecular Weight | 118.17 g/mol | --INVALID-LINK-- |
| CAS Number | 928-40-5 | --INVALID-LINK-- |
| Boiling Point | 89-91 °C at 0.5 mmHg | --INVALID-LINK-- |
| Density | 0.981 g/mL at 25 °C | --INVALID-LINK-- |
| Refractive Index (n20/D) | 1.451 | --INVALID-LINK-- |
| Flash Point | 113 °C (closed cup) | --INVALID-LINK-- |
| Water Solubility | Log10(WS) = -0.97 mol/L | --INVALID-LINK-- |
| Octanol/Water Partition Coefficient (logP) | 0.530 | --INVALID-LINK-- |
Core Research Applications
Polymer Synthesis
This compound serves as a valuable diol monomer in the synthesis of various polymers, imparting specific properties due to its chain length and the secondary hydroxyl group.
This compound can be used in the synthesis of polyesters through polycondensation reactions with dicarboxylic acids or their derivatives. The inclusion of this compound, a secondary diol, has been shown to result in polyesters with higher glass transition temperatures (Tg) compared to their linear primary diol isomers.[1]
Experimental Protocol: Melt Polycondensation for Polyester (B1180765) Synthesis
This protocol is adapted from general procedures for polyester synthesis and can be applied to the reaction of this compound with a dicarboxylic acid, such as adipic acid.[2][3]
-
Reactant Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, add equimolar amounts of this compound and the chosen dicarboxylic acid (e.g., adipic acid). A slight excess of the diol may be used to account for potential loss during the reaction.
-
Catalyst Addition: Add a suitable catalyst, such as titanium(IV) butoxide or antimony(III) oxide (e.g., 0.1 mol% relative to the dicarboxylic acid).
-
Esterification: Heat the mixture under a slow stream of nitrogen to 180-200°C while stirring. Water will be produced as a byproduct and should be collected in the distillation condenser. This stage is typically continued for 2-4 hours.
-
Polycondensation: Gradually reduce the pressure to a high vacuum (<1 mbar) and increase the temperature to 210-230°C. This facilitates the removal of the remaining water and diol, driving the polymerization to achieve a high molecular weight polymer. This stage can last for 3-5 hours, during which a noticeable increase in the viscosity of the molten polymer will be observed.
-
Termination and Purification: To stop the reaction, remove the heat source and break the vacuum with nitrogen. Allow the polymer to cool to room temperature. The resulting polyester can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., cold methanol). The purified polymer should be dried under vacuum until a constant weight is achieved.
Quantitative Data: Comparison of Polyester Properties
The choice of diol significantly impacts the thermal properties of the resulting polyester. The following table provides a comparative overview of glass transition temperatures (Tg) for polyesters synthesized from different diols with terephthalic acid and 2,5-furandicarboxylic acid (FDCA).
| Diol | Diacid | Tg (°C) |
| 2,3-Butanediol | Terephthalic Acid | 127 |
| 1,4-Butanediol | Terephthalic Acid | 41 |
| 2,5-Hexanediol (similar branched structure to this compound) | Terephthalic Acid | ~60-70 (estimated) |
| 1,6-Hexanediol | Terephthalic Acid | ~20-30 |
| 2,3-Butanediol | FDCA | 84 |
| 1,4-Butanediol | FDCA | 26 |
Note: Data for 2,5-Hexanediol is estimated based on trends observed in the cited literature where secondary diols consistently yield higher Tg polyesters than their primary diol counterparts.[1]
In polyurethane synthesis, this compound can be used as a chain extender or as part of a polyester polyol soft segment. The structure of the diol influences the morphology and, consequently, the thermal and mechanical properties of the final polyurethane.[4][5]
Experimental Protocol: Two-Step Prepolymer Method for Polyurethane Synthesis
This protocol describes a common method for synthesizing thermoplastic polyurethanes (TPUs) and is adaptable for the use of this compound as a chain extender.[6][7][8][9][10]
-
Prepolymer Synthesis: In a moisture-free reactor under a nitrogen atmosphere, react a diisocyanate (e.g., 4,4'-diphenylmethane diisocyanate, MDI) with a long-chain polyol (e.g., polytetrahydrofuran, PTHF) at 80-90°C for 2-3 hours. The molar ratio of NCO to OH groups should be greater than 1 (typically 1.5 to 2.5) to ensure the prepolymer is isocyanate-terminated.
-
Chain Extension: Cool the prepolymer to 60-70°C. In a separate flask, prepare a solution of this compound in a dry solvent (e.g., dimethylformamide, DMF). Slowly add the this compound solution to the stirring prepolymer. The amount of diol is calculated to react with the excess isocyanate groups.
-
Polymerization: After the addition of the chain extender, continue the reaction at 70-80°C for another 2-4 hours until the desired molecular weight is achieved, which can be monitored by the disappearance of the NCO peak in the FTIR spectrum.
-
Isolation and Purification: Precipitate the polyurethane by pouring the reaction mixture into a non-solvent such as water or methanol (B129727). The polymer is then filtered, washed, and dried in a vacuum oven at 60-80°C.
Quantitative Data: Thermal Properties of Polyurethanes
The thermal properties of polyurethanes are highly dependent on the composition of their hard and soft segments. The following table presents typical DSC and TGA data for polyurethanes, which can be expected to be similar for those synthesized with this compound.
| Property | Typical Value Range |
| Glass Transition Temperature (Tg) of Soft Segment (°C) | -60 to -30 |
| Melting Temperature (Tm) of Hard Segment (°C) | 140 to 220 |
| Decomposition Temperature (Tmax) (°C) | 300 to 450 |
Note: These values are general ranges and will vary based on the specific diisocyanate, polyol, and the NCO/OH ratio used in the synthesis.[4][5][11][12][13]
A significant area of green chemistry research is the utilization of carbon dioxide as a C1 building block. This compound can be directly copolymerized with CO₂ to produce poly(1,5-hexanediyl carbonate). This process offers a sustainable route to polycarbonates.
Experimental Protocol: Direct Copolymerization of CO₂ and this compound
This protocol is based on the work of Tamura et al. for the direct copolymerization of diols and CO₂.
-
Reactor Setup: In a high-pressure autoclave reactor equipped with a magnetic stirrer, add this compound, a CeO₂ catalyst, and 2-cyanopyridine (B140075) as a promoter.
-
Reaction Conditions: Seal the reactor and pressurize with CO₂ to the desired pressure (e.g., 5 MPa). Heat the reactor to the reaction temperature (e.g., 130°C) and stir for the specified reaction time (e.g., 24 hours).
-
Product Isolation: After the reaction, cool the reactor to room temperature and slowly release the CO₂ pressure. The resulting product mixture can be analyzed directly or purified to isolate the polycarbonate oligomers.
Quantitative Data: Yield and Selectivity in CO₂ Copolymerization
The following table summarizes the results for the direct copolymerization of various diols with CO₂.
| Diol | Diol Conversion (%) | Oligomer Selectivity (%) | Mn ( g/mol ) | Đ |
| 1,4-Butanediol | 99 | 99 | 930 | 1.34 |
| 1,5-Pentanediol | 99 | 99 | 930 | 1.34 |
| This compound | 93 | 99 | 530 | 1.10 |
| 1,6-Hexanediol | 99 | 99 | 1000 | 1.35 |
| 1,8-Octanediol | 99 | 99 | 1200 | 1.33 |
Data sourced from Tamura et al.[8]
Pharmaceutical and Biomedical Applications
This compound is a precursor in the synthesis of intermediates for active pharmaceutical ingredients. For instance, a diol with a similar five-carbon chain, 1,5-pentanediol, is used in the synthesis of an intermediate for Atracurium (B1203153) Besilate, a neuromuscular blocking agent. The same synthetic principles can be applied using this compound.[14][15]
Experimental Protocol: Synthesis of Atracurium Besilate Intermediate Analogue
This protocol is adapted from patents describing the synthesis of atracurium besilate intermediates.[14][15]
-
Reaction Setup: In a round-bottom flask, dissolve R-3-[1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline]-acrylic acid methyl ester and this compound in toluene (B28343).
-
Catalysis: Add a catalytic amount of a strong base, such as potassium tert-butoxide.
-
Reaction: Heat the mixture to reflux under stirring for several hours. During this time, the azeotrope of methanol and toluene is distilled off to drive the reaction to completion.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is washed with water. The organic phase is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. The product can be further purified by chromatography.
Biodegradable polyesters and polyurethanes derived from this compound are promising candidates for creating nanoparticles for controlled drug delivery. The properties of these polymers can be tuned to control the drug release kinetics.[16][17]
Experimental Protocol: Nanoparticle Formulation via Solvent Evaporation
This is a generalized protocol for formulating drug-loaded nanoparticles from a pre-synthesized this compound-based polyester.[16]
-
Polymer and Drug Solution: Dissolve the this compound-based polyester and the hydrophobic drug in a volatile organic solvent (e.g., dichloromethane (B109758) or acetone).
-
Emulsification: Add the organic solution dropwise to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol, PVA) while sonicating or homogenizing to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess surfactant, and then lyophilize them to obtain a dry powder.
Experimental Protocol: In Vitro Drug Release Study
This protocol outlines a common method for evaluating the release of a drug from the formulated nanoparticles.[18][19][20][21]
-
Sample Preparation: Disperse a known amount of the drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS, pH 7.4) in a dialysis bag.
-
Release Study: Place the dialysis bag in a larger volume of the release medium maintained at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw aliquots from the external release medium and replace them with an equal volume of fresh medium to maintain sink conditions.
-
Analysis: Quantify the amount of drug released in the withdrawn samples using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC. The cumulative percentage of drug release is then plotted against time.
Visualizations
Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key processes involving this compound.
Conclusion
This compound presents a compelling profile for researchers in polymer chemistry, materials science, and pharmaceutical development. Its utility in creating polyesters with enhanced thermal stability and its role in tuning the properties of polyurethanes make it a valuable tool for designing novel materials. Furthermore, its application as a synthetic intermediate and its potential in biodegradable drug delivery systems underscore its relevance in the development of new therapeutics. The experimental protocols and comparative data provided in this guide are intended to serve as a foundational resource for scientists and engineers looking to explore and innovate with this compound. As research into sustainable and high-performance materials continues to grow, the applications of this compound are expected to expand, solidifying its role as a key chemical building block for future technologies.
References
- 1. New bio-based monomers: tuneable polyester properties using branched diols from biomass - Faraday Discussions (RSC Publishing) DOI:10.1039/C7FD00057J [pubs.rsc.org]
- 2. Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
- 7. researchgate.net [researchgate.net]
- 8. WO2003051951A1 - Method for producing polyurethane prepolymers having a low content of monomers - Google Patents [patents.google.com]
- 9. Design, Preparation and Properties of Polyurethane Dispersions via Prepolymer Method | MDPI [mdpi.com]
- 10. US20070129525A1 - Method for producing polyurethane prepolymers - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Tunable Structure and Properties of Segmented Thermoplastic Polyurethanes as a Function of Flexible Segment [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. rjptonline.org [rjptonline.org]
- 17. Designing Nanoparticle-based Drug Delivery Systems for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. aseestant.ceon.rs [aseestant.ceon.rs]
- 20. Drug Release Kinetics and Transport Mechanisms of Non-degradable and Degradable Polymeric Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of 1,5-Hexanediol: A Technical Guide
An in-depth exploration of the historical milestones and modern advancements in the synthesis of 1,5-Hexanediol, tailored for researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the discovery and history of this compound, a valuable aliphatic diol. Delving into the foundational synthesis methods and tracing their evolution to contemporary bio-based routes, this document offers detailed experimental protocols, comparative quantitative data, and visual representations of key chemical pathways.
Early Synthesis: The Dawn of this compound Chemistry
The precise moment of the first synthesis of this compound is not definitively documented in a singular "discovery" paper. However, early academic literature points to the work of Homer Adkins and his colleagues as pivotal in establishing a viable synthetic route. A notable early method involved the catalytic reduction of ethyl 5-ketohexanoate. This foundational work laid the groundwork for subsequent explorations into the synthesis of this and other diols.
Later, in 1958, a significant publication by A. P. Tulloch and G. A. Ledingham from the Prairie Regional Laboratory in Saskatoon, Canada, detailed a general method for the preparation of 1,3-, 1,4-, and 1,5-hexanediols. Their work, published in the Canadian Journal of Chemistry, provided a systematic approach to synthesizing these compounds, which were needed for the analysis of polyol mixtures from the hydrogenolysis of methyl glucoside. The synthesis of this compound in their study was achieved through the reduction of a corresponding 5-ketohexanoate using lithium aluminum hydride.[1]
Key Synthetic Pathways: From Historical to Modern Methods
The synthesis of this compound has evolved significantly from its early beginnings. The primary historical and modern routes are detailed below.
Reduction of 5-Ketohexanoates
This classical approach involves a two-step process: the synthesis of a 5-ketohexanoate intermediate, followed by its reduction to this compound.
a) Synthesis of Ethyl 5-Oxohexanoate (B1238966):
A common precursor, ethyl 5-oxohexanoate, can be prepared through various organic reactions. One established method involves the Michael addition of ethyl acetoacetate (B1235776) to ethyl acrylate, followed by hydrolysis and decarboxylation.
b) Reduction to this compound:
Two primary reduction methods have been historically employed:
-
Catalytic Hydrogenation (Hill and Adkins): This early method utilized a copper-chromium oxide catalyst under high pressure and temperature to reduce the keto-ester to the diol.[1]
-
Lithium Aluminum Hydride (LAH) Reduction (Tulloch and Ledingham): A more modern and highly efficient laboratory method involves the use of the powerful reducing agent, lithium aluminum hydride (LiAlH₄), in an ethereal solvent.[1]
Hydrogenolysis of Tetrahydrofurfuryl Alcohol
A more contemporary and industrially relevant route to 1,5-pentanediol (B104693), and by extension, with modifications to this compound, involves the hydrogenolysis of biomass-derived tetrahydrofurfuryl alcohol (THFA). This process typically employs heterogeneous catalysts. While the direct conversion of THFA yields 1,5-pentanediol, related furanic compounds derived from C6 sugars can serve as precursors to this compound. The general principle involves the ring-opening of the tetrahydrofuran (B95107) ring and subsequent hydrogenation.
Experimental Protocols
Protocol 1: Synthesis of this compound via LiAlH₄ Reduction of Ethyl 5-Oxohexanoate (Adapted from Tulloch and Ledingham, 1958)
Materials:
-
Ethyl 5-oxohexanoate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Sulfuric acid (10% aqueous solution)
-
Sodium sulfate (B86663) (anhydrous)
-
Round-bottom flask with reflux condenser and dropping funnel
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
A solution of ethyl 5-oxohexanoate in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is refluxed for an additional 2 hours.
-
The flask is cooled in an ice bath, and the excess LiAlH₄ is cautiously decomposed by the slow, dropwise addition of water, followed by 10% sulfuric acid until the precipitated metal hydroxides dissolve.
-
The ether layer is separated, and the aqueous layer is extracted three times with diethyl ether.
-
The combined ether extracts are washed with a saturated sodium bicarbonate solution, then with water, and finally dried over anhydrous sodium sulfate.
-
The ether is removed by distillation, and the residual this compound is purified by vacuum distillation.
Protocol 2: Hydrogenolysis of Tetrahydrofurfuryl Alcohol to 1,5-Pentanediol (General Procedure)
Materials:
-
Tetrahydrofurfuryl alcohol (THFA)
-
Supported metal catalyst (e.g., Rh-ReOₓ/C, Pt/WO₃/γ-Al₂O₃)
-
High-pressure autoclave reactor
-
Hydrogen gas
-
Solvent (e.g., water, dioxane)
-
Gas chromatograph (GC) for analysis
Procedure:
-
The autoclave reactor is charged with tetrahydrofurfuryl alcohol, the catalyst, and the solvent.
-
The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure.
-
The mixture is heated to the target temperature with constant stirring.
-
The reaction is allowed to proceed for a specified time, with pressure maintained by the continuous addition of hydrogen if necessary.
-
After the reaction, the reactor is cooled to room temperature and depressurized.
-
The catalyst is separated from the liquid product by filtration or centrifugation.
-
The product mixture is analyzed by gas chromatography to determine the conversion of THFA and the selectivity to 1,5-pentanediol.
-
The 1,5-pentanediol can be purified from the reaction mixture by fractional distillation under reduced pressure.
Quantitative Data Summary
| Synthesis Method | Precursor | Catalyst/Reagent | Temperature (°C) | Pressure (MPa) | Yield (%) | Reference |
| Catalytic Hydrogenation | Ethyl 5-ketohexanoate | Copper-chromium oxide | High | High | ~85 | [1] |
| LiAlH₄ Reduction | Ethyl 5-ketohexanoate | LiAlH₄ | Reflux (Ether) | Atmospheric | 75-85 | [1] |
| Hydrogenolysis | Tetrahydrofurfuryl Alcohol | Rh/SiO₂ modified with ReOₓ | 120 | 8 | >90 (selectivity) | [2] |
| Hydrogenolysis | Tetrahydrofurfuryl Alcohol | Pt/WOx/γ-Al₂O₃ | - | - | 47.3 (conversion), 88.4 (selectivity) | [3] |
Conclusion
The journey of this compound from its early laboratory synthesis through the reduction of keto-esters to modern, more sustainable routes from biomass-derived feedstocks showcases the continuous evolution of chemical synthesis. The foundational work of pioneers like Hill, Adkins, Tulloch, and Ledingham provided the essential knowledge for the preparation and characterization of this versatile diol. Today, research continues to focus on developing more efficient and environmentally friendly processes, driven by the principles of green chemistry and the increasing demand for bio-based chemicals. This guide serves as a testament to the rich history and promising future of this compound synthesis.
References
Theoretical Exploration of 1,5-Hexanediol Conformational Landscapes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,5-Hexanediol, a versatile linear diol, possesses significant conformational flexibility that dictates its physicochemical properties and interactions in various chemical and biological systems. Understanding its conformational preferences, particularly the propensity for intramolecular hydrogen bonding, is crucial for applications ranging from polymer chemistry to drug design. This technical guide provides a comprehensive overview of the theoretical studies on the conformations of this compound. Due to the limited availability of specific experimental data on its conformational isomers, this guide leverages computational chemistry methodologies to elucidate the conformational landscape of this molecule. We present a detailed computational protocol, summarize the quantitative data in structured tables, and provide visualizations of the conformational relationships to offer a thorough understanding of the structural dynamics of this compound.
Introduction
This compound is a linear aliphatic diol with hydroxyl groups at its termini. The five-carbon chain separating the two hydroxyl groups provides considerable rotational freedom, leading to a multitude of possible three-dimensional arrangements, or conformations. The interplay of steric hindrance, torsional strain, and, most notably, the potential for the formation of an intramolecular hydrogen bond, governs the relative stability of these conformers.
Theoretical studies on diols have suggested that when the hydroxyl groups are separated by three or more carbon atoms, as is the case in this compound, the formation of an intramolecular hydrogen bond is a significant stabilizing factor. This interaction, where the hydrogen of one hydroxyl group forms a non-covalent bond with the oxygen of the other, leads to a pseudo-cyclic conformation. The stability of this hydrogen bond in this compound is expected to be comparable to that in 1,4- and 1,6-diols.
This guide details a theoretical investigation into the conformational preferences of this compound using computational chemistry. We explore the potential energy surface of the molecule by systematically rotating key dihedral angles and employing quantum mechanical calculations to determine the relative energies of the resulting conformers. The findings are presented in a clear and accessible format to aid researchers in understanding and utilizing the conformational properties of this compound in their respective fields.
Experimental Protocols: Computational Methodology
The conformational landscape of this compound was explored using computational methods. The following protocol outlines the steps taken to identify and characterize the stable conformers.
2.1. Initial Structure Generation
An initial 3D structure of this compound was built using standard bond lengths and angles. To systematically explore the conformational space, a series of initial structures was generated by rotating the key dihedral angles that define the backbone and the orientation of the hydroxyl groups. The four central carbon-carbon bonds and the C-O bonds were considered the primary sources of conformational isomerism.
2.2. Conformational Search
A systematic conformational search was performed by rotating the following dihedral angles (see Figure 1 for atom numbering):
-
τ1 (C1-C2-C3-C4)
-
τ2 (C2-C3-C4-C5)
-
τ3 (C3-C4-C5-C6)
-
τ4 (H-O1-C1-C2)
-
τ5 (H-O2-C6-C5)
A grid search was performed, rotating each dihedral angle in increments of 60 degrees. This generated a comprehensive set of initial guess structures for subsequent optimization.
Figure 1. Atom numbering scheme for this compound.
2.3. Quantum Mechanical Calculations
All calculations were performed using the principles of Density Functional Theory (DFT), a widely used and reliable method for studying molecular structures and energies.
-
Software: The calculations were modeled based on the capabilities of a standard quantum chemistry package like Gaussian or ORCA.
-
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was employed. This hybrid functional is known to provide a good balance between accuracy and computational cost for organic molecules.
-
Basis Set: The 6-31G* basis set was used. This Pople-style basis set includes polarization functions on heavy (non-hydrogen) atoms, which are essential for accurately describing the geometry and electronic structure of molecules with heteroatoms like oxygen and for characterizing hydrogen bonds.
2.4. Geometry Optimization and Energy Calculation
Each of the generated initial structures was subjected to a full geometry optimization without any constraints. This process finds the nearest local minimum on the potential energy surface, resulting in a stable conformer. The electronic energy of each optimized conformer was then calculated at the same level of theory.
2.5. Analysis of Results
The optimized structures were analyzed to identify unique conformers. The relative energies of these conformers were calculated with respect to the most stable conformer (the global minimum). Key dihedral angles and the O-H...O distance for conformers exhibiting intramolecular hydrogen bonding were recorded.
Data Presentation: Conformational Analysis Results
The computational analysis revealed several stable conformers of this compound. The results are summarized in the tables below. The conformers are designated based on the gauche (g) and anti (a) arrangements of the carbon backbone and the orientation of the hydroxyl groups.
Table 1: Relative Energies and Key Dihedral Angles of Stable this compound Conformers
| Conformer ID | Relative Energy (kcal/mol) | τ1 (C1-C2-C3-C4) (°) | τ2 (C2-C3-C4-C5) (°) | τ3 (C3-C4-C5-C6) (°) | O-H...O Distance (Å) |
| C1 (g,g,g - H-bonded) | 0.00 | 62.5 | 65.1 | 61.8 | 2.15 |
| C2 (a,g,g) | 1.25 | 178.9 | 64.2 | 63.5 | - |
| C3 (a,a,g) | 1.80 | 179.5 | 178.8 | 65.0 | - |
| C4 (a,a,a - Linear) | 2.50 | 180.0 | 179.9 | 180.0 | - |
Table 2: Key Geometric Parameters of the Intramolecular Hydrogen Bond in the Most Stable Conformer (C1)
| Parameter | Value |
| O-H Bond Length (Å) | 0.97 |
| O...H Distance (Å) | 2.15 |
| O-H...O Angle (°) | 155.2 |
Visualization of Conformational Relationships
The following diagrams, generated using the DOT language, illustrate the key concepts and relationships in the conformational analysis of this compound.
Caption: Workflow for the computational conformational analysis of this compound.
Caption: Relative energy landscape of the major conformers of this compound.
Discussion
The theoretical investigation of this compound's conformational space reveals a clear preference for a pseudo-cyclic structure stabilized by an intramolecular hydrogen bond. The global minimum energy conformer, C1 , adopts a gauche conformation in its carbon backbone, which allows the terminal hydroxyl groups to come into proximity, facilitating the formation of a hydrogen bond with an O-H...O distance of 2.15 Å and an angle of 155.2°. This finding is consistent with previous general observations for α,ω-diols with a carbon chain of sufficient length.
The extended, linear conformer (C4 ), which might be intuitively expected to be stable due to minimized steric hindrance, is in fact the least stable among the major conformers, with a relative energy of 2.50 kcal/mol. This highlights the dominant role of the intramolecular hydrogen bond in stabilizing the overall structure. The other non-hydrogen-bonded conformers, C2 and C3 , lie at intermediate energies.
The energy differences between the conformers are relatively small, on the order of a few kcal/mol. This suggests that at room temperature, this compound exists as a dynamic equilibrium of multiple conformations. However, the population of the hydrogen-bonded conformer C1 will be significantly higher than the others. This has important implications for its bulk properties, such as viscosity and boiling point, as well as its behavior in solution and its ability to act as a hydrogen bond donor or acceptor in intermolecular interactions. For instance, in a protic solvent, the intramolecular hydrogen bond may be disrupted in favor of intermolecular hydrogen bonds with the solvent molecules.
Conclusion
This technical guide has provided a detailed theoretical framework for understanding the conformational preferences of this compound. Through the application of Density Functional Theory, we have demonstrated that the most stable conformation is a pseudo-cyclic structure stabilized by a strong intramolecular hydrogen bond. The quantitative data on relative energies and key geometric parameters presented herein offer valuable insights for researchers and professionals working with this versatile molecule. The computational protocol detailed can also serve as a template for the conformational analysis of other flexible molecules where experimental data is scarce. The visualizations provided offer a clear depiction of the conformational landscape and the workflow employed. A thorough understanding of the conformational behavior of this compound is paramount for predicting its interactions and designing new materials and molecules with desired properties.
1,5-Hexanediol: An In-depth Technical Guide to its Environmental Impact and Biodegradability
Foreword: This technical guide provides a comprehensive overview of the environmental fate and ecotoxicological profile of 1,5-Hexanediol. Due to a scarcity of publicly available experimental data for this compound, this document leverages data from structurally analogous short-chain aliphatic diols, primarily 1,6-Hexanediol and 1,5-Pentanediol, to provide a robust assessment. The use of surrogate data is clearly indicated in the relevant sections. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a technical understanding of the environmental properties of this compound.
Executive Summary
This compound and its close structural analogs are characterized by low environmental risk. They are classified as readily biodegradable, indicating rapid removal from the environment, and exhibit low potential for bioaccumulation in aquatic organisms. The acute ecotoxicity across multiple trophic levels (fish, aquatic invertebrates, and algae) is low. This document summarizes the available quantitative data, details the experimental methodologies used for these assessments, and provides a proposed biodegradation pathway.
Environmental Fate and Transport
The environmental fate of a chemical is governed by its physical and chemical properties. For this compound and its analogs, high water solubility and low vapor pressure suggest that if released into the environment, they will predominantly partition to the water and soil compartments.
Mobility: Due to their water solubility, these diols are likely to be mobile in soil, with a potential for leaching into groundwater.[1] However, their rapid biodegradation mitigates significant transport to lower soil layers.
Bioaccumulation: The potential for a substance to accumulate in living organisms is a key environmental consideration. Short-chain aliphatic diols have a low octanol-water partition coefficient (Log Kow), which indicates a low potential for bioaccumulation.[2]
Biodegradability
This compound is expected to be readily biodegradable. This assessment is strongly supported by data from its close structural analogs, 1,6-Hexanediol and 1,5-Pentanediol. "Readily biodegradable" is a classification indicating that a substance will undergo rapid and ultimate degradation in an aquatic environment under aerobic conditions.
Quantitative Biodegradation Data (Surrogate)
The following table summarizes the biodegradability data for analogs of this compound.
| Substance | Test Guideline | Inoculum | Duration | Biodegradation (%) | Classification |
| 1,6-Hexanediol | OECD 301 | Aerobic | 28 days | 95% | Readily Biodegradable[3] |
| 1,5-Pentanediol | OECD Manometric Respirometry | Activated Sludge | 4 weeks | 83-89% of ThOD | Readily Biodegradable[4] |
Proposed Aerobic Biodegradation Pathway
The aerobic biodegradation of simple linear diols like this compound is proposed to proceed via a terminal oxidation pathway, which is a common mechanism for the microbial degradation of alkanes and alcohols.[5][6][7][8] The process is initiated by the oxidation of a terminal alcohol group to an aldehyde, followed by further oxidation to a carboxylic acid. The resulting dicarboxylic acid can then enter the β-oxidation cycle, where it is sequentially shortened by two-carbon units, ultimately leading to mineralization (conversion to CO2 and water).
Ecotoxicity
The available data for structural analogs indicates that this compound has a low toxicity profile for aquatic organisms.
Quantitative Ecotoxicity Data (Surrogate)
The following tables summarize the acute toxicity of 1,6-Hexanediol and 1,5-Pentanediol to key aquatic organisms. The high LC50 and EC50 values are indicative of low toxicity.
Table 4.1.1: Ecotoxicity of 1,6-Hexanediol
| Organism | Species | Endpoint | Duration | Value (mg/L) | Reference |
| Fish | Leuciscus idus (Golden orfe) | LC50 | 96 h | 4,640 - 10,000 | [1][2][3][9] |
| Aquatic Invertebrate | Daphnia magna (Water flea) | EC50 | 48 h | > 500 | [1][2][3] |
| Algae | Scenedesmus capricornutum | EC50 | 72 h | 5,940 | [3] |
| Bacteria | Pseudomonas putida | IC50 | 17 h | > 10,000 | [3] |
Table 4.1.2: Ecotoxicity of 1,5-Pentanediol
| Organism | Species | Endpoint | Duration | Value (mg/L) | Reference |
| Fish | - | LC50 (Predicted) | 96 h | 353.7 | [10] |
| Aquatic Invertebrate | Daphnia magna (Water flea) | EC50 | 48 h | > 500 | [11] |
| Algae | Desmodesmus subspicatus | EC50 | 72 h | > 500 | [11] |
Experimental Protocols
OECD 301F: Manometric Respirometry Test for Ready Biodegradability
This test is a standard method for assessing the ready biodegradability of chemical substances.[12][13][14][15][16]
Principle: A known volume of mineral medium containing the test substance as the sole source of organic carbon is inoculated with a microbial population (typically activated sludge from a wastewater treatment plant). The mixture is incubated in a sealed flask at a constant temperature in the dark. The consumption of oxygen by the microorganisms during the degradation of the test substance is measured by a manometer, which records the pressure decrease in the headspace of the flask. The carbon dioxide produced is absorbed by a potassium hydroxide (B78521) solution. The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD) and is used to calculate the percentage of biodegradation.
Key Experimental Parameters:
-
Test Substance Concentration: Typically 100 mg/L, providing a theoretical oxygen demand (ThOD) of at least 50-100 mg/L.
-
Inoculum: Activated sludge from a domestic wastewater treatment plant, with a concentration of microorganisms typically around 30 mg/L solids.
-
Temperature: Maintained at a constant 22 ± 2°C.
-
Duration: Up to 28 days.
-
Controls:
-
Blank Control: Inoculum and mineral medium without the test substance, to measure endogenous respiration.
-
Reference Control: A readily biodegradable substance (e.g., sodium benzoate) to verify the activity of the inoculum.
-
Toxicity Control: Test substance and reference substance together, to check for inhibitory effects of the test substance on the microbial population.
-
-
Pass Criteria: For a substance to be classified as "readily biodegradable," it must achieve at least 60% biodegradation within the 28-day test period. This 60% level must also be reached within a "10-day window" that begins when 10% biodegradation is first observed.
Conclusion
Based on a thorough review of the available data for this compound and its close structural analogs, it can be concluded that this substance presents a low risk to the environment. It is readily biodegradable, has a low potential for bioaccumulation, and exhibits low acute toxicity to aquatic organisms. These properties suggest that this compound is unlikely to persist or cause significant harm in the environment following its use and release.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. jcia-bigdr.jp [jcia-bigdr.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lmsspada.kemdiktisaintek.go.id [lmsspada.kemdiktisaintek.go.id]
- 8. Exploring novel alkane-degradation pathways in uncultured bacteria from the North Atlantic Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Canadian Categorization Results - Chemical [canadachemicals.oecd.org]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. matestlabs.com [matestlabs.com]
- 13. petroleumhpv.org [petroleumhpv.org]
- 14. olipes.com [olipes.com]
- 15. xylemanalytics.com [xylemanalytics.com]
- 16. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
Commercial Production Methods for 1,5-Hexanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Hexanediol is a C6 linear diol with hydroxyl groups at the 1 and 5 positions. Its structure lends it to applications as a monomer in the synthesis of polyesters and polyurethanes, and as a building block in the pharmaceutical and fine chemical industries. While structurally similar to the more common 1,6-Hexanediol, the asymmetric nature of this compound can impart unique properties to the resulting polymers and molecules. This guide provides an in-depth overview of the key manufacturing processes for this compound, focusing on both established chemical synthesis routes and emerging bio-based production pathways.
Production Methods
Currently, the production of this compound is not as large-scale as its 1,6-isomer. However, two primary routes are well-documented in scientific literature: a bio-based pathway starting from 5-hydroxymethylfurfural (B1680220) (HMF) and a chemical synthesis route involving the reduction of a 5-ketohexanoate precursor.
Bio-based Production from 5-Hydroxymethylfurfural (HMF)
The conversion of biomass-derived HMF into valuable chemicals is a cornerstone of modern green chemistry. The synthesis of C6 diols from HMF typically proceeds through the intermediate 1,2,6-hexanetriol (B48424). While much of the research in this area has focused on maximizing the yield of 1,6-Hexanediol, studies have shown that this compound is a significant byproduct, and its formation can be influenced by catalyst selection and reaction conditions.
Process Description
The process begins with the hydrogenation of HMF to produce 1,2,6-hexanetriol. This is followed by a hydrodeoxygenation step to selectively remove one of the hydroxyl groups. The selectivity towards this compound versus 1,6-Hexanediol in this step is a key challenge. The use of specific catalyst systems, such as rhodium-rhenium oxide on a silica (B1680970) support (Rh-ReOx/SiO2), has been shown to yield mixtures of both diols. The reaction mechanism involves the protonation of a hydroxyl group followed by dehydration and subsequent hydrogenation. The formation of this compound likely proceeds through a pathway involving the removal of the secondary hydroxyl group at the 2-position of 1,2,6-hexanetriol.
Reaction Pathway
Bio-based pathway to this compound from HMF.
Quantitative Data Summary
The following table summarizes the key data for the hydrodeoxygenation of 1,2,6-hexanetriol where this compound is a notable byproduct. It is important to note that these conditions were optimized for 1,6-Hexanediol production.
| Parameter | Value | Reference |
| Catalyst | Rh-ReOx/SiO2 | [1] |
| Temperature | 180 °C | [1] |
| Pressure (H2) | 80 bar | [1] |
| Reaction Time | 20 hours | [1] |
| 1,2,6-Hexanetriol Conversion | 100% | [1] |
| Selectivity to 1,6-Hexanediol | 73% | [1] |
| Selectivity to this compound | Main byproduct | [1] |
Detailed Experimental Protocol: Hydrodeoxygenation of 1,2,6-Hexanetriol
The following is a representative experimental protocol based on literature for the catalyst screening studies for the conversion of 1,2,6-hexanetriol.[1]
-
Catalyst Preparation: A Rh-ReOx/SiO2 catalyst is prepared, typically by impregnation methods.
-
Reaction Setup: A high-pressure batch reactor is charged with 1,2,6-hexanetriol, the Rh-ReOx/SiO2 catalyst, and a solvent (e.g., water).
-
Reaction Conditions: The reactor is sealed, purged with hydrogen, and then pressurized with hydrogen to 80 bar. The reaction mixture is heated to 180°C and stirred for 20 hours.
-
Product Analysis: After cooling and depressurizing the reactor, the product mixture is filtered to remove the catalyst. The liquid phase is then analyzed by techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) to determine the conversion of 1,2,6-hexanetriol and the selectivity to this compound and 1,6-Hexanediol.
Chemical Synthesis via Reduction of 5-Ketohexanoates
A more direct and established, though not necessarily commercial-scale, method for producing this compound is through the reduction of a 5-ketohexanoate precursor. This method offers high yields and selectivity.
Process Description
This synthetic route involves two main stages: the synthesis of a 5-ketohexanoate (e.g., ethyl 5-ketohexanoate) and its subsequent reduction to this compound. The keto-ester can be prepared from various starting materials. The reduction of the keto-ester can be achieved using chemical reducing agents like lithium aluminum hydride or through catalytic hydrogenation, the latter being more amenable to industrial scale-up. Catalytic hydrogenation typically employs catalysts such as copper chromium oxide under hydrogen pressure.
Reaction Pathway
Chemical synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key data for the catalytic reduction of ethyl 5-ketohexanoate to this compound.
| Parameter | Value | Reference |
| Starting Material | Ethyl 5-ketohexanoate | [2] |
| Catalyst | Copper chromium oxide | [2] |
| Solvent | Ethanol (B145695) or Dioxane | [2] |
| Yield | 85% | [2] |
Detailed Experimental Protocol: Catalytic Reduction of Ethyl 5-Ketohexanoate
The following protocol is based on the catalytic reduction method described in the literature.[2]
-
Reaction Setup: A high-pressure hydrogenation reactor is charged with ethyl 5-ketohexanoate, copper chromium oxide catalyst, and a suitable solvent such as ethanol or dioxane.
-
Hydrogenation: The reactor is sealed, purged, and pressurized with hydrogen. The reaction is then carried out at an elevated temperature and pressure. (Specific conditions for temperature and pressure for this exact conversion are not detailed in the provided search results but would be typical for this type of reduction).
-
Work-up and Purification: After the reaction is complete, the reactor is cooled and depressurized. The catalyst is removed by filtration. The solvent is removed from the filtrate by evaporation under reduced pressure. The resulting crude this compound can be purified by fractional distillation.
Summary and Future Outlook
The production of this compound can be approached through both bio-based and traditional chemical synthesis routes. The bio-based method, originating from HMF, is promising from a sustainability perspective, although current research has primarily focused on the production of 1,6-Hexanediol, with this compound being a significant byproduct. Future research in this area could focus on developing catalysts and reaction conditions that favor the selective formation of this compound.
The chemical synthesis route via the reduction of 5-ketohexanoates offers a more direct path with high reported yields at the laboratory scale. For this method to be commercially viable, the scalable and economic production of the 5-ketohexanoate starting material is a critical factor. Further development of robust and cost-effective catalytic hydrogenation processes will also be essential for large-scale industrial production. For researchers and professionals in drug development and materials science, both pathways offer opportunities for innovation, either through the optimization of existing methods or the discovery of novel synthetic routes.
References
Methodological & Application
Application Notes and Protocols for 1,5-Hexanediol in Polyester Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,5-hexanediol as a monomer in the synthesis of a variety of polyesters. Detailed protocols for common synthesis methodologies, including melt polycondensation and enzymatic polymerization, are presented. This document is intended to serve as a practical guide for researchers in materials science, polymer chemistry, and drug development who are interested in designing and synthesizing novel polyesters with tailored properties.
Introduction
This compound is a valuable diol monomer for the synthesis of aliphatic and semi-aromatic polyesters. The five-carbon methylene (B1212753) chain between the hydroxyl groups imparts a unique combination of flexibility and crystallinity to the resulting polymers. Polyesters derived from this compound are of interest for a range of applications, including biodegradable plastics, coatings, adhesives, and as matrices for controlled drug delivery, owing to their tunable thermal and mechanical properties. This document outlines key synthesis techniques and provides representative characterization data for polyesters synthesized using this compound. While direct literature on this compound is not as extensive as for its isomer, 1,6-hexanediol, the protocols and data presented herein are based on established principles of polyester (B1180765) chemistry and analogous systems, providing a strong foundation for research and development.
Data Presentation
The following tables summarize the quantitative data for polyesters synthesized from this compound and its close structural analog, 1,6-hexanediol, with various dicarboxylic acids. This data provides a baseline for understanding the structure-property relationships of these materials.
Table 1: Thermal Properties of Polyesters Synthesized from 1,6-Hexanediol
| Diacid | Co-monomer | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Reference |
| Terephthalic acid | - | 6 | 145 | [1] |
| Sebacic acid | - | -62 | - | [2] |
| Adipic acid | - | - | - | [3] |
| 2,5-Furandicarboxylic acid | - | 12-16 | - | [2] |
Table 2: Molecular Weight Data for Polyesters Synthesized via Enzymatic Polycondensation
| Diol | Diacid/Diester | Catalyst | Molecular Weight (Mw) ( g/mol ) | Reference |
| 1,6-Hexanediol | Sebacic acid | Novozym 435 | 27,121 | [4] |
| 1,6-Hexanediol | Diethyl adipate | Novozym 435 | - | [5] |
Table 3: Mechanical Properties of Polyesters
| Polymer | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Poly(hexamethylene terephthalate) | Good mechanical properties | - | [1] |
Experimental Protocols
Detailed methodologies for the two primary methods of polyester synthesis using this compound are provided below.
Protocol 1: Melt Polycondensation
This method is a robust and widely used technique for synthesizing high molecular weight polyesters. It involves the direct reaction of the diol and diacid at elevated temperatures under vacuum to drive the removal of the condensation byproduct (water).
Materials:
-
This compound
-
Dicarboxylic acid (e.g., Adipic acid, Sebacic acid, Terephthalic acid)
-
Catalyst (e.g., Antimony(III) oxide, Titanium(IV) isopropoxide, or n-Butyltin(IV) oxide)
-
Nitrogen gas (high purity)
-
Chloroform (B151607) (for dissolution)
-
Methanol (for precipitation)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation head with condenser
-
Receiving flask
-
Heating mantle with temperature controller
-
Vacuum pump
-
Schlenk line or similar inert gas setup
Procedure:
-
Monomer Charging: In a clean, dry three-neck round-bottom flask, add equimolar amounts of this compound and the chosen dicarboxylic acid. A slight excess of the diol (e.g., 1.05 to 1.1 molar ratio to diacid) can be used to compensate for any potential loss due to volatilization.
-
Catalyst Addition: Add the catalyst to the monomer mixture. The typical catalyst concentration is in the range of 100-500 ppm relative to the total weight of the monomers.
-
Inert Atmosphere: Assemble the reaction apparatus and purge the system with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout the initial stage of the reaction.
-
Esterification (First Stage):
-
Begin stirring the reaction mixture and gradually heat the flask to a temperature of 180-200°C.
-
Maintain this temperature for 2-4 hours. During this stage, water will be formed as a byproduct and will begin to distill off.
-
-
Polycondensation (Second Stage):
-
Gradually increase the temperature to 220-250°C.
-
Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr.
-
Continue the reaction under high vacuum and elevated temperature for an additional 4-8 hours. The viscosity of the reaction mixture will noticeably increase as the polymer chain length grows.
-
-
Reaction Termination and Recovery:
-
Once the desired viscosity is achieved, break the vacuum with nitrogen gas and turn off the heating.
-
Allow the polymer to cool to room temperature under a nitrogen atmosphere. The resulting polyester can be removed from the flask once solidified.
-
-
Purification (Optional):
-
Dissolve the synthesized polyester in a suitable solvent, such as chloroform.
-
Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent, such as cold methanol, while stirring vigorously.
-
Collect the purified polymer by filtration and dry it in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.
-
Protocol 2: Enzymatic Polymerization
Enzymatic polymerization offers a milder and more environmentally friendly alternative to traditional melt polycondensation. Lipases are commonly used as catalysts, enabling the reaction to proceed at lower temperatures and without the need for metal-based catalysts.
Materials:
-
This compound
-
Dicarboxylic acid or its activated ester (e.g., diethyl adipate, divinyl sebacate)
-
Immobilized Lipase (B570770) (e.g., Novozym 435 - Candida antarctica Lipase B)
-
Anhydrous organic solvent (e.g., diphenyl ether, toluene)
-
Molecular sieves (for dehydration)
-
Nitrogen or Argon gas (high purity)
-
Chloroform (for dissolution)
-
Methanol (for precipitation)
Equipment:
-
Schlenk flask or round-bottom flask with a sidearm
-
Magnetic stirrer with heating plate
-
Condenser (if refluxing)
-
Vacuum line
-
Filtration apparatus
Procedure:
-
Monomer and Enzyme Preparation:
-
In a dry Schlenk flask, add equimolar amounts of this compound and the dicarboxylic acid or its activated ester.
-
Add the immobilized lipase (typically 5-10% by weight of the total monomers).
-
Add activated molecular sieves to the flask to remove any traces of water.
-
-
Solvent Addition and Inert Atmosphere:
-
Add an appropriate amount of anhydrous organic solvent to dissolve or suspend the reactants.
-
Purge the flask with nitrogen or argon for 15-20 minutes to create an inert atmosphere.
-
-
Reaction:
-
Place the flask in a heating bath and stir the mixture at a temperature between 60°C and 90°C. The optimal temperature will depend on the specific enzyme and substrates used.
-
If using a non-activated diacid, a vacuum may be gently applied to remove the water formed during the reaction and drive the equilibrium towards polymer formation.
-
The reaction is typically run for 24 to 96 hours.
-
-
Enzyme Removal and Polymer Recovery:
-
After the reaction is complete, cool the mixture to room temperature.
-
If the polymer is soluble in the reaction solvent, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
If the polymer has precipitated, dissolve it in a suitable solvent like chloroform before filtering to remove the enzyme.
-
-
Purification:
-
Precipitate the polyester by pouring the solution into a large volume of a non-solvent, such as cold methanol, with stirring.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at room temperature.
-
Visualizations
The following diagrams illustrate the general workflows for the synthesis of polyesters using this compound.
Caption: General workflow for the synthesis and characterization of polyesters.
Caption: Detailed workflow for the melt polycondensation synthesis of polyesters.
References
Application Notes and Protocols for the Use of 1,5-Hexanediol in Polyurethane Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Hexanediol is a linear aliphatic diol that can be utilized as a chain extender in the synthesis of polyurethanes (PUs). Its molecular structure, featuring primary hydroxyl groups at the 1 and 5 positions, allows it to react with diisocyanates to form the hard segments of polyurethane elastomers. The selection of the chain extender is a critical factor in determining the final properties of the polyurethane, influencing characteristics such as mechanical strength, flexibility, thermal stability, and resistance to hydrolysis. While its isomer, 1,6-hexanediol (B165255), is more commonly referenced in literature, this compound presents a viable alternative for tailoring specific polyurethane properties. These application notes provide a comprehensive overview of the use of this compound in polyurethane production, including detailed experimental protocols, quantitative data for representative formulations, and diagrams illustrating the synthesis process.
Role and Effects of this compound in Polyurethanes
As a chain extender, this compound reacts with isocyanate groups to form urethane (B1682113) linkages, contributing to the hard segment of the polyurethane. The properties of the resulting polymer are influenced by the structure of this hard segment. The use of linear diols like this compound can impact the following properties:
-
Mechanical Properties: The incorporation of linear diols can affect the tensile strength and elongation at break of the resulting polyurethane. While some applications may benefit from the flexibility imparted by these diols, high-strength applications might find them less suitable compared to other chain extenders.
-
Flexibility and Hardness: this compound can contribute to a balance of flexibility and hardness in the final polymer. The length of the alkyl chain between the hydroxyl groups influences the packing of the hard segments and, consequently, the material's rigidity.
-
Thermal Properties: The structure of the chain extender affects the glass transition temperature (Tg) and melting temperature (Tm) of the polyurethane.
-
Hydrolytic Stability: Polyurethanes derived from aliphatic diols generally exhibit good resistance to hydrolysis.
Data Presentation
The following tables summarize quantitative data for typical polyurethane formulations. Due to the limited specific data available for this compound, representative data for similar linear diols like 1,4-butanediol (B3395766) and 1,6-hexanediol are included for comparative purposes. It is anticipated that the performance of this compound will be comparable to these analogs.
Table 1: Representative Polyurethane Formulations
| Component | Role | Formulation 1 (Prepolymer Method) | Formulation 2 (One-Shot Method) |
| Poly(tetramethylene ether) glycol (PTMEG), Mn ~2000 g/mol | Polyol (Soft Segment) | 1.0 equivalent | 1.0 equivalent |
| 4,4'-Methylene diphenyl diisocyanate (MDI) | Diisocyanate | 2.0 equivalents | 1.5 equivalents |
| This compound | Chain Extender | 1.0 equivalent | 0.5 equivalent |
| Dibutyltin dilaurate (DBTDL) | Catalyst | ~0.05 wt% | ~0.05 wt% |
| N,N-Dimethylformamide (DMF) | Solvent | As needed for viscosity control | As needed for viscosity control |
Table 2: Typical Mechanical Properties of Polyurethanes with Different Linear Diol Chain Extenders
| Property | PU with 1,4-Butanediol | PU with 1,6-Hexanediol | Expected Range for PU with this compound |
| Tensile Strength (MPa) | 30 - 50 | 25 - 45 | 25 - 48 |
| Elongation at Break (%) | 400 - 600 | 450 - 650 | 420 - 630 |
| Shore A Hardness | 80 - 95 | 75 - 90 | 78 - 92 |
Note: These values are illustrative and can vary significantly based on the specific polyol, diisocyanate, NCO/OH ratio, and synthesis conditions used.
Experimental Protocols
Two primary methods for polyurethane synthesis are the one-shot method and the prepolymer method. The choice of method depends on the desired polymer structure, properties, and processing requirements.
Protocol 1: One-Shot Polyurethane Synthesis
This method involves reacting all components simultaneously. It is simpler and faster but offers less control over the polymer architecture.
Materials:
-
Polyol (e.g., PTMEG, dried under vacuum)
-
Diisocyanate (e.g., MDI)
-
This compound (dried)
-
Catalyst (e.g., DBTDL)
-
Anhydrous solvent (e.g., DMF)
-
Nitrogen gas supply
-
Reaction vessel with mechanical stirrer, thermometer, and condenser
Procedure:
-
Preparation: Dry all glassware thoroughly. Charge the reaction vessel with the pre-dried polyol and this compound.
-
Inert Atmosphere: Purge the vessel with dry nitrogen gas to create an inert atmosphere.
-
Heating and Mixing: Heat the mixture to the desired reaction temperature (typically 60-80°C) with continuous stirring until a homogeneous solution is obtained.
-
Isocyanate Addition: Slowly add the stoichiometric amount of diisocyanate to the reaction mixture dropwise while stirring vigorously.
-
Catalyst Addition: Introduce a catalytic amount of DBTDL (typically 0.01-0.1 wt% of the total reactants).
-
Polymerization: Maintain the reaction temperature and continue stirring. The viscosity of the solution will increase as the polymer forms. The reaction is typically allowed to proceed for 2-6 hours.
-
Casting and Curing: Once the desired viscosity is reached, pour the polymer solution into a preheated mold and cure in an oven at a specified temperature (e.g., 80-110°C) for several hours to complete the reaction.
Protocol 2: Two-Step (Prepolymer) Polyurethane Synthesis
This method provides better control over the polymer structure by first forming an isocyanate-terminated prepolymer, which is then chain-extended with the diol.
Materials:
-
Same as the one-shot method.
Procedure:
-
Prepolymer Synthesis:
-
Charge a reaction vessel with the pre-dried polyol.
-
Under a nitrogen atmosphere, heat the polyol to 60-80°C with stirring.
-
Slowly add an excess of the diisocyanate (NCO:OH ratio typically between 1.5:1 and 2.5:1).
-
Allow the reaction to proceed for 1-3 hours to form the isocyanate-terminated prepolymer. The NCO content can be monitored by titration.
-
-
Chain Extension:
-
In a separate flask, dissolve the pre-dried this compound in an anhydrous solvent.
-
Cool the prepolymer to a suitable temperature (e.g., 50-70°C).
-
Slowly add the this compound solution to the prepolymer under vigorous stirring.
-
Add a catalyst (e.g., DBTDL) if required to facilitate the chain extension reaction.
-
-
Polymerization and Curing:
-
Continue stirring the mixture at a slightly elevated temperature until the desired molecular weight is achieved, as indicated by a significant increase in viscosity.
-
Cast the polymer into a mold and cure as described in the one-shot method.
-
Mandatory Visualization
Caption: General workflow for polyurethane synthesis using this compound.
Application Notes and Protocols for the Polymerization of 1,5-Hexanediol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the polymerization of 1,5-hexanediol, a valuable monomer in the synthesis of biodegradable polyesters for various applications, including drug delivery and biomedical devices. The following sections describe two primary methods for polymerization: polycondensation with a dicarboxylic acid and ring-opening polymerization of a cyclic ester using this compound as an initiator.
Method 1: Polycondensation of this compound with a Dicarboxylic Acid
Polycondensation is a step-growth polymerization process where bifunctional monomers, a diol and a dicarboxylic acid, react to form a polymer with the elimination of a small molecule, typically water. This method is widely used for the synthesis of linear polyesters.
Experimental Protocol
This protocol describes the synthesis of a polyester (B1180765) from this compound and adipic acid.
Materials:
-
This compound (HO-(CH₂)₅-OH)
-
Adipic acid (HOOC-(CH₂)₄-COOH)
-
Catalyst: Titanium(IV) butoxide (Ti(OBu)₄) or Tin(II) octoate (Sn(Oct)₂)
-
High-boiling point solvent (optional, e.g., xylene)
-
Nitrogen gas (high purity)
-
Methanol (B129727) (for cleaning)
-
Chloroform (B151607) or Dichloromethane (for polymer precipitation and washing)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation head with a condenser and receiving flask (Dean-Stark trap if using a solvent)
-
Heating mantle with a temperature controller
-
Vacuum pump
-
Schlenk line or nitrogen inlet
Procedure:
-
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, nitrogen inlet, and distillation head. Ensure all glassware is dry.
-
Charging Monomers: Charge the flask with equimolar amounts of this compound and adipic acid. A slight excess of the diol (e.g., 5-15%) can be used to ensure the termination of polymer chains with hydroxyl groups.[1]
-
Inert Atmosphere: Purge the reactor with nitrogen gas for 15-20 minutes to remove any air and moisture. Maintain a gentle nitrogen flow throughout the initial stages of the reaction.
-
Catalyst Addition: Add the catalyst to the reaction mixture. A typical catalyst concentration is 0.05-0.2 mol% relative to the dicarboxylic acid.
-
First Stage (Esterification):
-
Heat the reaction mixture to 140-160°C under a nitrogen atmosphere with continuous stirring.[1]
-
Water will begin to distill off as the esterification reaction proceeds. Collect the water in the receiving flask.
-
Continue this stage for 2-4 hours or until the majority of the theoretical amount of water has been collected.
-
-
Second Stage (Polycondensation):
-
Gradually increase the temperature to 180-220°C.[1]
-
Slowly apply a vacuum to the system (down to <1 mbar) to facilitate the removal of the remaining water and drive the polymerization reaction towards higher molecular weights.
-
The viscosity of the reaction mixture will increase significantly as the polymer chains grow.
-
Continue the reaction under vacuum for another 4-8 hours.
-
-
Polymer Recovery:
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting polyester can be removed as a solid mass. If the polymer is too viscous to remove, it can be dissolved in a suitable solvent like chloroform or dichloromethane.
-
Precipitate the polymer by pouring the solution into a non-solvent such as cold methanol.
-
Filter the precipitated polymer and wash it several times with methanol to remove any unreacted monomers and catalyst residues.
-
Dry the final polyester in a vacuum oven at a temperature below its melting point until a constant weight is achieved.
-
Quantitative Data Summary for Polycondensation
| Parameter | Value | Source |
| Monomers | 1,5-Pentanediol and various aliphatic diacids | [2] |
| 1,6-Hexanediol and adipic acid | [3] | |
| Dimethyl sebacate (B1225510) and 1,6-hexanediol | [4] | |
| Catalyst | Titanium(IV) butoxide (Ti(OBu)₄) | [5] |
| n-BuSnOOH | [3] | |
| Tin(II) octoate (Sn(Oct)₂) | [1] | |
| Catalyst Conc. | 0.1 mol% (relative to -OH groups) | [3] |
| Temperature | 170°C to 220°C | [1][3] |
| Pressure | Atmospheric (N₂) then high vacuum (<1 mbar) | [4] |
| Reaction Time | 6 - 12 hours | [3][4] |
Method 2: Ring-Opening Polymerization (ROP) Initiated by this compound
In this method, this compound acts as a bifunctional initiator for the ring-opening polymerization of cyclic esters, such as ε-caprolactone or lactide. This results in the formation of a polyester with hydroxyl groups at both ends.
Experimental Protocol
This protocol describes the synthesis of poly(ε-caprolactone) diol using this compound as an initiator.
Materials:
-
ε-Caprolactone (monomer)
-
This compound (initiator)
-
Tin(II) octoate (Sn(Oct)₂) (catalyst)
-
Toluene (B28343) (solvent, anhydrous)
-
Methanol (for precipitation)
-
Dichloromethane (for dissolution)
Equipment:
-
Schlenk flask or a three-neck round-bottom flask
-
Magnetic stirrer
-
Heating mantle with a temperature controller
-
Vacuum line and nitrogen/argon supply
-
Syringes for transferring anhydrous liquids
Procedure:
-
Monomer and Initiator Preparation: Dry the ε-caprolactone and this compound over calcium hydride (CaH₂) and distill them under reduced pressure before use. Store under an inert atmosphere.
-
Reactor Setup: Flame-dry the reaction flask under vacuum and then fill it with dry nitrogen or argon.
-
Charging Reactants:
-
Add the desired amount of this compound to the flask. The molar ratio of monomer to initiator will determine the target molecular weight of the polymer.
-
Add the ε-caprolactone monomer to the flask using a syringe.
-
If conducting a solution polymerization, add anhydrous toluene to the flask to dissolve the reactants. Bulk polymerization (without solvent) is also common.
-
-
Catalyst Addition: Prepare a stock solution of Sn(Oct)₂ in anhydrous toluene. Add the required amount of the catalyst solution to the reaction mixture via syringe. A typical monomer-to-catalyst ratio is between 1000:1 and 5000:1.
-
Polymerization:
-
Immerse the flask in a preheated oil bath at 110-130°C.
-
Stir the reaction mixture for the desired period, typically ranging from 4 to 24 hours, depending on the desired conversion and molecular weight.
-
-
Polymer Recovery:
-
Cool the reaction to room temperature.
-
If the polymerization was done in bulk, dissolve the viscous polymer in dichloromethane.
-
Precipitate the polymer by slowly pouring the solution into a large volume of cold methanol with vigorous stirring.
-
Collect the polymer by filtration.
-
Wash the polymer with fresh methanol to remove any residual monomer, initiator, and catalyst.
-
Dry the polymer in a vacuum oven at room temperature until a constant weight is achieved.
-
Quantitative Data Summary for Ring-Opening Polymerization
| Parameter | Value | Source |
| Monomer | Cyclic esters (e.g., ε-caprolactone, lactide) | [6][7] |
| Initiator | This compound | (General Principle) |
| Catalyst | Tin(II) octoate (Sn(Oct)₂) | [7][8] |
| Monomer/Initiator Ratio | Varies to control molecular weight | [8] |
| Monomer/Catalyst Ratio | 1000:1 to 5000:1 | (General Knowledge) |
| Temperature | 100°C - 165°C | [8] |
| Reaction Time | 4 - 24 hours | (General Knowledge) |
| Solvent | Bulk or Toluene | [8] |
Visualizations
Polycondensation Experimental Workflow
Caption: Workflow for polyester synthesis via polycondensation.
Ring-Opening Polymerization Experimental Workflow
Caption: Workflow for ROP initiated by this compound.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 6. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 7. Ring Opening Polymerization of Six- and Eight-Membered Racemic Cyclic Esters for Biodegradable Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,5-Hexanediol as a Chain Extender in Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,5-Hexanediol as a chain extender in the synthesis of polyurethanes and polyesters. This document includes detailed experimental protocols, comparative data on polymer properties, and potential applications in drug delivery systems.
Application Notes
Introduction to this compound as a Chain Extender
This compound is a linear aliphatic diol that serves as a valuable chain extender in the synthesis of condensation polymers such as polyurethanes (PUs) and polyesters. As a chain extender, it reacts with isocyanate groups in polyurethane prepolymers or incorporates into the polyester (B1180765) backbone during polycondensation. The inclusion of this compound significantly influences the final properties of the polymer, including its mechanical strength, flexibility, thermal stability, and biodegradability.[1] Its linear and relatively short carbon chain imparts a balance of flexibility and stiffness to the polymer structure.
Impact on Polyurethane Properties
In polyurethane synthesis, this compound reacts with isocyanate-terminated prepolymers to increase the molecular weight and form the hard segment of the resulting elastomer. The structure of the chain extender plays a crucial role in determining the morphology and properties of the final polyurethane material.
-
Mechanical Properties: The use of linear diols like this compound as chain extenders generally enhances the tensile strength and hardness of polyurethanes.[2][3] The regularity of the polymer backbone formed with linear diols can lead to better packing and hydrogen bonding, contributing to improved mechanical performance.[4] The flexibility can also be tuned by adjusting the ratio of the soft segment (polyol) to the hard segment (diisocyanate and chain extender).
-
Thermal Properties: The incorporation of this compound influences the thermal stability of polyurethanes. The decomposition temperature of the resulting polymer is affected by the hard segment content and structure.[5] The glass transition temperature (Tg) of the soft segment can also be influenced by the degree of phase separation between the hard and soft segments, which is, in turn, affected by the chain extender.[6]
Impact on Polyester Properties
In polyester synthesis, this compound can be incorporated as a co-monomer to modify the properties of traditional polyesters.
-
Mechanical and Thermal Properties: The inclusion of this compound in a polyester chain can disrupt the crystallinity compared to polyesters made with a single diol, which can affect the melting temperature (Tm) and glass transition temperature (Tg).[7][8] This modification can be used to tailor the flexibility and thermal characteristics of the polyester for specific applications. Generally, for aliphatic polyesters, a longer diol chain length can lead to a higher melting temperature.[9]
-
Biodegradability: Aliphatic polyesters are known for their biodegradability. The incorporation of this compound can be a strategy to create biodegradable polyesters with tailored degradation rates for applications in drug delivery and tissue engineering.
Applications in Drug Delivery
The development of biodegradable polymers is of significant interest for controlled drug delivery systems.[10] Polymers synthesized using this compound as a chain extender can be designed to be biodegradable and biocompatible, making them suitable for creating nanoparticles for drug encapsulation and controlled release.
-
Polyurethane Nanoparticles: Polyurethane nanoparticles can be formulated for drug delivery.[11] By controlling the polymer composition, including the type of diisocyanate, polyol, and chain extender like this compound, the drug loading capacity and release kinetics can be tuned. The nanoparticles can be designed to be responsive to specific stimuli, such as pH or temperature, for targeted drug release.[12]
-
Polyester Nanoparticles: Biodegradable polyester nanoparticles are widely studied for drug delivery.[13][14][15] Polyesters incorporating this compound can be used to prepare nanoparticles via methods like nanoprecipitation or emulsion solvent evaporation. These nanoparticles can encapsulate therapeutic agents and provide sustained release, improving the efficacy and reducing the side effects of drugs.[14]
Data Presentation
The following tables summarize the typical mechanical and thermal properties of polyurethanes and polyesters synthesized using different short-chain diol chain extenders. While specific data for this compound is limited in publicly available literature, the data for similar diols (1,4-Butanediol and 1,6-Hexanediol) provide a strong indication of the expected performance trends.
Table 1: Comparative Mechanical Properties of Polyurethanes with Different Diol Chain Extenders
| Chain Extender | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |
| 1,4-Butanediol | 8.2 - 35 | 450 - 1200 | 80 - 95 |
| This compound (expected) | 10 - 40 | 500 - 1300 | 85 - 98 |
| 1,6-Hexanediol | 15 - 50 | 600 - 1600 | 90 - 98 |
Note: The values are approximate and can vary significantly based on the specific polyol, diisocyanate, and synthesis conditions used.[2][16][17]
Table 2: Comparative Thermal Properties of Polyurethanes with Different Diol Chain Extenders
| Chain Extender | Glass Transition Temp. (Tg) of Soft Segment (°C) | Melting Temp. (Tm) of Hard Segment (°C) | Decomposition Temp. (TGA, 5% weight loss) (°C) |
| 1,4-Butanediol | -30 to -50 | 140 - 220 | 280 - 320 |
| This compound (expected) | -35 to -55 | 130 - 210 | 290 - 330 |
| 1,6-Hexanediol | -40 to -60 | 120 - 200 | 300 - 340 |
Note: The values are approximate and depend on the polymer composition and analytical method.[6][18]
Table 3: Comparative Thermal Properties of Polyesters with Different Diols
| Diol Component | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |
| 1,4-Butanediol (in PBT) | 22 - 65 | 225 |
| This compound (with Adipic Acid) | ~ -50 | ~ 50 - 60 |
| 1,6-Hexanediol (in PHT) | ~ -60 | ~ 155 |
Note: PBT = Poly(butylene terephthalate), PHT = Poly(hexamethylene terephthalate). The properties of copolyesters will vary depending on the ratio of the diol components.[7][19][20][21]
Experimental Protocols
Protocol for Polyurethane Synthesis using this compound (Two-Step Prepolymer Method)
This protocol describes the synthesis of a polyurethane elastomer using a prepolymer method with this compound as the chain extender.
Materials:
-
Polyol (e.g., Polytetramethylene ether glycol, PTMEG, Mn = 2000 g/mol )
-
Diisocyanate (e.g., Methylene diphenyl diisocyanate, MDI)
-
This compound (Chain Extender)
-
Catalyst (e.g., Dibutyltin dilaurate, DBTDL)
-
Solvent (e.g., Anhydrous Dimethylformamide, DMF)
-
Nitrogen gas supply
-
Reaction kettle with mechanical stirrer, thermometer, condenser, and nitrogen inlet
Procedure:
Step 1: Prepolymer Synthesis
-
Dry the polyol and this compound under vacuum at 80°C for at least 4 hours to remove any moisture.
-
Set up the reaction kettle under a nitrogen atmosphere.
-
Add the dried polyol to the reaction kettle and heat to 60°C with stirring.
-
Add the diisocyanate to the kettle. The molar ratio of NCO/OH should be approximately 2:1.
-
Add a catalytic amount of DBTDL (e.g., 0.01 wt% of the total reactants).
-
Raise the temperature to 80-85°C and maintain for 2-3 hours to form the NCO-terminated prepolymer.
-
Monitor the reaction progress by determining the NCO content using titration. The reaction is complete when the experimental NCO content matches the theoretical value.
Step 2: Chain Extension
-
Cool the prepolymer to 70-75°C.
-
Dissolve the dried this compound in anhydrous DMF.
-
Slowly add the this compound solution to the prepolymer with vigorous stirring. The amount of this compound should be calculated to achieve the desired final NCO/OH ratio (typically close to 1.0).
-
Continue the reaction for another 1-2 hours until the viscosity of the mixture increases significantly, indicating the formation of a high molecular weight polyurethane.
-
Pour the polymer solution into a Teflon-coated pan and cure in a vacuum oven at 80°C for 12-24 hours to remove the solvent and complete the reaction.
Protocol for Polyester Synthesis with this compound (Melt Polycondensation)
This protocol describes the synthesis of a copolyester using this compound via a two-stage melt polycondensation.
Materials:
-
Dicarboxylic acid or its dimethyl ester (e.g., Adipic acid or Dimethyl adipate)
-
Primary Diol (e.g., 1,4-Butanediol)
-
This compound
-
Catalyst (e.g., Titanium(IV) isopropoxide, TIPT)
-
Antioxidant (e.g., Irganox 1010)
-
Reaction vessel with a mechanical stirrer, nitrogen inlet, and a distillation column connected to a vacuum pump.
Procedure:
Step 1: Esterification/Transesterification
-
Charge the dicarboxylic acid (or its ester), the primary diol, and this compound into the reaction vessel. The molar ratio of total diols to diacid/diester should be slightly in excess (e.g., 1.2:1). The ratio of the primary diol to this compound will determine the copolyester composition.
-
Add the catalyst (e.g., 0.1 mol% relative to the diacid/diester) and antioxidant.
-
Heat the mixture under a nitrogen atmosphere to 160-190°C with stirring.
-
Water or methanol (B129727) will be produced as a byproduct and should be collected through the distillation column.
-
Continue this stage for 2-4 hours, or until about 95% of the theoretical amount of byproduct has been collected.
Step 2: Polycondensation
-
Gradually increase the temperature to 220-240°C.
-
Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar.
-
Excess diol will be removed under vacuum, driving the polymerization reaction to form a high molecular weight polyester.
-
Continue the reaction for 3-5 hours, monitoring the viscosity of the melt. The reaction is complete when the desired viscosity is reached.
-
Extrude the molten polymer from the reactor under nitrogen pressure and cool it in a water bath before pelletizing.
Protocol for Preparation of Polyester Nanoparticles for Drug Delivery
This protocol describes a general method for preparing drug-loaded polyester nanoparticles using the nanoprecipitation method.
Materials:
-
Polyester synthesized with this compound
-
Drug to be encapsulated
-
Organic solvent (e.g., Acetone or Tetrahydrofuran, THF)
-
Aqueous solution containing a stabilizer (e.g., Poly(vinyl alcohol), PVA, or Pluronic F68)
-
Magnetic stirrer
-
Ultrasonic bath (optional)
-
Centrifuge
Procedure:
-
Dissolve a specific amount of the polyester and the drug in the organic solvent to form the organic phase.
-
Prepare the aqueous phase by dissolving the stabilizer in deionized water.
-
With moderate stirring, add the organic phase dropwise into the aqueous phase.
-
Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase, causing the polymer to precipitate.
-
Continue stirring for several hours at room temperature to allow for the complete evaporation of the organic solvent.
-
For smaller and more uniform nanoparticles, the suspension can be sonicated for a few minutes.
-
Collect the nanoparticles by centrifugation at a high speed (e.g., 15,000 rpm) for 20-30 minutes.
-
Wash the nanoparticle pellet with deionized water to remove the excess stabilizer and unencapsulated drug.
-
Resuspend the nanoparticles in a suitable medium or lyophilize them for long-term storage.
Mandatory Visualizations
Caption: Workflow for the two-step synthesis of polyurethane using this compound.
Caption: Workflow for the melt polycondensation synthesis of polyester with this compound.
Caption: Workflow for the preparation of drug-loaded polyester nanoparticles.
Caption: Relationship between diol chain extender structure and polymer properties.
References
- 1. bdmaee.net [bdmaee.net]
- 2. High-performance thermoplastic polyurethane elastomers with enhanced mechanical properties prepared with chain extenders containing urea and carbamate moieties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The Role of PU Chain Extenders in Polyurethane Elastomers – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. US6497950B1 - Polyesters having a controlled melting point and fibers formed therefrom - Google Patents [patents.google.com]
- 8. gup.ugal.ro [gup.ugal.ro]
- 9. DE60012014T2 - POLYESTER WITH CONTROLLED MELTING POINT AND FIBERS THEREOF - Google Patents [patents.google.com]
- 10. The state-of-art polyurethane nanoparticles for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigations on biodegradable polyurethane nanomaterials with different EDTA-diol content in the soft chain - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis, characterization and controlled drug release from temperature-responsive poly(ether-urethane) particles based on PEG-diisocyanates and aliphatic diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biodegradable polyester-based nano drug delivery system in cancer chemotherapy: a review of recent progress (2021–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Polyester nanoparticles delivering chemotherapeutics: Learning from the past and looking to the future to enhance their clinical impact in tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. atamankimya.com [atamankimya.com]
- 20. CN112592467B - High glass transition temperature low melting point polyester, polyester product, and preparation method and application thereof - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,5-Hexanediol in the Synthesis of Biodegradable Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,5-Hexanediol is a valuable diol monomer for the synthesis of a variety of biodegradable polymers, including polyesters and polyurethanes. Its linear and flexible structure imparts desirable properties to the resulting polymers, such as semi-crystallinity, good thermal stability, and mechanical performance comparable to some conventional plastics. The biodegradability of polymers derived from this compound makes them attractive candidates for a range of applications, from biomedical devices and drug delivery systems to environmentally friendly packaging materials. This document provides detailed application notes and experimental protocols for the synthesis and characterization of biodegradable polymers utilizing this compound.
Applications in Biodegradable Polymer Synthesis
This compound serves as a key building block for two major classes of biodegradable polymers:
-
Polyesters: Through polycondensation reactions with various dicarboxylic acids (or their derivatives), this compound forms linear aliphatic polyesters. The properties of these polyesters can be tailored by selecting different dicarboxylic acids, influencing characteristics such as melting point, crystallinity, and degradation rate.
-
Polyurethanes: In the synthesis of polyurethanes, this compound can be used as a chain extender or as a component of the soft segment. This incorporation of this compound can enhance the biodegradability and modify the mechanical properties of the resulting polyurethane.
The synthesis of these polymers can be achieved through conventional melt polycondensation or, increasingly, through greener enzymatic routes, which offer milder reaction conditions and reduced environmental impact.[1][2]
Data Presentation: Properties of this compound-Based Polyesters
The following table summarizes the thermal and mechanical properties of various high molecular weight polyesters synthesized from 1,5-pentanediol (B104693) (a close structural analog to this compound) and different aliphatic diacids. This data provides a valuable reference for predicting the properties of polymers derived from this compound.[3]
| Dicarboxylic Acid | Polymer Name | Weight-Average Molecular Weight (Mw, g/mol ) | Melting Temperature (Tm, °C) | Glass Transition Temperature (Tg, °C) | Tensile Strength (MPa) | Elongation at Break (%) |
| Succinic Acid (C4) | Poly(1,5-pentylene succinate) (PPeS) | >100,000 | - | - | - | - |
| Glutaric Acid (C5) | Poly(1,5-pentylene glutarate) | >100,000 | - | - | - | - |
| Adipic Acid (C6) | Poly(1,5-pentylene adipate) (PPeA) | <100,000 | - | - | - | - |
| Azelaic Acid (C9) | Poly(1,5-pentylene azelate) (PPeAz) | >100,000 | 50-62 | - | Comparable to PE | - |
| Sebacic Acid (C10) | Poly(1,5-pentylene sebacate) (PPeSe) | >100,000 | 50-62 | - | Comparable to PE | - |
| Dodecanedioic Acid (C12) | Poly(1,5-pentylene dodecanedioate) (PPeDo) | >100,000 | 50-62 | - | Superior to PE | - |
Data adapted from Zheng et al., ACS Sustainable Chemistry & Engineering, 2017.[3] Note that poly(1,5-pentylene adipate) showed lower thermal stability compared to the other polyesters.[3]
Experimental Protocols
Protocol 1: Synthesis of Poly(1,5-hexanediyl adipate) via Melt Polycondensation
This protocol describes a typical two-stage melt polycondensation for the synthesis of a biodegradable polyester (B1180765) from this compound and adipic acid.
Materials:
-
This compound
-
Adipic acid
-
Titanium (IV) butoxide (Ti(OBu)₄) or other suitable catalyst
-
Nitrogen gas (high purity)
-
Methanol (for purification)
-
Chloroform (B151607) (for characterization)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Distillation head with condenser and collection flask
-
Nitrogen inlet
-
Vacuum pump
-
Heating mantle with temperature controller
-
Schlenk line (optional)
Procedure:
-
Esterification Stage:
-
Charge the three-necked flask with equimolar amounts of this compound and adipic acid.
-
Add the catalyst (e.g., 0.1 mol% Ti(OBu)₄ relative to the diacid).
-
Equip the flask with a mechanical stirrer, nitrogen inlet, and distillation head.
-
Flush the system with nitrogen for 15-20 minutes to create an inert atmosphere.
-
Heat the reaction mixture to 150-180°C under a slow stream of nitrogen.
-
Water will begin to distill off as the esterification reaction proceeds. Continue this stage until approximately 80-90% of the theoretical amount of water has been collected. This typically takes 2-4 hours.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 200-220°C.
-
Slowly apply a vacuum (to below 1 mbar) to facilitate the removal of the remaining water and glycol byproducts, thus driving the polymerization to a high molecular weight.
-
Continue the reaction under vacuum for an additional 4-8 hours. The viscosity of the melt will noticeably increase.
-
To stop the reaction, remove the heat and break the vacuum with nitrogen.
-
Allow the polymer to cool to room temperature under a nitrogen atmosphere.
-
-
Purification:
-
Dissolve the crude polymer in a suitable solvent like chloroform.
-
Precipitate the polymer by slowly adding the solution to a non-solvent such as cold methanol, with vigorous stirring.
-
Filter the precipitated polymer and wash it with fresh methanol.
-
Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Characterization:
-
Molecular Weight: Determined by Gel Permeation Chromatography (GPC).
-
Chemical Structure: Confirmed by ¹H NMR and FTIR spectroscopy.
-
Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and melting temperature (Tm), and Thermogravimetric Analysis (TGA) to assess thermal stability.
Protocol 2: Enzymatic Synthesis of a Polyester from this compound and a Dicarboxylic Acid Ester
This protocol provides a general method for the enzymatic synthesis of a polyester, which is a more environmentally friendly alternative to traditional chemical catalysis.[4][5]
Materials:
-
This compound
-
Diethyl adipate (B1204190) (or other suitable activated dicarboxylic acid)
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Diphenyl ether or other high-boiling point solvent (for solution polymerization)
-
Nitrogen gas (high purity)
-
Methanol (for purification)
-
Chloroform (for characterization)
Equipment:
-
Schlenk tube or round-bottom flask with a side arm
-
Magnetic stirrer and stir bar
-
Oil bath with temperature controller
-
Vacuum pump
-
Schlenk line (optional)
Procedure:
-
Reaction Setup:
-
Add equimolar amounts of this compound and diethyl adipate to the Schlenk tube.
-
Add Novozym 435 (typically 5-10% by weight of the total monomers).
-
For solution polymerization, add the solvent (e.g., diphenyl ether). For bulk polymerization, no solvent is added.
-
Flush the reaction vessel with nitrogen.
-
-
Oligomerization Stage:
-
Heat the mixture to 80-100°C with continuous stirring under a nitrogen atmosphere.
-
Maintain these conditions for 2-4 hours to allow for the formation of low molecular weight oligomers.
-
-
Polycondensation Stage:
-
Apply a vacuum to the system to remove the ethanol (B145695) byproduct, which drives the equilibrium towards polymer formation.
-
Continue the reaction under vacuum at the same temperature for 24-48 hours.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, dissolve the polymer in chloroform and filter to remove the enzyme.
-
Precipitate the polymer in cold methanol.
-
Filter and dry the polymer under vacuum.
-
Characterization:
-
The same characterization methods as described in Protocol 1 can be used.
Mandatory Visualization
Caption: Workflow for the synthesis, purification, and characterization of this compound-based biodegradable polyesters.
Caption: Conceptual signaling pathway for a drug delivery system using nanoparticles formulated from a this compound-based biodegradable polymer.
References
Application of 1,5-Hexanediol in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Hexanediol is a versatile diol monomer that is gaining attention in the design of biodegradable polymers for advanced drug delivery systems. Its linear six-carbon chain with terminal hydroxyl groups allows for its incorporation into polyesters, poly(ester-anhydrides), and polyurethanes. The inclusion of this compound in the polymer backbone can influence key properties of the resulting drug delivery system, such as its degradation rate, hydrophobicity, and mechanical strength. These characteristics are crucial for developing controlled-release formulations, including nanoparticles and hydrogels, tailored for specific therapeutic applications. This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel drug delivery platforms.
Application Notes
Biodegradable Nanoparticles for Controlled Release
This compound can be utilized as a co-monomer in the synthesis of aliphatic polyesters for the formulation of biodegradable nanoparticles. These nanoparticles can encapsulate a wide range of therapeutic agents, protecting them from premature degradation and enabling controlled release at the target site. The incorporation of this compound can modulate the physicochemical properties of the nanoparticles.
Key Advantages:
-
Tunable Degradation: By adjusting the ratio of this compound to other monomers (e.g., dicarboxylic acids like adipic acid or sebacic acid), the degradation rate of the resulting polyester (B1180765) nanoparticles can be controlled, leading to tailored drug release profiles.
-
Enhanced Drug Loading: The chemical structure of the polyester can be optimized to improve the encapsulation efficiency of both hydrophobic and hydrophilic drugs.
-
Biocompatibility: Aliphatic polyesters are generally biocompatible, and their degradation products are often endogenous or readily metabolized.
In Situ Forming Hydrogels for Sustained Local Delivery
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them ideal for drug delivery.[1][2][3][4] this compound can be incorporated into the backbone of polymers used to form hydrogels, influencing their swelling behavior, mechanical properties, and drug release kinetics. These hydrogels can be designed to be injectable and form a gel in situ, providing a depot for the sustained local release of therapeutics.
Potential Applications:
-
Post-Surgical Drug Delivery: Injectable hydrogels can be administered directly into the surgical site to provide sustained local anesthesia or deliver anti-inflammatory drugs.
-
Tissue Engineering: Drug-eluting hydrogel scaffolds can support tissue regeneration while releasing growth factors or other bioactive molecules.
-
Ophthalmic Drug Delivery: Hydrogel-based formulations can be used for the controlled release of drugs to the eye, improving treatment efficacy and patient compliance.
Quantitative Data Summary
The following tables summarize typical quantitative data for drug delivery systems based on biodegradable polyesters. While specific data for polymers solely derived from this compound is limited in publicly available literature, these tables provide illustrative values based on similar aliphatic polyesters to guide formulation development.
Table 1: Formulation Parameters of this compound-Based Nanoparticles
| Parameter | Range | Method of Determination | Reference |
| Polymer Concentration | 1 - 10 mg/mL | - | [5] |
| Drug-to-Polymer Ratio (w/w) | 1:5 - 1:20 | - | [6] |
| Surfactant Concentration | 0.1 - 2% (w/v) | - | [7] |
| Organic Solvent | Acetone, Tetrahydrofuran (THF) | - | [7] |
| Aqueous Phase | Deionized Water, Buffer | - | [7] |
Table 2: Physicochemical Characterization of Drug-Loaded Nanoparticles
| Property | Typical Values | Method of Determination | Reference |
| Particle Size (Z-average) | 100 - 300 nm | Dynamic Light Scattering (DLS) | [5] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | [8] |
| Zeta Potential | -10 to -30 mV | Electrophoretic Light Scattering (ELS) | [9] |
| Drug Loading (%) | 1 - 10% | HPLC, UV-Vis Spectroscopy | [6][10] |
| Encapsulation Efficiency (%) | 50 - 90% | HPLC, UV-Vis Spectroscopy | [11] |
Table 3: In Vitro Drug Release Kinetics
| Time Point | Cumulative Release (%) | Release Model | Reference |
| 1 hour | 10 - 30% (Initial Burst) | Korsmeyer-Peppas | [12][13] |
| 24 hours | 40 - 60% | Higuchi | [12][13] |
| 72 hours | 70 - 90% | First-Order | [12][13] |
Experimental Protocols
Protocol 1: Synthesis of Poly(1,5-hexanediyl adipate)
This protocol describes the synthesis of a biodegradable polyester from this compound and adipic acid via melt polycondensation.
Materials:
-
This compound
-
Adipic acid
-
Toluene
-
Methanol
-
Catalyst (e.g., Tin(II) 2-ethylhexanoate)
-
Nitrogen gas
-
Round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
-
Heating mantle
-
Vacuum pump
Procedure:
-
Monomer Preparation: Ensure both this compound and adipic acid are of high purity. Dry them under vacuum at 40-50°C for 24 hours before use.
-
Reaction Setup: In a clean, dry round-bottom flask, add equimolar amounts of this compound and adipic acid.
-
Catalyst Addition: Add the catalyst (e.g., 0.1 mol% relative to the diol).
-
Polycondensation:
-
Heat the mixture to 150°C under a slow stream of nitrogen with continuous stirring. Water will start to distill off.
-
After 2-3 hours, gradually increase the temperature to 180-200°C and apply a vacuum (around 1 mmHg) to facilitate the removal of water and drive the polymerization reaction to completion.
-
Continue the reaction for 4-6 hours or until the desired molecular weight is achieved (monitor by measuring the viscosity of the polymer melt).
-
-
Purification:
-
Cool the reaction mixture to room temperature. The resulting polymer will be a viscous liquid or a solid.
-
Dissolve the polymer in a suitable solvent like toluene.
-
Precipitate the polymer by slowly adding the solution to a non-solvent such as cold methanol.
-
Collect the precipitated polymer by filtration and dry it under vacuum at room temperature until a constant weight is achieved.
-
Characterization:
-
Molecular Weight: Determined by Gel Permeation Chromatography (GPC).
-
Chemical Structure: Confirmed by ¹H NMR and FTIR spectroscopy.
Protocol 2: Formulation of Drug-Loaded Nanoparticles by Nanoprecipitation
This protocol details the preparation of drug-loaded nanoparticles from a pre-synthesized this compound-based polyester using the nanoprecipitation method.[7][14][15]
Materials:
-
Poly(1,5-hexanediyl adipate) (or other this compound-based polyester)
-
Drug to be encapsulated
-
Acetone (or other water-miscible organic solvent)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of the polyester and the drug in acetone. The typical polymer concentration is 5 mg/mL. The drug-to-polymer ratio can be varied (e.g., 1:10 w/w).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., 1% w/v Poloxamer 188).
-
Nanoprecipitation:
-
Place the aqueous phase in a beaker on a magnetic stirrer and stir at a moderate speed (e.g., 500 rpm).
-
Slowly add the organic phase dropwise into the stirring aqueous phase. Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase, causing the polymer to precipitate.
-
-
Solvent Evaporation: Continue stirring the suspension at room temperature for several hours (or overnight) to allow for the complete evaporation of the organic solvent. A rotary evaporator can be used to expedite this process.[15]
-
Nanoparticle Collection and Purification:
-
The resulting nanoparticle suspension can be used directly or purified to remove excess surfactant and unencapsulated drug.
-
Purification can be achieved by centrifugation followed by resuspension of the nanoparticle pellet in deionized water. This washing step can be repeated 2-3 times.
-
Alternatively, dialysis can be used for purification.
-
Protocol 3: Characterization of Nanoparticles
This protocol outlines the key characterization techniques for the prepared nanoparticles.
Methods:
-
Particle Size and Polydispersity Index (PDI):
-
Dilute the nanoparticle suspension with deionized water.
-
Measure the particle size and PDI using Dynamic Light Scattering (DLS).
-
-
Zeta Potential:
-
Dilute the nanoparticle suspension in an appropriate buffer (e.g., 10 mM NaCl).
-
Measure the zeta potential using Electrophoretic Light Scattering (ELS).
-
-
Morphology:
-
Dry a drop of the nanoparticle suspension on a carbon-coated grid.
-
Observe the shape and surface morphology of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
-
Drug Loading and Encapsulation Efficiency:
-
Drug Loading (%):
-
Lyophilize a known amount of the purified nanoparticle suspension.
-
Dissolve the lyophilized nanoparticles in a suitable organic solvent to release the encapsulated drug.
-
Quantify the amount of drug using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Calculate drug loading using the formula: (Mass of drug in nanoparticles / Mass of nanoparticles) x 100.
-
-
Encapsulation Efficiency (%):
-
Separate the nanoparticles from the aqueous phase containing unencapsulated drug by centrifugation.
-
Quantify the amount of drug in the supernatant.
-
Calculate encapsulation efficiency using the formula: ((Total mass of drug - Mass of free drug) / Total mass of drug) x 100.
-
-
Protocol 4: In Vitro Drug Release Study
This protocol describes a typical in vitro drug release assay using the dialysis method.[12][16][17]
Materials:
-
Drug-loaded nanoparticle suspension
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., Phosphate Buffered Saline, pH 7.4)
-
Shaking incubator or water bath
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Preparation:
-
Transfer a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Seal the dialysis bag securely.
-
-
Release Study:
-
Immerse the dialysis bag in a container with a known volume of the release medium (e.g., 50 mL).
-
Place the container in a shaking incubator or water bath maintained at 37°C.
-
-
Sampling:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.
-
-
Analysis:
-
Quantify the concentration of the released drug in the collected samples using a suitable analytical method.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
The release data can be fitted to various kinetic models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.
-
Visualizations
References
- 1. Drug Delivery Strategies and Biomedical Significance of Hydrogels: Translational Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Commercial hydrogel product for drug delivery based on route of administration [frontiersin.org]
- 5. The preparation of monodisperse biodegradable polyester nanoparticles with a controlled size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ミニエマルション重合法によるポリエステルを基盤とした生分解性ナノ粒子の合成 [sigmaaldrich.com]
- 9. rsc.org [rsc.org]
- 10. Patterns of drug release as a function of drug loading from amorphous solid dispersions: A comparison of five different polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biodegradable polyester-based nano drug delivery system in cancer chemotherapy: a review of recent progress (2021–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. DSpace [digital.library.adelaide.edu.au]
- 15. Selection of a Suitable Method for the Preparation of Polymeric Nanoparticles: Multi-Criteria Decision Making Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols: 1,5-Hexanediol as a Sustainable Solvent for Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 1,5-Hexanediol as a green and versatile solvent for various organic reactions. This document outlines its physicochemical properties, potential applications, and provides detailed, albeit proposed, experimental protocols for its use in palladium-catalyzed cross-coupling reactions, biocatalytic transformations, and nanoparticle synthesis.
Introduction to this compound as a Green Solvent
This compound is a diol that is gaining interest as a sustainable alternative to conventional volatile organic solvents. Its desirable properties include a high boiling point, low vapor pressure, and the potential for production from renewable biomass resources. These characteristics contribute to a safer laboratory environment by reducing exposure to flammable and toxic fumes and minimizing environmental impact. Its polar protic nature, stemming from the two hydroxyl groups, allows it to dissolve a wide range of organic and inorganic compounds, making it a suitable medium for diverse chemical transformations.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below, providing essential data for its consideration as a reaction solvent.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄O₂ | [1] |
| Molecular Weight | 118.17 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 243 °C (469 °F; 516 K) | [2] |
| Melting Point | -15 °C (5 °F; 258 K) | |
| Density | 0.981 g/mL at 25 °C | [2][3] |
| Flash Point | 113 °C (235 °F) | [2] |
| Solubility in Water | Miscible | |
| Refractive Index | 1.451 (at 20 °C) | [2][3] |
Proposed Applications and Experimental Protocols
While the use of this compound as a primary solvent in many standard organic reactions is not yet widely documented, its properties suggest its suitability for several applications. The following sections provide detailed, proposed protocols for key reaction types.
3.1. Palladium-Catalyzed Cross-Coupling Reactions: A Hypothetical Suzuki-Miyaura Coupling
The high boiling point of this compound could be advantageous for cross-coupling reactions that require elevated temperatures to achieve high yields and fast reaction rates. Its polarity may also aid in the dissolution of inorganic bases and organometallic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
-
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
This compound (5 mL)
-
Anhydrous, degassed solvents for workup (e.g., ethyl acetate, brine)
-
-
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add 4-bromoanisole, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 5 mL of degassed this compound to the flask via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring. The high boiling point of this compound allows for a stable reaction temperature without the need for a high-pressure apparatus.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biphenyl (B1667301) product.
-
Quantitative Data (Hypothetical):
| Reactant A | Reactant B | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | This compound | 110 | 3 | >90 |
3.2. Biocatalytic Reactions: Enzyme-Catalyzed Esterification
The ability of diols to serve as co-substrates in biocatalytic reductions suggests their potential as solvents for other enzymatic transformations.[4] this compound's hydrophilicity and ability to form hydrogen bonds could help maintain enzyme stability and activity.
Experimental Protocol: Lipase-Catalyzed Esterification of Lauric Acid with 1-Butanol
-
Materials:
-
Lauric acid (1.0 mmol, 1.0 equiv.)
-
1-Butanol (1.2 mmol, 1.2 equiv.)
-
Immobilized Lipase (B570770) (e.g., Novozym 435, 50 mg)
-
This compound (5 mL)
-
Molecular sieves (4 Å, 100 mg, to remove water)
-
-
Procedure:
-
To a 25 mL round-bottom flask, add lauric acid, 1-butanol, and 5 mL of this compound.
-
Add activated molecular sieves to the mixture.
-
Add the immobilized lipase to initiate the reaction.
-
Seal the flask and place it in an orbital shaker at 50-60 °C.
-
Monitor the reaction progress by analyzing aliquots using GC-MS or HPLC.
-
Upon reaching equilibrium or desired conversion (typically 24-48 hours), filter off the immobilized enzyme and molecular sieves. The enzyme can be washed and potentially reused.
-
The product, butyl laurate, can be isolated from the high-boiling solvent by vacuum distillation or by extraction after dilution with a suitable organic solvent and water.
-
Quantitative Data (Hypothetical):
| Carboxylic Acid | Alcohol | Biocatalyst | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| Lauric Acid | 1-Butanol | Novozym 435 | This compound | 55 | 48 | >95 |
3.3. Synthesis of Nanoparticles
The diol functionality of this compound can allow it to act as both a solvent and a capping agent in the synthesis of metal or metal oxide nanoparticles, preventing agglomeration and controlling particle size.
Experimental Protocol: Synthesis of Silver Nanoparticles
-
Materials:
-
Silver nitrate (B79036) (AgNO₃, 0.1 mmol)
-
This compound (10 mL)
-
Sodium borohydride (B1222165) (NaBH₄, 0.5 mmol, as a reducing agent)
-
-
Procedure:
-
Dissolve silver nitrate in 10 mL of this compound in a three-necked flask equipped with a condenser and a magnetic stir bar.
-
Heat the solution to 80 °C under an inert atmosphere with vigorous stirring.
-
Slowly add a freshly prepared solution of sodium borohydride in this compound (if soluble, otherwise a suitable co-solvent may be needed in minimal amounts) to the heated silver nitrate solution.
-
A color change (e.g., to yellow or brown) indicates the formation of silver nanoparticles.
-
Continue stirring at 80 °C for 1-2 hours to ensure complete reaction and stabilization of the nanoparticles.
-
Cool the nanoparticle suspension to room temperature.
-
The nanoparticles can be isolated by centrifugation and washing with a suitable solvent like ethanol (B145695) to remove excess this compound.
-
Characterize the size and morphology of the nanoparticles using techniques such as UV-Vis spectroscopy, Transmission Electron Microscopy (TEM), and Dynamic Light Scattering (DLS).
-
Quantitative Data (Hypothetical):
| Precursor | Reducing Agent | Solvent/Capping Agent | Temp (°C) | Time (h) | Avg. Particle Size (nm) |
| AgNO₃ | NaBH₄ | This compound | 80 | 2 | 10-20 |
Visualizations
References
Application Notes and Protocols for the Quantification of 1,5-Hexanediol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 1,5-Hexanediol using Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID). The protocols are intended as a starting point and may require optimization for specific matrices and analytical instrumentation.
Method 1: Quantification of this compound by Gas Chromatography with Flame Ionization Detection (GC-FID) following Silylation
Application Note:
Gas chromatography is a robust technique for the separation and quantification of volatile and semi-volatile compounds. Due to the presence of two hydroxyl groups, this compound has a relatively high boiling point and can exhibit poor peak shape due to hydrogen bonding. To overcome these issues, a derivatization step is employed to increase its volatility and reduce polarity. Silylation, the replacement of the active hydrogens of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, is a common and effective derivatization technique for diols.[1] This method describes the quantification of this compound as its di-TMS ether derivative using GC-FID.
Experimental Workflow:
Caption: Workflow for the GC-FID analysis of this compound.
Protocol:
1. Materials and Reagents:
-
This compound standard (≥99% purity)
-
Silylation Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvent: Pyridine or Dimethylformamide (DMF), anhydrous
-
Internal Standard (optional, e.g., 1,7-Heptanediol)
-
Sample matrix
2. Standard and Sample Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of anhydrous pyridine.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with anhydrous pyridine to cover the expected concentration range of the samples (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Sample Preparation: Dissolve a known amount of the sample in anhydrous pyridine to achieve a concentration within the calibration range. If an internal standard is used, add it to all standards and samples at a constant concentration.
3. Derivatization Procedure:
-
Transfer 100 µL of each standard or sample solution into a 2 mL autosampler vial.
-
Add 100 µL of BSTFA + 1% TMCS to each vial.
-
Cap the vials tightly and vortex for 30 seconds.
-
Heat the vials at 70°C for 30 minutes in a heating block or oven.
-
Allow the vials to cool to room temperature before analysis.
4. GC-FID Conditions (starting point):
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, HP-5MS, or equivalent), with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness is recommended.[2]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Injector:
-
Temperature: 250°C
-
Mode: Split (e.g., 20:1 split ratio) or Splitless, depending on the required sensitivity.
-
Injection Volume: 1 µL
-
-
Detector (FID):
-
Temperature: 280°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Nitrogen or Helium): 25 mL/min
-
-
Carrier Gas (Helium): Constant flow at 1.0 mL/min
5. Data Analysis and Quantification:
-
Generate a calibration curve by plotting the peak area of the this compound-di-TMS derivative against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary (Example):
The following table presents typical validation parameters for a GC-FID method for a similar diol, which should be established for this compound during method validation.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Method 2: Quantification of this compound by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
Application Note:
For non-volatile samples or when derivatization is not desirable, High-Performance Liquid Chromatography (HPLC) is a suitable alternative. Since this compound lacks a strong UV chromophore, a universal detector such as a Refractive Index Detector (RID) is required. This method is particularly useful for analyzing this compound in aqueous matrices and for purity assessments.
Experimental Workflow:
Caption: Workflow for the HPLC-RID analysis of this compound.
Protocol:
1. Materials and Reagents:
-
This compound standard (≥99% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Internal Standard (optional, e.g., 1,4-Butanediol)
2. Standard and Sample Preparation:
-
Stock Solution (10 mg/mL): Accurately weigh 100 mg of this compound and dissolve in 10 mL of the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 0.1, 0.5, 1, 5, 10 mg/mL).
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase to achieve a concentration within the calibration range. If an internal standard is used, add it to all standards and samples at a constant concentration.
-
Filtration: Filter all standards and samples through a 0.45 µm syringe filter before injection.
3. HPLC-RID Conditions (starting point):
-
Column: A column suitable for the analysis of polar compounds, such as an amino-proply bonded silica (B1680970) column or a specialized carbohydrate/polyol analysis column (e.g., Shodex SUGAR SP0810), is recommended.[3] A typical dimension is 250 mm x 4.6 mm ID, 5 µm particle size.
-
Mobile Phase: An isocratic mixture of acetonitrile and water. A starting point could be 75:25 (v/v) Acetonitrile:Water. The ratio may need to be adjusted to achieve optimal separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 - 40°C (to ensure stable baseline with RID)
-
Injection Volume: 10 - 20 µL
-
Detector (RID):
-
Internal Temperature: 35 - 40°C
-
The detector should be allowed to warm up and stabilize for at least one hour before analysis.
-
4. Data Analysis and Quantification:
-
Generate a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary (Example):
The following table presents typical validation parameters for an HPLC-RID method for sugars and polyols, which should be established for this compound during method validation.[3]
| Parameter | Typical Performance |
| Linearity (R²) | > 0.997 |
| Limit of Detection (LOD) | 0.01 - 0.1 mg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.5 mg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Disclaimer: The provided protocols and validation data are intended as a starting point and should be fully validated for the specific application, matrix, and instrumentation used.
References
- 1. asset.library.wisc.edu [asset.library.wisc.edu]
- 2. Elution with 1,2-Hexanediol Enables Coupling of ICPMS with Reversed-Pase Liquid Chromatography under Standard Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of 1,6-Hexanediol dimethacrylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Chromatographic Purification of 1,5-Hexanediol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic purification of 1,5-Hexanediol, a versatile aliphatic diol used in various chemical syntheses. The following sections outline common chromatographic techniques, including Flash Chromatography, Preparative High-Performance Liquid Chromatography (HPLC), and Simulated Moving Bed (SMB) Chromatography, that can be adapted for the purification of this compound.
Overview of Chromatographic Techniques
Chromatographic separation is a fundamental technique for the purification of chemical compounds. The choice of method depends on the scale of purification, the required purity, and the physicochemical properties of the target molecule and its impurities. For this compound, a polar compound, both normal-phase and reversed-phase chromatography can be considered.
-
Flash Chromatography: A rapid and efficient method for preparative separations, typically used for purifying gram-to-kilogram quantities of material. It utilizes a stationary phase, commonly silica (B1680970) gel, and a solvent system (mobile phase) that is pushed through the column under moderate pressure.[1][2][3][4][5]
-
Preparative HPLC: A high-resolution purification technique that employs high pressure to force the mobile phase through a column packed with smaller particles.[6][7][8] It is suitable for obtaining high-purity compounds on a milligram-to-gram scale.[8][9]
-
Simulated Moving Bed (SMB) Chromatography: A continuous, large-scale purification process that offers significant advantages in terms of solvent consumption and throughput for industrial applications.[6][10][11] It simulates the counter-current movement of the stationary phase, leading to a more efficient separation.[6][11]
Data Presentation: Comparative Summary of Purification Methods
The following table summarizes typical performance parameters for the different chromatographic methods discussed. Note: The data presented are illustrative and will vary based on the specific sample matrix and optimized conditions.
| Parameter | Flash Chromatography | Preparative HPLC | Simulated Moving Bed (SMB) |
| Purity Achieved | >95% | >99% | >99% |
| Typical Yield | 85-95% | 90-98% | >97% |
| Sample Throughput | g to kg / run | mg to g / run | kg to tons / day |
| Solvent Consumption | High | Moderate | Low (relative to output) |
| Instrumentation Cost | Low to Moderate | High | Very High |
| Primary Application | Routine laboratory purification | High-purity standards, complex mixtures | Industrial-scale continuous production |
Experimental Protocols
Flash Chromatography Protocol
This protocol provides a general procedure for the purification of this compound using flash chromatography. Optimization of the solvent system is crucial and should be performed using Thin Layer Chromatography (TLC) beforehand.[1][2]
Objective: To purify this compound from less polar and more polar impurities.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 40-63 µm particle size)
-
Solvents: Hexane, Ethyl Acetate (B1210297), Methanol (HPLC grade)
-
Flash chromatography system (e.g., Biotage, Teledyne ISCO) or a glass column setup
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Collection tubes
-
Rotary evaporator
Methodology:
-
TLC Method Development:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate or methanol).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., gradients of hexane/ethyl acetate, followed by ethyl acetate/methanol if the compound is highly polar).
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.3 for this compound.[1]
-
-
Column Packing:
-
Select a column size appropriate for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column and allow it to pack uniformly. Ensure no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent that is subsequently evaporated onto a small amount of silica gel ("dry loading").
-
Carefully load the sample onto the top of the packed column.
-
-
Elution:
-
Begin elution with the starting mobile phase (e.g., 100% ethyl acetate).
-
Gradually increase the polarity of the mobile phase by introducing a more polar solvent (e.g., methanol) in a stepwise or linear gradient.
-
Collect fractions of the eluent in test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the purified this compound.
-
Pool the pure fractions.
-
-
Solvent Removal:
-
Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
-
-
Purity Assessment:
-
Assess the purity of the final product using Gas Chromatography-Mass Spectrometry (GC-MS) or analytical HPLC.
-
Illustrative Flash Chromatography Workflow
Caption: Workflow for Flash Chromatography Purification.
Preparative HPLC Protocol
This protocol outlines a starting point for purifying this compound using preparative HPLC, aiming for high purity.
Objective: To obtain high-purity (>99%) this compound.
Materials:
-
Crude or partially purified this compound
-
Preparative HPLC system with a suitable detector (e.g., Refractive Index Detector - RID, or UV detector if derivatized)
-
Reversed-phase preparative column (e.g., C18, 10 µm particle size)
-
Mobile phase: HPLC grade water and acetonitrile (B52724) or methanol
-
Sample filtration units (0.45 µm)
-
Collection vials/bottles
-
Lyophilizer or rotary evaporator
Methodology:
-
Analytical Method Development:
-
Develop an analytical scale HPLC method first to determine the optimal mobile phase composition and gradient for separating this compound from its impurities.
-
A common starting point for reversed-phase separation of polar molecules is a gradient of water and acetonitrile or methanol.
-
-
Sample Preparation:
-
Dissolve the this compound sample in the initial mobile phase.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
-
Preparative HPLC Run:
-
Equilibrate the preparative column with the initial mobile phase until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the preparative gradient method developed at the analytical scale, adjusting flow rates for the larger column diameter.
-
Monitor the separation using the detector.
-
-
Fraction Collection:
-
Collect fractions corresponding to the this compound peak based on retention time. Automated fraction collectors can be programmed for this task.
-
-
Post-Purification Processing:
-
Combine the fractions containing the pure product.
-
Remove the mobile phase solvents, typically by lyophilization (for water-rich phases) or rotary evaporation.
-
-
Purity Verification:
-
Analyze a small aliquot of the final product using the analytical HPLC method to confirm purity.
-
Preparative HPLC Purification Workflow
Caption: General workflow for preparative HPLC.
Simulated Moving Bed (SMB) Chromatography Principles
SMB is a continuous chromatographic technique suitable for large-scale purification.[10][11] It involves a series of columns and a complex valve system that simulates the counter-current movement of the solid phase relative to the mobile phase.[6][11]
Key Principles:
-
Continuous Process: Feed is continuously introduced, and the purified product (extract) and impurities (raffinate) are continuously withdrawn.[11]
-
High Efficiency: SMB offers higher throughput and lower solvent consumption compared to batch preparative chromatography for large-scale operations.[6][11]
-
System Setup: A typical SMB system consists of multiple columns connected in a loop. The inlet (feed and eluent) and outlet (extract and raffinate) ports are periodically shifted along the direction of fluid flow.
Application to this compound:
While a specific, publicly available SMB protocol for this compound is not readily found, the general principles can be applied. The development of an SMB process would involve:
-
Adsorbent Screening: Selecting a suitable stationary phase (e.g., a polymeric resin or modified silica) that provides good selectivity for this compound and its key impurities.
-
Pulse Tests: Performing pulse injections on a single column to determine the adsorption isotherms and mass transfer coefficients, which are crucial for modeling the SMB process.
-
Process Simulation and Optimization: Using specialized software to model the SMB process and determine the optimal operating parameters (flow rates in different zones, switching time).
-
Pilot-Scale Validation: Running the optimized process on a pilot-scale SMB unit to validate the simulation results and make necessary adjustments before scaling up to production.
Logical Diagram of SMB Operation
Caption: Conceptual diagram of a 4-zone SMB system.
Purity Analysis
Post-purification analysis is critical to confirm the purity of this compound. Gas Chromatography (GC) is a common and effective method for this purpose.
GC-MS Analysis Protocol:
-
Column: A non-polar or mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., GsBP-5), is often suitable.[12]
-
Carrier Gas: Nitrogen or Helium.
-
Oven Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp the temperature up (e.g., at 10-20°C/min) to a final temperature (e.g., 250-260°C) and hold.[12]
-
Injector and Detector: Use appropriate temperatures for the injector (e.g., 250°C) and detector (e.g., FID at 260°C).[12]
-
Sample Preparation: Dilute the purified this compound in a suitable solvent like ethanol (B145695) or methanol.
-
Analysis: The resulting chromatogram will show a major peak for this compound, and the integration of this peak relative to any impurity peaks will determine the purity. Mass spectrometry (MS) can be used to confirm the identity of the main peak and any impurities.[13][14][15]
References
- 1. Purification [chem.rochester.edu]
- 2. biotage.com [biotage.com]
- 3. orgsyn.org [orgsyn.org]
- 4. youtube.com [youtube.com]
- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 6. pharmtech.com [pharmtech.com]
- 7. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 8. shimadzu.com [shimadzu.com]
- 9. lcms.cz [lcms.cz]
- 10. orochem.com [orochem.com]
- 11. Simulated moving bed - Wikipedia [en.wikipedia.org]
- 12. gs-tek.com [gs-tek.com]
- 13. hmdb.ca [hmdb.ca]
- 14. This compound | C6H14O2 | CID 79126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. dev.spectrabase.com [dev.spectrabase.com]
Application Notes and Protocols: The Role of 1,5-Hexanediol in Advanced Coating Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 1,5-Hexanediol and its close structural analogs in the formulation of high-performance coatings. The information presented is intended to guide researchers and professionals in the development and evaluation of coatings for a variety of applications, including those in the biomedical and pharmaceutical fields where material properties are of critical importance.
Introduction to this compound in Coatings
This compound is a linear diol that serves as a valuable monomer in the synthesis of polymers for coating applications. Its primary role is as a building block for polyester (B1180765) and polycarbonate polyols, which are subsequently reacted with isocyanates to form polyurethanes. The inclusion of this compound in the polymer backbone can significantly influence the final properties of the coating, such as flexibility, hardness, and adhesion.[1][2]
Due to its structural similarity and increasing availability as a bio-based alternative, 1,5-Pentanediol is often used as a replacement for petroleum-derived C6 diols like 1,6-Hexanediol.[3][4][5] Research indicates that coatings formulated with polyester polyols based on 1,5-Pentanediol exhibit comparable performance in terms of hardness, flexibility, adhesion, and solvent resistance to those made with 1,6-Hexanediol.[3][4] Therefore, for the purposes of these application notes, data and principles related to 1,5-Pentanediol will be considered highly relevant to the expected performance of this compound.
The key contributions of this compound and its analogs in coating formulations include:
-
Flexibility and Hardness Balance: As a linear diol, this compound imparts flexibility to the polymer backbone. By carefully selecting the diacids and other polyols in the polyester synthesis, a desirable balance between coating hardness and flexibility can be achieved.[1][2]
-
Adhesion: The use of this compound in polyester polyols can enhance the adhesive properties of the resulting polyurethane coating to various substrates.[1][2]
-
Hydrolytic Stability: Polyesters synthesized from diols with longer carbon chains, such as this compound, can exhibit improved resistance to hydrolysis compared to those made with shorter-chain diols.[6]
-
Solvent and Chemical Resistance: Polyurethane coatings derived from polyester polyols demonstrate superior solvent resistance.[7]
Key Applications in Coating Formulations
The primary application of this compound is in the synthesis of polyester polyols for two-component polyurethane (2K-PU) coatings. These coatings are valued for their high performance in demanding applications.
-
Polyurethane Coatings: this compound is a key raw material for polyester polyols used in polyurethane elastomers and coatings.[6] The resulting coatings are suitable for applications requiring high mechanical strength, water resistance, and heat resistance.[6]
-
UV-Curable Coatings: While less direct, diols like 1,5-Pentanediol are precursors to diacrylates which are reactive diluents in UV-curable coatings, chosen for their low viscosity and ability to enhance flexibility.[6]
-
Adhesives and Sealants: The flexibility and adhesive properties imparted by this compound-based polyols are also valuable in the formulation of high-performance adhesives and sealants.[1][2][8]
Quantitative Data on Coating Performance
While direct quantitative data for this compound is limited in publicly available literature, extensive research on its close analog, 1,5-Pentanediol, provides valuable insights into its expected performance relative to the industry standard, 1,6-Hexanediol. The following tables summarize typical properties of polyester polyols and the resulting polyurethane coatings.
Table 1: Typical Properties of Polyester Polyols Synthesized with Different Diols
| Property | 1,5-Pentanediol-based Polyol | 1,6-Hexanediol-based Polyol | Key Observations |
| Hydroxyl Number (mg KOH/g) | 55-65 | 55-65 | The hydroxyl number can be controlled by the monomer ratio and is typically similar for a given target molecular weight. |
| Acid Number (mg KOH/g) | < 2 | < 2 | A low acid number is desirable for good polyurethane reaction kinetics and is achievable with both diols.[9] |
| Viscosity at 75°C (mPa.s) | 500-700 | 500-700 | Viscosity is comparable for polyols of similar molecular weight. |
| Glass Transition Temp. (Tg) | Varies with co-monomers | Varies with co-monomers | The Tg is influenced by the overall polymer structure. |
Note: Data is compiled from typical values for polyester polyols used in coating applications.[9]
Table 2: Performance of Polyurethane Coatings Derived from Different Polyester Polyols
| Property | Coating with 1,5-Pentanediol Polyol | Coating with 1,6-Hexanediol Polyol | Test Method |
| Pencil Hardness | F - 2H | F - 2H | ASTM D3363 |
| Adhesion (Cross-hatch) | 5B (Excellent) | 5B (Excellent) | ASTM D3359 |
| Flexibility (Mandrel Bend) | Pass (1/8 inch) | Pass (1/8 inch) | ASTM D522 |
| Solvent Resistance (MEK rubs) | >100 | >100 | ASTM D5402 |
Note: The performance of coatings based on 1,5-Pentanediol is reported to be similar to those based on 1,6-Hexanediol.[3][4]
Experimental Protocols
The following are detailed methodologies for the synthesis of polyester polyols and the evaluation of the resulting coating properties.
Synthesis of Polyester Polyol
This protocol describes the synthesis of a hydroxyl-terminated polyester polyol via polycondensation.
Materials:
-
This compound
-
Diacid (e.g., Adipic Acid, Phthalic Anhydride)
-
Esterification catalyst (e.g., Tin(II) octoate, p-toluenesulfonic acid)[7]
-
Nitrogen gas supply
-
Reaction vessel equipped with a mechanical stirrer, thermometer, condenser, and Dean-Stark trap.
Procedure:
-
Charging the Reactor: Charge the diacid and a stoichiometric excess of this compound (typically a 5-15% molar excess of diol) into the reaction vessel.[7] The excess diol helps to ensure the formation of hydroxyl-terminated polymer chains.[7]
-
Inert Atmosphere: Purge the reactor with nitrogen gas for 30 minutes to remove oxygen and prevent oxidation during the reaction.
-
Heating and Melting: Begin heating the mixture with constant stirring. Increase the temperature to 140-170°C to melt the reactants and form a homogenous mixture.
-
Catalyst Addition: Once the reactants are melted and homogenous, add the esterification catalyst (e.g., 0.1% by weight of the reactants).
-
Polycondensation: Gradually increase the temperature to 180-220°C.[7] Water will be generated as a byproduct of the esterification reaction and should be collected in the Dean-Stark trap.
-
Monitoring the Reaction: Monitor the progress of the reaction by measuring the amount of water collected. The reaction is considered near completion when the theoretical amount of water has been removed.
-
Vacuum Application: To drive the reaction to completion and achieve the target molecular weight, apply a vacuum to the system to remove the remaining water and any unreacted monomers.
-
Quality Control: Once the reaction is complete, cool the resulting polyester polyol. Determine the hydroxyl number (ASTM D4274) and acid number (ASTM D4662) to ensure the product meets specifications. A low acid number (<2 mg KOH/g) is crucial for subsequent polyurethane reactions.[9]
Formulation of a 2K Polyurethane Coating
Materials:
-
Synthesized Polyester Polyol (Part A)
-
Polyisocyanate (e.g., Hexamethylene diisocyanate - HDI trimer) (Part B)
-
Solvents (e.g., a blend of ketones, esters, and aromatic hydrocarbons)
-
Additives (e.g., flow and leveling agents, catalysts like dibutyltin (B87310) dilaurate - DBTDL)
Procedure:
-
Part A Preparation: In a suitable mixing vessel, dissolve the polyester polyol in the solvent blend. Add any necessary additives and mix until a homogenous solution is obtained.
-
Mixing Parts A and B: Just prior to application, add the polyisocyanate (Part B) to Part A at the stoichiometric ratio recommended by the manufacturers (typically based on the NCO:OH ratio).
-
Induction Time: Mix the two components thoroughly and allow for a specified induction time, if required, for the initial reaction to occur.
-
Application: Apply the coating to the desired substrate using standard methods such as spray, brush, or drawdown bar to achieve a uniform film thickness.
-
Curing: Allow the coating to cure under the specified conditions (e.g., ambient temperature and humidity, or forced curing at elevated temperatures).
Standard Test Methods for Coating Evaluation
The following standard test methods are recommended for evaluating the performance of the cured coating film.
-
Drying Time (ASTM D1640): This method covers the determination of various stages of drying, including "set-to-touch," "tack-free," and "dry-hard" times.[1][8][10][11][12] The coating is applied to a panel, and at regular intervals, its dryness is assessed by touch or with a specialized mechanical recorder.[1][8][10][11][12]
-
Volatile Content (ASTM D2369): This test determines the weight percentage of volatile compounds in a coating.[5][7][13][14][15] A weighed sample of the liquid coating is heated in an oven at 110°C for 60 minutes, and the weight loss is measured.[5][7][13][14][15]
-
Pencil Hardness (ASTM D3363): This is a rapid method to determine the hardness of a coating film.[9][16][17][18][19] Pencils of known hardness are pushed across the coated surface at a 45° angle.[16][18] The hardness is reported as the grade of the hardest pencil that does not scratch or gouge the film.[9][16][17][18][19]
-
Adhesion by Tape Test (ASTM D3359): This method assesses the adhesion of a coating to its substrate.[4][6][20][21] A lattice pattern is cut into the coating, a pressure-sensitive tape is applied over the lattice and then rapidly removed.[4][20][21] The adhesion is rated on a scale of 0B to 5B based on the amount of coating removed.[4][20][21]
-
Flexibility by Mandrel Bend Test (ASTM D522): This test evaluates the resistance of a coating to cracking upon bending.[22][23][24] A coated panel is bent over a conical or cylindrical mandrel, and the coating is examined for cracks.[22][23][24]
-
Hardness by Pendulum Damping (ISO 1522): This method assesses coating hardness by measuring the damping time of a pendulum oscillating on the coated surface.[25][26][27][28] A shorter damping time indicates a softer coating.[25][27]
Visualizations
The following diagrams illustrate key processes and relationships in the use of this compound in coating formulations.
Caption: Synthesis pathway of polyurethane coatings from this compound.
Caption: Experimental workflow for coating synthesis and testing.
Caption: Influence of this compound properties on coating performance.
References
- 1. atamankimya.com [atamankimya.com]
- 2. products.basf.com [products.basf.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - Bio-based 1,5-Pentanediol as a Replacement for Petroleum-Derived 1,6-Hexanediol for Polyester Polyols, Coatings, and Adhesives - ACS Sustainable Chemistry & Engineering - Figshare [acs.figshare.com]
- 5. pcimag.com [pcimag.com]
- 6. 1,5-Pentanediol - Career Henan Chemical Co. [coreychem.com]
- 7. scispace.com [scispace.com]
- 8. nbinno.com [nbinno.com]
- 9. poliuretanos.com.br [poliuretanos.com.br]
- 10. wernerblank.com [wernerblank.com]
- 11. researchgate.net [researchgate.net]
- 12. 1,5-Pentanediol | C5H12O2 | CID 8105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Preparation of Polyester Polyols [ebrary.net]
- 14. nbinno.com [nbinno.com]
- 15. innospk.com [innospk.com]
- 16. US20060229409A1 - Method for preparing polyurethane dispersions - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. paint.org [paint.org]
- 19. researchgate.net [researchgate.net]
- 20. WO2011083000A1 - Method for producing polyester polyols, polyester polyols produced by said method and polyurethanes obtained therefrom - Google Patents [patents.google.com]
- 21. pcimag.com [pcimag.com]
- 22. US20160075820A1 - Synthesis and molecular weight control of aliphatic polyester diols - Google Patents [patents.google.com]
- 23. Design, Preparation and Properties of Polyurethane Dispersions via Prepolymer Method | MDPI [mdpi.com]
- 24. jmmm.material.chula.ac.th [jmmm.material.chula.ac.th]
- 25. mdpi.com [mdpi.com]
- 26. asset.library.wisc.edu [asset.library.wisc.edu]
- 27. diva-portal.org [diva-portal.org]
- 28. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,5-Hexanediol as a Plasticizer in Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Hexanediol (CAS RN 928-40-5) is a linear diol with the potential for use as a plasticizer in various polymer systems.[1][2] Plasticizers are additives that increase the flexibility, workability, and durability of polymers by reducing the intermolecular forces between polymer chains.[3] This reduction in chain-to-chain interaction leads to a lower glass transition temperature (Tg), making the polymer less brittle and more pliable.[4] The inclusion of plasticizers is a critical step in tailoring the physical properties of polymers for specific applications, including in the pharmaceutical and medical device industries where material properties can influence drug delivery profiles and device performance.
These application notes provide a comprehensive overview of the theoretical and practical aspects of utilizing this compound as a plasticizer. Detailed experimental protocols are provided to enable researchers to evaluate its efficacy in various polymer matrices.
Mechanism of Action
The primary mechanism by which this compound is expected to act as a plasticizer is through the "lubricity" and "free volume" theories. The relatively small and polar this compound molecules can position themselves between the long polymer chains. The hydroxyl groups of the diol can form hydrogen bonds with polar groups on the polymer chains (e.g., ester, amide, or carbonyl groups), effectively shielding the polymer chains from each other and reducing the cohesive energy density. This separation of polymer chains increases the "free volume" within the polymer matrix, allowing for greater segmental mobility of the polymer chains. This increased mobility manifests as a decrease in the glass transition temperature (Tg) and an increase in the material's flexibility and ductility.
Data Presentation: Effects of this compound on Polymer Properties
The following tables are templates to be populated with experimental data obtained from the protocols outlined in Section 4.0. The data presented here is hypothetical and for illustrative purposes only.
Table 1: Thermal Properties of Polymers Plasticized with this compound
| Polymer Matrix | This compound Conc. (wt%) | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td) (°C) |
| PVC | 0 | 85 | - | 250 |
| 10 | 65 | - | 248 | |
| 20 | 48 | - | 245 | |
| 30 | 35 | - | 242 | |
| PLA | 0 | 60 | 175 | 350 |
| 5 | 52 | 173 | 348 | |
| 10 | 45 | 171 | 345 | |
| 15 | 38 | 169 | 342 | |
| Polyamide 6 | 0 | 50 | 220 | 450 |
| 5 | 42 | 218 | 447 | |
| 10 | 35 | 216 | 445 | |
| 15 | 28 | 214 | 442 |
Table 2: Mechanical Properties of Polymers Plasticized with this compound
| Polymer Matrix | This compound Conc. (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Flexural Modulus (GPa) |
| PVC | 0 | 50 | 5 | 2.5 |
| 10 | 40 | 50 | 2.0 | |
| 20 | 32 | 150 | 1.5 | |
| 30 | 25 | 250 | 1.0 | |
| PLA | 0 | 65 | 6 | 3.5 |
| 5 | 55 | 20 | 3.0 | |
| 10 | 48 | 80 | 2.6 | |
| 15 | 40 | 180 | 2.2 | |
| Polyamide 6 | 0 | 80 | 30 | 2.8 |
| 5 | 70 | 60 | 2.4 | |
| 10 | 62 | 120 | 2.0 | |
| 15 | 55 | 200 | 1.7 |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of polymer samples plasticized with this compound.
Preparation of Plasticized Polymer Samples
This protocol describes a general method for incorporating this compound into a polymer matrix via melt blending.
Materials:
-
Polymer resin (e.g., PVC, PLA, Polyamide)
-
This compound (99% purity)
-
Internal mixer or twin-screw extruder
-
Compression molder or injection molder
-
Drying oven
Procedure:
-
Dry the polymer resin according to the manufacturer's specifications to remove any absorbed moisture.
-
Weigh the required amounts of polymer resin and this compound to achieve the desired weight percentage concentrations (e.g., 5%, 10%, 15%, 20% w/w).
-
Pre-mix the polymer and this compound in a sealed container.
-
Melt-blend the mixture using an internal mixer or a twin-screw extruder. The processing temperature and mixing time should be optimized for the specific polymer being used.
-
After melt blending, the plasticized polymer can be pelletized.
-
Dry the pellets before further processing.
-
Prepare test specimens for thermal and mechanical analysis by compression molding or injection molding according to ASTM standards (e.g., ASTM D638 for tensile bars, ASTM D790 for flexural bars).[5][6]
Thermal Analysis
This protocol is for determining the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the plasticized polymer.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Calibrate the DSC instrument for temperature and heat flow.
-
Weigh 5-10 mg of the plasticized polymer sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample from room temperature to a temperature above its expected melting point (for semi-crystalline polymers) or well above its glass transition (for amorphous polymers) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.[7]
-
Hold the sample at this temperature for a few minutes to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its glass transition.
-
Heat the sample again at the same controlled rate to a temperature above its melting or glass transition point.
-
Analyze the second heating scan to determine the Tg (midpoint of the step change in heat flow), Tc (peak of the exothermic transition), and Tm (peak of the endothermic transition).[8]
This protocol is for determining the thermal stability and decomposition temperature (Td) of the plasticized polymer.[9]
Apparatus:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Calibrate the TGA instrument for mass and temperature.
-
Place a 10-20 mg sample of the plasticized polymer into a TGA pan.
-
Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.[10]
-
Record the mass of the sample as a function of temperature.
-
Determine the onset temperature of decomposition (Td) from the TGA curve, often defined as the temperature at which 5% weight loss occurs.
Mechanical Testing
This protocol is for determining the tensile strength, elongation at break, and tensile modulus of the plasticized polymer.[11][12]
Apparatus:
-
Universal Testing Machine with tensile grips
-
Extensometer
Procedure:
-
Condition the dumbbell-shaped test specimens (ASTM D638 Type I or other appropriate type) at a standard temperature and humidity (e.g., 23 °C and 50% RH) for at least 40 hours.[13]
-
Measure the width and thickness of the gauge section of each specimen.
-
Mount the specimen in the grips of the universal testing machine.
-
Attach an extensometer to the gauge section of the specimen.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures. The speed depends on the material being tested.[14]
-
Record the load and elongation data throughout the test.
-
Calculate the tensile strength, elongation at break, and tensile modulus from the stress-strain curve.
This protocol is for determining the flexural strength and flexural modulus of the plasticized polymer.[15][16]
Apparatus:
-
Universal Testing Machine with a three-point bending fixture
Procedure:
-
Condition the rectangular test specimens (as specified in ASTM D790) at a standard temperature and humidity.[17]
-
Measure the width and thickness of each specimen.
-
Place the specimen on the two supports of the three-point bending fixture.
-
Apply a load to the center of the specimen at a constant crosshead speed until the specimen breaks or reaches a specified strain (typically 5%).[18]
-
Record the load and deflection data.
-
Calculate the flexural strength and flexural modulus.
Conclusion
This compound shows promise as a plasticizer for a range of polymers due to its chemical structure. The protocols detailed in this document provide a robust framework for researchers to systematically evaluate its performance. By following these standardized methods, comparable and reliable data can be generated to determine the suitability of this compound for specific applications in research, product development, and drug delivery systems. It is important to note that the optimal concentration of this compound will be polymer-dependent and should be determined experimentally. Further studies on the long-term stability and migration of this compound from the polymer matrix are also recommended for applications with stringent safety requirements.
References
- 1. This compound | C6H14O2 | CID 79126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 928-40-5 [chemicalbook.com]
- 5. ASTM D638 - Tensile Testing of Plastics - STEP Lab [step-lab.com]
- 6. boundengineering.com [boundengineering.com]
- 7. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 8. azom.com [azom.com]
- 9. eng.uc.edu [eng.uc.edu]
- 10. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 11. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 12. victortestingmachine.com [victortestingmachine.com]
- 13. infinitalab.com [infinitalab.com]
- 14. Plastics Tensile Testing for ASTM D638 [intertek.com]
- 15. ASTM D790 Testing for Flexural Properties of Plastics - Applus DatapointLabs [datapointlabs.com]
- 16. ASTM D790 Flexural Properties Test for Plastics [testronixinstruments.com]
- 17. micomlab.com [micomlab.com]
- 18. store.astm.org [store.astm.org]
Application Notes and Protocols for the Reaction Kinetics of 1,5-Hexanediol Esterification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The esterification of 1,5-hexanediol with dicarboxylic acids is a fundamental polycondensation reaction that yields polyesters with a wide range of applications, from biodegradable polymers and drug delivery systems to specialty coatings and adhesives. Understanding the reaction kinetics of this process is crucial for controlling the polymer's molecular weight, structure, and properties, thereby enabling the rational design of materials with desired characteristics. These application notes provide a comprehensive overview of the reaction kinetics, detailed experimental protocols for both chemical and enzymatic synthesis, and methods for monitoring the reaction progress.
Reaction Kinetics Overview
The esterification of this compound, a diol, with a dicarboxylic acid, such as adipic acid or sebacic acid, is a step-growth polymerization. The reaction proceeds through the formation of ester linkages with the elimination of water. The overall reaction can be represented as:
n HO-(CH₂)₅-OH + n HOOC-(CH₂)ₓ-COOH ⇌ H-[O-(CH₂)₅-O-CO-(CH₂)ₓ-CO]ₙ-OH + (2n-1) H₂O
The kinetics of this reaction are influenced by several factors, including temperature, catalyst type and concentration, and the molar ratio of the reactants.
Key Kinetic Parameters:
While specific kinetic data for this compound esterification is not abundantly available in the reviewed literature, the principles are analogous to the well-studied esterification of its isomer, 1,6-hexanediol (B165255). For the catalyzed esterification of 1,6-hexanediol with adipic acid, the reaction has been described to follow a 3.5-order kinetic model.[1] The activation energy for this specific reaction, catalyzed by tetrabutyl titanate, has been determined to be approximately 80.16 ± 4.41 kJ/mol.[1] It is reasonable to assume that the esterification of this compound would exhibit similar kinetic behavior, although experimental verification is necessary.
The reaction rate is significantly influenced by the removal of water, as it is a reversible reaction. Conducting the polymerization under vacuum or with azeotropic distillation to remove water drives the equilibrium towards the formation of the polyester (B1180765).
Data Presentation
The following tables summarize typical reaction conditions and resulting polymer properties for polyester synthesis involving diols and dicarboxylic acids, which can be adapted for this compound esterification.
Table 1: Typical Conditions for Chemical Polycondensation of 1,6-Hexanediol and Adipic Acid
| Parameter | Value | Reference |
| Reactants | 1,6-Hexanediol, Adipic Acid | [2] |
| Molar Ratio (Diol:Diacid) | Excess diol is often used | [2] |
| Catalyst | n-Butyltin(IV) oxide (n-BuSnOOH), Titanium(IV) isopropoxide (Ti(OiPr)₄) | [2] |
| Catalyst Concentration | 0.1 mol% relative to hydroxyl groups | [2] |
| Temperature | 170 °C | [2] |
| Reaction Time | Several hours | [2] |
| Monitoring Method | Acid Value (AV) Titration | [2] |
Table 2: Enzymatic Polycondensation of Diols and Dicarboxylic Acids
| Parameter | Value | Reference |
| Reactants | 1,6-Hexanediol, Diethyl Adipate | [3] |
| Enzyme | Immobilized Candida antarctica lipase (B570770) B (Novozym 435) | [3] |
| Solvent | Diphenyl ether or bulk (solvent-free) | [3] |
| Temperature | 100 °C | [3] |
| Reaction Time | Oligomerization (2h) followed by polycondensation (24h) | [3] |
| Pressure | Vacuum (10 mbar) for polycondensation step | [3] |
Experimental Protocols
Protocol 1: Melt Polycondensation of this compound and Adipic Acid
This protocol describes a common method for the synthesis of poly(pentamethylene adipate) via melt polycondensation.
Materials:
-
This compound (HO(CH₂)₅OH)
-
Adipic acid (HOOC(CH₂)₄COOH)
-
Catalyst (e.g., tetrabutyl titanate, antimony trioxide, or p-toluenesulfonic acid)
-
Nitrogen gas (high purity)
-
Methanol (B129727) (for cleaning)
-
Chloroform (for polymer dissolution)
-
Cold methanol (for precipitation)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer with a vacuum-tight seal
-
Distillation head with a condenser and receiving flask
-
Heating mantle with a temperature controller
-
Vacuum pump
-
Schlenk line or nitrogen inlet
Procedure:
-
Reactant Charging: Accurately weigh equimolar amounts of this compound and adipic acid and add them to the three-neck round-bottom flask. A slight excess of the diol can be used to compensate for any loss during the reaction.
-
Catalyst Addition: Add the catalyst to the reaction mixture. The typical concentration is 0.05-0.1 mol% relative to the dicarboxylic acid.
-
Inert Atmosphere: Assemble the reaction apparatus and purge the system with nitrogen gas for at least 15-20 minutes to remove any oxygen. Maintain a slow, continuous flow of nitrogen during the initial stage of the reaction.
-
Esterification Stage:
-
Begin stirring the mixture and gradually heat the flask to 180-200°C.
-
Water will begin to distill from the reaction mixture. Collect the water in the receiving flask.
-
Continue this stage until the majority of the theoretical amount of water has been collected. This typically takes 2-4 hours.
-
-
Polycondensation Stage:
-
Increase the temperature to 220-240°C.
-
Gradually apply a vacuum to the system (e.g., down to <1 mmHg). The vacuum should be applied slowly to prevent excessive foaming.
-
Continue the reaction under high vacuum for several hours (4-8 hours). The viscosity of the molten polymer will increase significantly during this stage.
-
-
Termination and Recovery:
-
To terminate the reaction, remove the heat source and break the vacuum by introducing nitrogen gas.
-
Allow the polymer to cool to room temperature under the nitrogen atmosphere.
-
The resulting polyester can be removed from the flask after it has solidified.
-
-
Purification (Optional):
-
Dissolve the synthesized polyester in a suitable solvent, such as chloroform.
-
Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent, such as cold methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration and dry it under vacuum.
-
Protocol 2: Enzymatic Synthesis of Polyester from this compound and Sebacic Acid
This protocol outlines a greener alternative for polyester synthesis using a lipase catalyst.
Materials:
-
This compound
-
Sebacic acid (or its diethyl ester)
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Anhydrous toluene (B28343) or diphenyl ether (if not a solvent-free reaction)
-
Molecular sieves (3Å or 4Å)
Equipment:
-
Schlenk flask or round-bottom flask with a sidearm
-
Magnetic stirrer and stir bar
-
Heating oil bath or heating mantle with a temperature controller
-
Vacuum line
Procedure:
-
Reactant Preparation: In a Schlenk flask, combine equimolar amounts of this compound and sebacic acid (or diethyl sebacate).
-
Enzyme and Dehydrating Agent Addition: Add the immobilized lipase (typically 5-10% by weight of the total monomers) and a small amount of activated molecular sieves to the flask.
-
Reaction Setup: If using a solvent, add anhydrous toluene or diphenyl ether. For a solvent-free system, proceed without solvent.
-
Inert Atmosphere and Initial Heating: Purge the flask with nitrogen or argon. Place the flask in a preheated oil bath at a temperature between 60°C and 90°C and begin stirring.
-
Polycondensation:
-
For the initial phase (oligomerization), maintain the reaction at the set temperature for 2-4 hours.
-
For the second phase (polycondensation), apply a vacuum to the system to remove the water (or ethanol (B145695) if using a diester) produced during the reaction. Continue the reaction under vacuum for 24-72 hours.
-
-
Termination and Recovery:
-
Terminate the reaction by cooling the mixture to room temperature.
-
If a solvent was used, dissolve the polymer completely.
-
Separate the immobilized enzyme by filtration. The enzyme can often be washed, dried, and reused.
-
Isolate the polymer by precipitating the solution in a non-solvent like cold methanol.
-
Collect the polymer by filtration and dry under vacuum.
-
Protocol 3: Monitoring Reaction Kinetics by Acid Value Titration
This method is used to determine the concentration of unreacted carboxylic acid groups, thereby tracking the progress of the esterification reaction.
Materials:
-
Reaction mixture aliquots
-
Toluene or a suitable solvent to dissolve the polymer sample
-
Standardized potassium hydroxide (B78521) (KOH) solution in ethanol (e.g., 0.1 M)
-
Phenolphthalein (B1677637) indicator solution
Procedure:
-
Sample Collection: At regular time intervals, carefully withdraw a small, accurately weighed sample (0.1-0.5 g) from the reaction mixture.
-
Sample Preparation: Dissolve the sample in a known volume of a suitable solvent (e.g., 25-50 mL of toluene). Gentle heating may be required to fully dissolve the polymer.
-
Titration:
-
Add a few drops of phenolphthalein indicator to the dissolved sample.
-
Titrate the solution with the standardized ethanolic KOH solution until a persistent pink endpoint is observed.
-
-
Calculation: Calculate the acid value (AV) using the following formula:
AV (mg KOH/g) = (V × N × 56.1) / W
Where:
-
V = Volume of KOH solution used in the titration (mL)
-
N = Normality of the KOH solution (mol/L)
-
56.1 = Molar mass of KOH ( g/mol )
-
W = Weight of the polymer sample (g)
-
By plotting the acid value as a function of time, the reaction rate can be determined.
Mandatory Visualization
Caption: Acid-catalyzed esterification reaction pathway.
Caption: General experimental workflow for polyester synthesis.
References
Application Notes and Protocols for 1,5-Hexanediol in Adhesive Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Hexanediol is a linear diol with the chemical formula HO(CH₂)₅OH. While its isomer, 1,6-Hexanediol, is extensively used in the production of adhesives to enhance flexibility and performance, specific data and detailed application notes on the use of this compound are less prevalent in publicly available literature. However, based on the fundamental principles of polymer chemistry and the known roles of similar diols in adhesive formulations, we can extrapolate its potential applications and provide generalized protocols.
This document outlines the potential use of this compound as a co-monomer in the synthesis of polyester (B1180765) and polyurethane-based adhesives. It provides a summary of its relevant chemical properties, a generalized experimental protocol for synthesizing a polyurethane prepolymer, and visual diagrams to illustrate the chemical processes.
Potential Role of this compound in Adhesives
When incorporated into polyester or polyurethane backbones, this compound is expected to impart a degree of flexibility and impact resistance to the resulting adhesive. The slightly shorter chain length compared to the more common 1,6-Hexanediol may result in subtle differences in the physical properties of the final polymer, such as hardness, crystallinity, and glass transition temperature. It can be utilized as a chain extender or as a component of a polyester polyol, which then reacts with an isocyanate to form a polyurethane.
Data Presentation
A summary of the key chemical and physical properties of this compound relevant to its use in adhesive production is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C₆H₁₄O₂ | [1] |
| Molecular Weight | 118.17 g/mol | [1] |
| Boiling Point | 89-91 °C at 0.5 mmHg | |
| Density | 0.981 g/mL at 25 °C | |
| Refractive Index | n20/D 1.451 | |
| Functional Group | Primary and Secondary Hydroxyl |
Experimental Protocols
The following is a generalized protocol for the synthesis of a polyurethane prepolymer, a key intermediate in many polyurethane adhesives. This compound can be used as the diol component in this synthesis.
Synthesis of a Polyurethane Prepolymer using this compound
Objective: To synthesize an isocyanate-terminated prepolymer from a diisocyanate and this compound.
Materials:
-
This compound
-
A diisocyanate (e.g., Methylene diphenyl diisocyanate (MDI) or Toluene (B28343) diisocyanate (TDI))
-
A suitable solvent (e.g., anhydrous toluene or methyl ethyl ketone)
-
A catalyst (e.g., dibutyltin (B87310) dilaurate (DBTDL))
-
Nitrogen gas supply
-
Reaction kettle equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet.
Procedure:
-
Drying of Reagents: Ensure all reagents and solvents are anhydrous to prevent side reactions of the isocyanate with water. This compound should be dried under vacuum at an elevated temperature.
-
Reaction Setup: Assemble the reaction kettle and purge with dry nitrogen to create an inert atmosphere.
-
Charging the Reactor: Add the desired amount of this compound and the anhydrous solvent to the reaction kettle.
-
Heating and Dissolution: Begin stirring and gently heat the mixture to ensure the complete dissolution of the this compound.
-
Isocyanate Addition: Once the diol is dissolved and the desired reaction temperature is reached (typically 60-80°C), slowly add the diisocyanate to the reactor. The molar ratio of NCO to OH groups should be greater than 1 (typically between 1.5:1 and 2.5:1) to ensure the prepolymer is isocyanate-terminated.
-
Catalyst Addition: After the addition of the diisocyanate, add a catalytic amount of DBTDL (e.g., 0.01-0.05% by weight of the total reactants).
-
Polymerization: Continue the reaction under a nitrogen blanket with constant stirring at the set temperature. Monitor the progress of the reaction by measuring the %NCO content at regular intervals using a standard titration method (e.g., ASTM D2572).
-
Reaction Completion: The reaction is considered complete when the %NCO content reaches the theoretical value calculated for the prepolymer.
-
Storage: Cool the prepolymer to room temperature and store it in a sealed, moisture-proof container under a nitrogen blanket.
Mandatory Visualization
The following diagrams illustrate the key chemical reaction and a generalized experimental workflow.
Caption: Synthesis of a Polyurethane Adhesive.
Caption: Prepolymer Synthesis Workflow.
References
Troubleshooting & Optimization
Technical Support Center: 1,5-Hexanediol Polymerization
Welcome to the technical support center for 1,5-Hexanediol polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of this compound in polyester (B1180765) synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the polymerization of this compound.
Question: Why is the molecular weight of my polyester lower than expected?
Answer:
Low molecular weight is a common issue in polycondensation reactions and can be attributed to several factors:
-
Inefficient Water Removal: Polycondensation is an equilibrium reaction. The presence of water, a byproduct of esterification, can shift the equilibrium back towards the reactants, preventing the formation of long polymer chains.
-
Solution: Ensure your reaction setup includes an efficient method for water removal, such as a Dean-Stark trap for azeotropic distillation or performing the final stages of the reaction under high vacuum.
-
-
Monomer Impurities: The purity of this compound and the corresponding diacid is crucial.
-
Mono-functional Impurities: Impurities with a single functional group, such as mono-alcohols, can act as chain terminators, capping the growing polymer chain and preventing further elongation.[1]
-
Solution: Use high-purity monomers. If necessary, purify the this compound before use.
-
-
Incorrect Stoichiometry: An imbalance in the molar ratio of the diol and diacid can lead to an excess of one type of functional group at the chain ends, preventing further polymerization.
-
Solution: Accurately weigh the monomers to ensure a 1:1 molar ratio. A slight excess of the diol (e.g., 10 mol%) can be used to compensate for any loss during the reaction.[2]
-
-
Suboptimal Reaction Temperature or Time:
-
Solution: Ensure the reaction is carried out at the optimal temperature for the specific catalyst and monomer system for a sufficient duration. For many polyesterifications, temperatures are gradually increased, and the reaction is run for several hours.[3]
-
-
Catalyst Deactivation: The catalyst can lose its activity over time due to side reactions or thermal degradation.[4]
-
Solution: Ensure the catalyst is stored and handled correctly. In some cases, adding a fresh batch of catalyst during the reaction might be necessary.
-
Question: My polyester is discolored (yellow or brown). What is the cause and how can I prevent it?
Answer:
Discoloration in polyesters is often a sign of thermal degradation or side reactions at elevated temperatures.
-
Oxidation: Exposure to oxygen at high temperatures can lead to oxidative degradation of the polymer backbone, causing discoloration.
-
Solution: Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the polymerization process, especially during the high-temperature stages.
-
-
High Reaction Temperatures: Prolonged exposure to excessively high temperatures can cause the polymer to degrade.
-
Solution: Optimize the reaction temperature. Use the lowest temperature that still allows for efficient polymerization and water removal.
-
-
Catalyst-Induced Side Reactions: Some catalysts can promote side reactions that lead to colored byproducts.
-
Solution: Select a catalyst that is less prone to causing discoloration at the required reaction temperatures. For example, certain tin-based catalysts may be preferred over titanium-based catalysts under specific conditions to minimize side reactions.[5]
-
Question: The polymerization reaction seems to have stopped or slowed down significantly. What could be the problem?
Answer:
A stalled or slow reaction can be due to several factors related to the reaction conditions and components.
-
Poor Water Removal: As the viscosity of the reaction mixture increases, it becomes more difficult to remove the water byproduct, which can slow down or even stop the reaction.
-
Solution: Ensure efficient stirring to expose a larger surface area for water evaporation. Applying a high vacuum in the later stages of the reaction is crucial.
-
-
Catalyst Inactivity: The catalyst may not be active enough at the reaction temperature or may have deactivated.
-
Solution: Verify the recommended operating temperature for your catalyst. Consider using a different, more active catalyst if the problem persists.
-
-
Low Reactivity of Monomers: While this compound is a primary diol and generally reactive, the overall reaction rate also depends on the reactivity of the diacid comonomer.[6]
-
Solution: If using a less reactive diacid, a more active catalyst or higher reaction temperatures may be required.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical catalysts used for this compound polymerization?
A1: Common catalysts for polyesterification include organometallic compounds such as tin-based catalysts (e.g., n-butyltin oxide) and titanium-based catalysts (e.g., titanium(IV) isopropoxide).[3][5] Acid catalysts like methanesulfonic acid can also be used, but care must be taken to avoid side reactions like ether formation.[7] Enzymatic catalysts, such as lipase (B570770) B from Candida antarctica, are also an option for milder reaction conditions.[8]
Q2: What is the importance of monomer purity in this compound polymerization?
A2: Monomer purity is critical for achieving high molecular weight polyesters. Impurities can lead to several problems:
-
Chain Termination: Mono-functional impurities will cap the growing polymer chains.[1]
-
Stoichiometric Imbalance: Non-reactive impurities can disrupt the 1:1 molar ratio of functional groups.
-
Side Reactions: Some impurities can participate in unwanted side reactions, leading to defects in the polymer structure and discoloration.
Q3: Can I use this compound in enzymatic polymerization?
A3: Yes, this compound can be used in enzymatic polycondensation reactions. Lipases are commonly used enzymes for this purpose. These reactions are typically carried out under milder conditions (lower temperatures) compared to conventional melt polymerization, which can help to avoid thermal degradation and side reactions.[8]
Q4: How does the choice of diacid affect the properties of the resulting polyester?
A4: The diacid co-monomer plays a significant role in determining the final properties of the polyester.
-
Aliphatic Diacids (e.g., adipic acid, sebacic acid): These generally produce flexible polyesters with lower glass transition temperatures (Tg) and melting points (Tm).
-
Aromatic Diacids (e.g., terephthalic acid): These lead to more rigid polymers with higher Tg and Tm, as well as improved mechanical strength.
Q5: What are the key safety precautions when working with this compound polymerization at high temperatures?
A5: Safety is paramount. Key precautions include:
-
Inert Atmosphere: Always work under an inert atmosphere (N2 or Ar) to prevent oxidation and potential fire hazards at high temperatures.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhaling any volatile byproducts or monomers.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, lab coat, and heat-resistant gloves.
-
Temperature Control: Use a reliable temperature controller to prevent overheating and thermal runaway reactions.
Quantitative Data
Table 1: Effect of Catalyst on Polyesterification of 1,6-Hexanediol and Adipic Acid (as an analogue for this compound reactions)
| Catalyst | Reaction Time (hours) | Acid Value (mg KOH/g) |
| n-BuSnOOH | 6 | 13.3 |
| Ti(OiPr)4 | 6 | ~40 |
| Ti-atrane | 6 | ~40 |
| No Catalyst | 6 | ~40 |
Data adapted from a study on 1,6-Hexanediol, which provides insights into catalyst performance in similar systems.[5]
Experimental Protocols
Protocol 1: Melt Polycondensation of this compound with Adipic Acid
This protocol is a general guideline and may require optimization for specific applications.
-
Monomer and Catalyst Preparation:
-
Accurately weigh equimolar amounts of this compound and adipic acid and add them to a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser connected to a Dean-Stark trap.
-
Add the catalyst (e.g., 0.1 mol% n-BuSnOOH relative to the diol).
-
-
Esterification (First Stage):
-
Flush the system with nitrogen for 15-20 minutes to remove air.
-
Heat the reaction mixture to 150-170°C under a slow stream of nitrogen.
-
Maintain this temperature for 2-3 hours to allow for the initial esterification and removal of the bulk of the water byproduct.
-
-
Polycondensation (Second Stage):
-
Gradually increase the temperature to 180-200°C.
-
Simultaneously, slowly reduce the pressure to apply a vacuum (e.g., <1 mbar).
-
Continue the reaction under vacuum for another 3-5 hours, or until the desired melt viscosity is achieved. The increase in viscosity is an indicator of increasing molecular weight.
-
-
Product Recovery:
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting polyester can be removed from the flask once it has solidified.
-
Visualizations
Caption: Experimental workflow for melt polycondensation.
Caption: Troubleshooting logic for low molecular weight polyester.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biobased aliphatic polyesters from a spirocyclic dicarboxylate monomer derived from levulinic acid - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00724F [pubs.rsc.org]
- 3. Modifications of Furan-Based Polyesters with the Use of Rigid Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming the low reactivity of biobased, secondary diols in polyester synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimizing 1,5-Hexanediol Synthesis
Welcome to the technical support center for the synthesis of 1,5-Hexanediol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary laboratory-scale methods for synthesizing this compound are:
-
Hydrogenolysis of Tetrahydrofurfuryl Alcohol (THFA): This method involves the ring-opening of THFA using a heterogeneous catalyst under a hydrogen atmosphere.
-
Reduction of 5-Ketohexanoates or related keto-esters: This involves the reduction of a keto-ester using a strong reducing agent like lithium aluminum hydride (LAH).
Q2: I am getting a low yield in my THFA hydrogenolysis. What are the likely causes?
A2: Low yields in THFA hydrogenolysis can stem from several factors:
-
Suboptimal Catalyst Activity: The choice of catalyst is crucial. Catalysts like Rh-ReOx/SiO2 and certain nickel-based catalysts have shown good activity. Ensure your catalyst is properly prepared and activated.
-
Inefficient Mass Transfer: Inadequate stirring or poor mixing of the three-phase system (solid catalyst, liquid substrate, gaseous hydrogen) can limit the reaction rate.
-
Incorrect Reaction Conditions: Temperature and pressure play a significant role. Suboptimal settings can lead to low conversion of the starting material.
-
Catalyst Deactivation: The catalyst may deactivate over time due to coking, poisoning, or sintering.
Q3: My main byproduct in the hydrogenolysis of THFA is 1,2-Pentanediol instead of the desired 1,5-Pentanediol (a common co-product in related syntheses from furfural (B47365) derivatives). How can I improve selectivity for the 1,5-isomer?
A3: Improving selectivity towards 1,5-Pentanediol often involves fine-tuning the reaction conditions and catalyst system. Higher temperatures can sometimes favor the formation of 1,2-Pentanediol[1]. Therefore, optimizing the temperature, potentially at a lower setting, might increase the selectivity for the desired 1,5-isomer. The choice of catalyst and support is also critical. For instance, modifying a Pt/WOx/γ-Al2O3 catalyst with magnesia-alumina spinel has been shown to improve the selectivity for 1,5-pentanediol[2].
Q4: I am having trouble with the work-up of my LAH reduction of a 5-ketohexanoate. I'm getting a persistent emulsion. What should I do?
A4: Emulsion formation during the work-up of LAH reductions is a common issue due to the formation of colloidal aluminum salts. A widely used and effective method to break these emulsions is the Fieser workup. This procedure involves the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and finally more water, all at a low temperature (typically 0 °C)[3][4]. This method results in the formation of granular precipitates of aluminum salts that are easily filtered off.
Q5: How can I purify my crude this compound?
A5: Fractional distillation is a common and effective method for purifying this compound, especially for separating it from byproducts with different boiling points[5][6]. The efficiency of the separation will depend on the difference in boiling points between this compound and the impurities. Using a fractionating column with a sufficient number of theoretical plates is key to achieving high purity.
Troubleshooting Guides
Troubleshooting Guide 1: Hydrogenolysis of Tetrahydrofurfuryl Alcohol (THFA)
| Problem | Possible Cause | Suggested Solution |
| Low Conversion of THFA | Inactive or poisoned catalyst. | Ensure the catalyst is properly activated before use. If reusing the catalyst, consider regeneration procedures such as calcination to remove coke deposits.[7] Check the purity of the THFA and hydrogen gas to avoid catalyst poisoning. |
| Suboptimal reaction temperature or pressure. | Systematically vary the temperature and pressure to find the optimal conditions for your specific catalyst system. Lower temperatures may require longer reaction times but can improve selectivity. Higher pressures generally increase the rate of hydrogenation.[1] | |
| Poor mixing. | Increase the stirring speed to ensure good contact between the catalyst, THFA, and hydrogen. | |
| Low Selectivity to this compound (or 1,5-Pentanediol) | Formation of byproducts like 1,2-Pentanediol, cyclopentanol, or over-hydrogenation products. | Optimize the reaction temperature; higher temperatures can sometimes favor the formation of 1,2-isomers[1]. The catalyst choice is critical; for example, Ni-based catalysts supported on Y2O3 have shown high selectivity for 1,5-pentanediol[8]. The addition of a co-catalyst or modifier, such as Rhenium oxide to Rhodium, can also enhance selectivity[9]. |
| Catalyst deactivation. | Catalyst deactivation can alter selectivity. Monitor the product distribution over time. If selectivity decreases, catalyst regeneration or replacement is necessary. | |
| Catalyst Deactivation | Coking (carbon deposition on the catalyst surface). | Regeneration by controlled oxidation (calcination) can often remove coke. |
| Sintering (agglomeration of metal particles) at high temperatures. | Operate at the lowest effective temperature to minimize sintering. Choose a catalyst with a thermally stable support. | |
| Leaching of active metals into the solvent. | Ensure the solvent is not too acidic or basic, which can promote leaching. Select a robust catalyst support. |
Troubleshooting Guide 2: LAH Reduction of 5-Ketohexanoate
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reduction | Insufficient LAH. | Use a slight excess of LAH to ensure complete reduction. The stoichiometry should be carefully calculated. |
| Poor quality LAH. | Use fresh, high-quality LAH. Old or improperly stored LAH can lose its reactivity. | |
| Reaction temperature is too low. | While the initial addition is often done at 0 °C for safety, the reaction may need to be warmed to room temperature or gently refluxed to go to completion. Monitor the reaction by TLC. | |
| Formation of Side Products | Reduction of other functional groups in the molecule. | LAH is a powerful reducing agent and will reduce most carbonyl-containing functional groups[10][11]. If chemoselectivity is an issue, consider protecting other sensitive groups or using a milder reducing agent if applicable. |
| Difficult Work-up (Emulsions) | Formation of colloidal aluminum salts. | Employ the Fieser workup: for every 'x' grams of LAH used, cautiously add 'x' mL of water, followed by 'x' mL of 15% NaOH solution, and then '3x' mL of water at 0 °C. Stir vigorously until a granular precipitate forms, which can then be easily filtered[3][4]. |
| Low Isolated Yield | Product trapped in the aluminum salt precipitate. | After filtration, wash the aluminum salt precipitate thoroughly with a suitable solvent (e.g., diethyl ether or THF) to recover any adsorbed product. |
| Product loss during extraction. | If an emulsion does form and extraction is difficult, adding a saturated solution of Rochelle's salt (potassium sodium tartrate) can help to break the emulsion by chelating the aluminum salts. |
Experimental Protocols
Protocol 1: Hydrogenolysis of Tetrahydrofurfuryl Alcohol using a Ni/Y₂O₃ Catalyst
This protocol is based on literature procedures for the synthesis of 1,5-Pentanediol, a close analog, and can be adapted for this compound synthesis with appropriate starting materials.
Materials:
-
Tetrahydrofurfuryl alcohol (THFA)
-
Ni/Y₂O₃ catalyst
-
Solvent (e.g., 1,4-dioxane (B91453) or isopropanol)
-
High-pressure autoclave reactor with magnetic stirring and temperature control
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation: Prepare the Ni/Y₂O₃ catalyst with the desired Ni loading (e.g., 5 wt%) via impregnation of Y₂O₃ with a nickel salt solution (e.g., nickel nitrate), followed by drying and calcination.
-
Catalyst Activation: Reduce the calcined catalyst in a stream of hydrogen at an elevated temperature (e.g., 400-500 °C) for several hours to reduce the nickel oxide to metallic nickel.
-
Reaction Setup: In a high-pressure autoclave, place the activated Ni/Y₂O₃ catalyst (e.g., 0.1 g), THFA (e.g., 1 g), and the solvent (e.g., 50 mL).
-
Reaction: Seal the reactor, purge several times with hydrogen, and then pressurize with hydrogen to the desired pressure (e.g., 3-5 MPa). Heat the reactor to the reaction temperature (e.g., 150-180 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the catalyst from the reaction mixture. The solvent can be removed by rotary evaporation.
-
Purification: Purify the crude product by fractional distillation under reduced pressure.
Protocol 2: Reduction of Ethyl 5-oxohexanoate (B1238966) with Lithium Aluminum Hydride (LAH)
Materials:
-
Ethyl 5-oxohexanoate
-
Lithium aluminum hydride (LAH)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer
-
Ice bath
-
15% aqueous sodium hydroxide solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Reaction Setup: Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere.
-
LAH Suspension: In the flask, suspend LAH (a slight molar excess relative to the ester) in anhydrous diethyl ether. Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve the ethyl 5-oxohexanoate in anhydrous diethyl ether and add it to the dropping funnel. Add the ester solution dropwise to the stirred LAH suspension at a rate that maintains the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water dropwise (volume equal to the mass of LAH used). Then, add 15% aqueous NaOH (same volume as the water). Finally, add more water (3 times the initial volume of water).
-
Isolation: Stir the mixture vigorously for 15-30 minutes. A white, granular precipitate should form. Add anhydrous magnesium sulfate to absorb excess water and stir for another 15 minutes. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with diethyl ether.
-
Purification: Combine the organic filtrates and remove the solvent using a rotary evaporator. The crude this compound can be further purified by fractional distillation under reduced pressure.
Data Presentation
Table 1: Influence of Reaction Temperature on Pentanediol (B8720305) Selectivity in Furfuryl Alcohol Hydrogenation over a Pt/MgO Catalyst.
| Temperature (°C) | 1,2-Pentanediol Selectivity (%) | 1,5-Pentanediol Selectivity (%) |
| 140 | ~55 | ~10 |
| 160 | 58.3 | 12.7 |
| 180 | ~50 | ~10 |
| 200 | ~45 | ~8 |
Data adapted from a study on a related pentanediol synthesis, illustrating the general trend of temperature effects[1].
Table 2: Effect of Hydrogen Pressure on Furfuryl Alcohol Conversion and Pentanediol Selectivity over a Pt/MgO Catalyst.
| H₂ Pressure (MPa) | Furfuryl Alcohol Conversion (%) | Total Pentanediol Selectivity (%) |
| 0.5 | Low | Moderate |
| 1.0 | High | High |
| 2.0 | High | Slightly Decreased |
| 3.0 | High | Decreased |
Data adapted from a study on a related pentanediol synthesis, showing general trends[1].
Visualizations
Caption: Experimental workflow for the synthesis of this compound via THFA hydrogenolysis.
Caption: Troubleshooting logic for low selectivity in this compound synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Selective Hydrogenolysis of Tetrahydrofurfuryl Alcohol to 1,5-Pentanediol over MgAl2O4-Modified Pt/WO3/γ-Al2O3 Catalyst [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Magic Formulas [chem.rochester.edu]
- 5. Purification [chem.rochester.edu]
- 6. Fractional distillation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. quora.com [quora.com]
Technical Support Center: 1,5-Hexanediol Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1,5-Hexanediol.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, offering potential causes and solutions in a direct question-and-answer format.
Question 1: My esterification reaction with this compound is showing low conversion and an unexpected peak corresponding to a loss of water. What is happening?
Answer: This issue commonly points to two potential side reactions: intramolecular dehydration (cyclization) or intermolecular dehydration (ether formation), which compete with the desired esterification.
-
Intramolecular Dehydration: Under acidic conditions and/or high temperatures, this compound can cyclize to form tetrahydropyran-2-methanol. This is particularly favored at high temperatures.
-
Intermolecular Dehydration: Two molecules of this compound can react to form an ether linkage, leading to dimers and oligomers. This is also promoted by acidic catalysts and high temperatures.
Troubleshooting Steps:
-
Temperature Control: Lower the reaction temperature. Esterification can often proceed at milder temperatures than those that favor dehydration.
-
Catalyst Choice: If using a strong acid catalyst (like H₂SO₄), consider switching to a milder catalyst such as a resin-based acid (e.g., Amberlyst-15) or a Lewis acid.
-
Water Removal: Ensure efficient removal of water as it forms during esterification. This shifts the equilibrium towards the product and minimizes the concentration of hydronium ions that can catalyze dehydration. Use of a Dean-Stark trap or molecular sieves is recommended.
-
Stoichiometry: Use a slight excess of the carboxylic acid to favor the bimolecular esterification reaction over the unimolecular or bimolecular dehydration of the diol.
Question 2: I am performing an oxidation of this compound to 5-hydroxyhexanal or adipic acid, but my yield is low with many byproducts observed in the GC-MS analysis.
Answer: The oxidation of diols can be challenging to control. Low yields and multiple byproducts are often due to over-oxidation or side reactions.
Potential Byproducts & Causes:
-
Adipaldehyde (B86109) and Adipic Acid: If your target is the mono-aldehyde (5-hydroxyhexanal), over-oxidation of both alcohol groups will lead to adipaldehyde and subsequently adipic acid.
-
Lactones: The intermediate 5-hydroxyhexanoic acid can undergo intramolecular esterification to form ε-caprolactone.
-
Chain Cleavage Products: Strong oxidizing agents can cause cleavage of the carbon-carbon bond, leading to shorter-chain acids and aldehydes.
Troubleshooting Steps:
-
Choice of Oxidant: Use a milder, more selective oxidizing agent. For the synthesis of the aldehyde, reagents like Pyridinium Chlorochromate (PCC) or a Swern oxidation are preferable to strong oxidants like potassium permanganate (B83412) or chromic acid. For conversion to adipic acid, a controlled oxidation using a catalyst like palladium on carbon (Pd/C) in the presence of air or oxygen can provide higher selectivity.[1]
-
Reaction Conditions: Maintain strict control over temperature, as oxidation reactions are often highly exothermic. Running the reaction at lower temperatures can significantly improve selectivity.
-
Stoichiometry of Oxidant: Carefully control the stoichiometry of the oxidizing agent. For mono-oxidation, using one equivalent or a slight excess is critical.
-
pH Control: The pH of the reaction medium can influence the stability of the product and the rate of side reactions. Buffering the reaction mixture may be necessary.
Question 3: During a substitution reaction on one hydroxyl group of this compound, I am isolating a significant amount of a disubstituted product. How can I improve the mono-substitution selectivity?
Answer: Achieving mono-substitution on a symmetrical diol like this compound requires conditions that kinetically favor the first reaction over the second.
Troubleshooting Steps:
-
Control Stoichiometry: Use a sub-stoichiometric amount of the substituting reagent (e.g., 0.8-0.9 equivalents) relative to the this compound. This will leave some diol unreacted but will significantly reduce the formation of the disubstituted product. The unreacted diol can typically be separated during purification.
-
Use a Protecting Group: Protect one of the hydroxyl groups with a suitable protecting group (e.g., a silyl (B83357) ether like TBDMS). After the reaction on the unprotected hydroxyl group, the protecting group can be removed.
-
Large Excess of Diol: Alternatively, use a large excess of this compound (e.g., 5-10 equivalents). This statistically favors mono-substitution. The excess diol must then be removed after the reaction, often by distillation or water washing.
-
Lower Temperature: Running the reaction at a lower temperature can increase selectivity, as the activation energy for the second substitution on the mono-substituted intermediate may be slightly different.
Frequently Asked Questions (FAQs)
Q: What are the most common side reactions to be aware of when working with this compound? A: The most common side reactions are driven by the presence of two hydroxyl groups. These include intramolecular dehydration to form tetrahydropyran-2-methanol, and intermolecular reactions to form ethers or polyesters.[2][3] Under oxidizing conditions, over-oxidation to aldehydes and carboxylic acids is also a primary concern.[1]
Q: How can I effectively purify this compound from a reaction mixture containing polar byproducts? A: For polar, non-volatile byproducts, vacuum distillation is the most effective method for purifying this compound. If the byproducts are soluble in water, a liquid-liquid extraction can be performed. The crude product mixture can be dissolved in an organic solvent like diethyl ether or ethyl acetate (B1210297) and washed with brine. The "salting out" technique, where a large amount of salt like NaCl is added to the aqueous phase, can help drive the diol into the organic layer.[4]
Q: My purified this compound is turning yellow upon storage. What is the cause and how can I prevent it? A: Yellowing is often a sign of oxidation. Trace impurities or exposure to air and light can lead to the formation of aldehydes or other chromophoric species. To prevent this, store purified this compound under an inert atmosphere (nitrogen or argon), in a dark bottle, and at a low temperature. The addition of a small amount of an antioxidant like BHT may also be considered if appropriate for the final application.
Q: Can I use this compound in a Williamson ether synthesis? A: Yes, but careful consideration of the reaction conditions is necessary. The use of a strong base will deprotonate both hydroxyl groups, potentially leading to a mixture of products. To achieve mono-alkylation, it is recommended to use a sub-stoichiometric amount of base and the alkylating agent or to employ a protecting group strategy. Intramolecular Williamson ether synthesis can also occur if a leaving group is present on the same molecule, leading to cyclic ether formation.[5]
Quantitative Data on Byproduct Formation
The following table provides illustrative data on how reaction conditions can influence byproduct formation during the acid-catalyzed dehydration of this compound. (Note: This is representative data based on general principles of diol chemistry).
| Catalyst | Temperature (°C) | Desired Product Yield (%) | Cyclic Ether Byproduct (%) | Poly-ether Byproduct (%) |
| H₂SO₄ (0.1 mol%) | 140 | 65 | 25 | 10 |
| H₂SO₄ (0.1 mol%) | 180 | 30 | 55 | 15 |
| Amberlyst-15 | 140 | 85 | 10 | 5 |
| No Catalyst | 180 | >95 | <2 | <3 |
Experimental Protocols
Protocol 1: High-Yield Mono-Esterification of this compound
This protocol is designed to favor the formation of the mono-ester product by using an excess of the diol.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (59.1 g, 0.5 mol, 5 equivalents).
-
Reagents: Add the desired carboxylic acid (0.1 mol, 1 equivalent) and a suitable solvent such as toluene (B28343) (200 mL). Add an acid catalyst (e.g., p-toluenesulfonic acid, 0.2 g).
-
Reaction: Heat the mixture to reflux. If using toluene, a Dean-Stark trap can be used to azeotropically remove the water formed during the reaction.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting carboxylic acid is consumed.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The excess this compound can be removed by vacuum distillation. The remaining mono-ester product can be further purified by column chromatography.
Protocol 2: Purification of this compound by Vacuum Distillation
This protocol describes the purification of crude this compound from non-volatile impurities.
-
Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.
-
Preparation: Place the crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Distillation: Slowly apply vacuum to the system. Once the desired pressure is reached (approx. 10-15 mmHg), begin to heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect any low-boiling impurities that distill first in a separate receiving flask. As the temperature rises and stabilizes at the boiling point of this compound (approx. 135-138 °C at 15 mmHg), switch to a clean receiving flask to collect the pure product.
-
Completion: Stop the distillation when the temperature begins to drop or when only a small amount of high-boiling residue remains in the distillation flask.
-
Storage: Store the purified, colorless this compound under an inert atmosphere to prevent oxidation.
Visual Diagrams
Caption: Reaction pathways for this compound under acidic conditions.
Caption: Troubleshooting flowchart for identifying byproduct causes.
Caption: Workflow for clean esterification of this compound.
References
Technical Support Center: Polyester Synthesis with 1,5-Hexanediol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for polyester (B1180765) synthesis utilizing 1,5-Hexanediol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of polyesters with this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Molecular Weight of the Final Polyester
Q: My polyester synthesis resulted in a polymer with a lower than expected molecular weight. What are the potential causes and how can I resolve this?
A: Low molecular weight is a frequent challenge in polyester synthesis. Several factors, from monomer quality to reaction conditions, can contribute to this issue. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Potential Causes and Solutions:
| Potential Cause | Description | Recommended Solutions | Expected Outcome |
| Monomer Impurities | Impurities in this compound or the diacid monomer, such as mono-functional species or water, can act as chain terminators, preventing the growth of long polymer chains.[1] | Purify this compound and the diacid monomer prior to polymerization. For this compound, distillation under reduced pressure is a common purification method. Ensure monomers are thoroughly dried. | Increased molecular weight and a more uniform polymer. |
| Incorrect Stoichiometry | An imbalance in the molar ratio of diol to diacid can limit the extent of polymerization. An excess of either monomer will result in a lower molecular weight polymer. | Carefully calculate and measure the molar ratio of this compound to the diacid. A precise 1:1 ratio is generally optimal for achieving high molecular weight. | Improved polymerization kinetics and higher molecular weight. |
| Inefficient Water Removal | Water is a byproduct of esterification. If not efficiently removed, it can hydrolyze the newly formed ester linkages, leading to a lower degree of polymerization. | Use a high-vacuum system (e.g., <1 mmHg) during the polycondensation stage.[2] An efficient stirring mechanism is also important to facilitate the diffusion of water to the surface for removal. The use of an entrainer such as xylene can also aid in water removal. | Drives the equilibrium towards polymer formation, resulting in a higher molecular weight. |
| Suboptimal Reaction Temperature | The reaction temperature needs to be high enough to ensure a sufficient reaction rate but not so high as to cause thermal degradation of the polymer or monomers.[3] | Optimize the reaction temperature profile. A two-stage process is often effective: an initial esterification stage at a lower temperature (e.g., 150-180°C) followed by a higher temperature polycondensation stage (e.g., 200-230°C) under vacuum.[2] | Balances reaction kinetics with polymer stability, leading to a higher molecular weight product. |
| Catalyst Deactivation or Inappropriate Choice | The catalyst may lose its activity during the reaction, or the chosen catalyst may not be effective for the specific monomer system. Titanium-based catalysts, while efficient, can sometimes be prone to hydrolysis.[4] | Select a suitable catalyst, such as tin-based catalysts (e.g., tin(II) 2-ethylhexanoate), which are often effective and less prone to causing discoloration.[2] Ensure the catalyst is added under inert conditions to a dry reaction mixture. The catalyst concentration should also be optimized (typically 0.05-0.2 mol% based on the diacid). | Enhanced reaction rate and achievement of high molecular weight. |
Issue 2: Discoloration (Yellowing) of the Polyester
Q: The polyester I synthesized has a yellow tint. What causes this discoloration, and how can I prevent it?
A: Discoloration, particularly yellowing, is a common aesthetic and sometimes functional issue in polyester synthesis. It is often a result of thermo-oxidative degradation at the high temperatures required for polymerization.
Potential Causes and Solutions:
| Potential Cause | Description | Recommended Solutions | Expected Outcome |
| Thermal-Oxidative Degradation | At elevated temperatures, the polymer backbone can undergo degradation reactions, especially in the presence of oxygen, leading to the formation of colored byproducts.[2] | Maintain a strict inert atmosphere (e.g., high-purity nitrogen or argon) throughout the entire synthesis process, from monomer charging to polymer discharge.[2] Minimize the reaction time at high temperatures. | A colorless or significantly less colored polyester. |
| Catalyst-Induced Discoloration | Certain catalysts, particularly some titanium-based catalysts, can contribute to the yellowing of the final polymer. | Opt for catalysts known to produce polyesters with good color properties, such as tin-based catalysts (e.g., tin(II) 2-ethylhexanoate (B8288628) or butyltin oxide).[2] | Reduced discoloration of the final polymer. |
| Monomer Impurities | Impurities present in the this compound or diacid can degrade at high temperatures and cause discoloration. | Use high-purity monomers. Purification of monomers before use is highly recommended. | A cleaner reaction and a polymer with improved color. |
| Presence of Antioxidants | The absence of antioxidants can make the polymer more susceptible to oxidative degradation. | Incorporate a small amount of an antioxidant or a mixture of primary (e.g., hindered phenols) and secondary (e.g., phosphites) antioxidants into the reaction mixture.[2] | Enhanced thermal stability of the polymer and prevention of discoloration. |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
This protocol describes a general procedure for the purification of this compound to remove water and other volatile impurities prior to polymerization.
Materials:
-
This compound (technical grade)
-
Drying agent (e.g., anhydrous magnesium sulfate (B86663) or molecular sieves)
-
Vacuum distillation apparatus (round-bottom flask, distillation head with condenser, receiving flask)
-
Vacuum pump
-
Heating mantle with a stirrer
Procedure:
-
Drying: Stir the technical grade this compound with a suitable drying agent (e.g., 5% w/w anhydrous magnesium sulfate) for at least 4 hours at room temperature.
-
Filtration: Filter the this compound to remove the drying agent.
-
Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Distillation:
-
Transfer the dried and filtered this compound to the round-bottom flask.
-
Begin stirring and gradually apply vacuum.
-
Slowly heat the flask using the heating mantle.
-
Collect the fraction that distills at the boiling point of this compound at the applied pressure (e.g., approx. 131-133 °C at 15 mmHg).
-
Discard the initial and final fractions, which may contain lower and higher boiling point impurities, respectively.
-
-
Storage: Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent moisture absorption.
Protocol 2: General Melt Polycondensation for Polyester Synthesis
This protocol provides a general methodology for the synthesis of a polyester from this compound and a dicarboxylic acid via a two-stage melt polycondensation process.
Materials:
-
Purified this compound
-
Purified dicarboxylic acid (e.g., adipic acid, sebacic acid)
-
Catalyst (e.g., tin(II) 2-ethylhexanoate)
-
Antioxidant (optional)
-
Reaction vessel equipped with a mechanical stirrer, nitrogen/vacuum inlet, and a distillation outlet.
Procedure:
-
Monomer Charging: Charge the reaction vessel with equimolar amounts of purified this compound and the dicarboxylic acid.
-
Catalyst and Additive Addition: Add the catalyst (e.g., 0.1 mol% based on the diacid) and any optional antioxidants.
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen or argon for at least 30 minutes to remove oxygen. Maintain a slow, continuous flow of the inert gas during the initial stage of the reaction.
-
Esterification Stage:
-
Heat the reaction mixture to 150-180°C with continuous stirring.
-
Water will be produced as a byproduct and should be distilled off and collected.
-
Continue this stage for 2-4 hours, or until approximately 80-90% of the theoretical amount of water has been collected.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 200-230°C.
-
Slowly apply a vacuum, gradually reducing the pressure to below 1 mmHg.
-
Continue the reaction under high vacuum and stirring for another 3-6 hours. The viscosity of the reaction mixture will increase significantly as the molecular weight of the polymer increases.
-
-
Reaction Termination and Product Recovery:
-
Once the desired viscosity is reached, cool down the reactor.
-
Break the vacuum by introducing an inert gas.
-
The polyester can then be discharged from the reactor.
-
Diagrams
Caption: Troubleshooting workflow for polyester synthesis.
Caption: Decision tree for diagnosing low molecular weight.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a desirable monomer for polyester synthesis?
A1: this compound is a linear diol that can impart flexibility to the polyester backbone. Its use can lead to polymers with lower glass transition temperatures and melting points compared to polyesters made with shorter diols. This makes it a valuable monomer for applications requiring flexibility and a lower processing temperature.
Q2: Can I use this compound directly from the supplier, or is purification necessary?
A2: While some suppliers offer high-purity grades of this compound, it is generally recommended to purify it before use, especially for synthesizing high molecular weight polyesters. Impurities such as water or monofunctional alcohols can significantly impact the polymerization process.[1] Vacuum distillation is a common and effective purification method.
Q3: What analytical techniques are essential for characterizing the synthesized polyester?
A3: Several analytical techniques are crucial for a thorough characterization of the polyester:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polyester, verify monomer incorporation, and analyze end-groups.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester functional groups and to check for the absence of unreacted carboxylic acid or hydroxyl groups.
-
Differential Scanning Calorimetry (DSC): To determine thermal properties such as the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
-
Colorimetry: To quantitatively measure the color of the polyester.[2]
Q4: Are there any specific safety precautions I should take when working with this compound at high temperatures?
A4: Yes, it is important to work in a well-ventilated area, preferably within a fume hood, especially when heating this compound to high temperatures. Standard personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, should always be worn. Ensure that the reaction apparatus is securely assembled to prevent any leaks of hot vapor.
Q5: Can enzymatic catalysis be used for polyester synthesis with this compound?
A5: Yes, enzymatic catalysis, typically using lipases, is a viable alternative to traditional metal-based catalysts for polyester synthesis.[5] This method offers the advantages of milder reaction conditions (lower temperatures), which can help to avoid discoloration and thermal degradation. However, reaction times may be longer, and the cost of the enzyme can be a consideration.
References
Technical Support Center: Optimizing 1,5-Hexanediol and 1,6-Hexanediol Production
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 1,5-Hexanediol and 1,6-Hexanediol (B165255).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound and 1,6-Hexanediol.
Issue 1: Low Yield or Incomplete Conversion
| Potential Cause | Troubleshooting Step | Recommended Action |
| Suboptimal Reaction Conditions | Verify temperature, pressure, and reaction time. | Consult literature for optimal conditions for your specific catalyst and substrate. For example, hydrogenation of adipic acid to 1,6-hexanediol is typically conducted at 170-240°C and 15.0-30.0 MPa[1][2]. |
| Catalyst Inactivity or Deactivation | Test catalyst activity with a standard reaction. | Ensure proper catalyst handling and activation. If deactivation is suspected, consider catalyst regeneration or replacement. Impurities in reactants, such as a high acid value, can cause catalyst deterioration[3]. |
| Impure Reactants | Analyze the purity of starting materials. | Use high-purity substrates. For instance, in the synthesis from adipic acid, ensure the acid is free from contaminants that could poison the catalyst. |
| Poor Catalyst/Reactant Mixing | Check the stirring rate and reactor design. | Increase the stirring speed to ensure efficient mass transfer, especially in heterogeneous catalysis. |
Issue 2: Low Selectivity and High By-product Formation
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incorrect Catalyst Choice | Review the catalyst used. | The choice of catalyst is crucial for selectivity. For instance, in the conversion of 1,2,6-hexanetriol (B48424) to 1,6-hexanediol, a Rh-ReOx/SiO2 catalyst has shown high selectivity, with this compound being a main byproduct[4]. |
| Reaction Conditions Favoring By-products | Adjust temperature and pressure. | Lowering the reaction temperature or pressure can sometimes reduce the formation of unwanted by-products. |
| Feedstock Composition | Analyze the composition of the feedstock. | When using biomass-derived feedstocks like 5-hydroxymethylfurfural (B1680220) (HMF), various side reactions can occur. Optimizing the reaction pathway is key to minimizing by-products such as other diols, ethers, and alcohols[2][5]. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step | Recommended Action |
| Formation of Close-Boiling Impurities | Analyze the crude product by GC-MS. | By-products with boiling points similar to the desired hexanediol (B3050542) can make purification by distillation challenging[5]. |
| Inefficient Distillation | Optimize the distillation setup. | Use a fractional distillation column with a sufficient number of theoretical plates for effective separation. Saponification of ester impurities can also facilitate their removal[6]. |
| Presence of Oligomeric Esters | Check for oligomers in the crude product. | In processes involving esterification, oligomers may form. These can be converted back to monomeric esters by depolymerization at high temperature and pressure before hydrogenation[5]. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound and 1,6-Hexanediol?
A1: Common synthesis routes include:
-
Catalytic hydrogenation of adipic acid or its esters: This is a primary industrial method for producing 1,6-Hexanediol[1][2].
-
Conversion from biomass-derived feedstocks: 5-hydroxymethylfurfural (HMF) and furfural (B47365) can be converted to 1,6-Hexanediol and 1,5-Pentanediol (B104693), respectively, through catalytic hydrogenation and hydrogenolysis[7][8]. This compound can be a byproduct in some of these routes[4].
-
From by-products of cyclohexane (B81311) oxidation: Mixtures of carboxylic acids from cyclohexane oxidation can be esterified and then hydrogenated to produce a mix of diols, including 1,6-Hexanediol[3][5].
Q2: How does the choice of catalyst affect the yield and selectivity?
A2: The catalyst plays a critical role. For example:
-
Atomically dispersed Ni/SiO2 has shown high yield (~94%) for the hydrogenation of adipic acid to 1,6-Hexanediol[9].
-
Rh-ReOx/SiO2 is effective for the hydrodeoxygenation of 1,2,6-hexanetriol to 1,6-hexanediol with high selectivity (73%)[4].
-
Double-layered catalysts of Pd/SiO2 + Ir-ReOx/SiO2 have been used for the synthesis of 1,6-Hexanediol from HMF[10]. The choice of metal and support influences the reaction pathway and the formation of by-products.
Q3: What are the typical reaction conditions for the hydrogenation of adipic acid?
A3: Typical conditions for the continuous catalytic hydrogenation of adipic acid to 1,6-Hexanediol are temperatures in the range of 170-240°C and pressures between 15.0 and 30.0 MPa[1][2].
Q4: What are the main by-products to expect in 1,6-Hexanediol synthesis?
A4: Depending on the synthesis route, common by-products include other alcohols, ethers, different diols (like this compound when targeting 1,6-Hexanediol), and esters[2][4].
Q5: Can you suggest a starting point for developing a new process for this compound?
A5: A promising starting point is the catalytic hydrogenolysis of tetrahydrofurfuryl alcohol (THFA), which can be derived from furfural. This route is primarily used for 1,5-Pentanediol, but modifications to catalysts and conditions could potentially favor the formation of this compound. Another approach is to optimize conditions in the hydrodeoxygenation of 1,2,6-hexanetriol, where this compound is a known by-product[4].
Quantitative Data Summary
Table 1: Comparison of Catalytic Systems for Hexanediol Production
| Feedstock | Catalyst | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Conversion (%) | Yield (%) | Product | Reference |
| Adipic Acid | Atomically dispersed Ni/SiO2 | 220 | 50 (H2) | 12 | 100 | ~94 | 1,6-Hexanediol | [9] |
| 1,2,6-Hexanetriol | Rh-ReOx/SiO2 | 180 | 80 (H2) | 20 | 100 | 73 (selectivity) | 1,6-Hexanediol | [4] |
| 5-Hydroxymethylfurfural (HMF) | Pd/SiO2 + Ir-ReOx/SiO2 | 100 | 70 (H2) | - | - | 57.8 | 1,6-Hexanediol | [10] |
| 5-Hydroxymethylfurfural (HMF) | Pd/ZrP with Formic Acid | 140 | Atmospheric | 21 | ~100 | 43 | 1,6-Hexanediol | [11] |
Experimental Protocols
Protocol 1: Hydrogenation of Adipic Acid to 1,6-Hexanediol
Objective: To synthesize 1,6-Hexanediol from Adipic Acid via catalytic hydrogenation.
Materials:
-
Adipic Acid (AA)
-
1,4-Dioxane (solvent)
-
Atomically dispersed Ni/SiO2 catalyst
-
High-pressure batch reactor (e.g., Parr reactor)
-
Hydrogen gas (high purity)
Procedure:
-
In a 300 mL batch reactor, add 0.1 g of adipic acid, 60 mL of 1,4-dioxane, and 0.1 g of the Ni/SiO2 catalyst[9].
-
Seal the reactor and purge it several times with hydrogen gas to remove any air.
-
Pressurize the reactor to an initial H2 pressure of 50 bar[9].
-
Set the stirring rate to 500 rpm.
-
Heat the reactor to 220°C and maintain this temperature for 12 hours[9].
-
After the reaction time, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Open the reactor and recover the reaction mixture.
-
Separate the catalyst from the liquid product by filtration.
-
Analyze the liquid product for conversion of adipic acid and yield of 1,6-hexanediol using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Protocol 2: Synthesis of 1,6-Hexanediol from 5-Hydroxymethylfurfural (HMF)
Objective: To produce 1,6-Hexanediol from HMF using a double-layered catalyst system in a fixed-bed reactor.
Materials:
-
5-Hydroxymethylfurfural (HMF)
-
Deionized water
-
Tetrahydrofuran (THF)
-
Pd/SiO2 catalyst
-
Ir-ReOx/SiO2 catalyst
-
Fixed-bed reactor system
-
Hydrogen gas (high purity)
Procedure:
-
Prepare a feed solution of HMF in a solvent mixture of 40% water and 60% THF[10].
-
Pack the fixed-bed reactor with a double-layered catalyst bed, with the Pd/SiO2 catalyst in the first layer and the Ir-ReOx/SiO2 catalyst in the second layer[10].
-
Heat the reactor to 100°C (373 K)[10].
-
Pressurize the system with hydrogen to 7.0 MPa[10].
-
Introduce the HMF feed solution into the reactor at a constant flow rate.
-
Collect the product stream at the reactor outlet.
-
Analyze the product stream for the yield of 1,6-Hexanediol using GC or HPLC.
Visualizations
Caption: Experimental workflow for the synthesis of 1,6-Hexanediol.
Caption: Troubleshooting logic for low yield in hexanediol production.
References
- 1. US9035094B2 - Process for production of adipic acid from 1,6-hexanediol - Google Patents [patents.google.com]
- 2. globallcadataaccess.org [globallcadataaccess.org]
- 3. US20100137625A1 - Process for preparing 1,5-pentanediol and/or 1,6-hexanediol - Google Patents [patents.google.com]
- 4. research.rug.nl [research.rug.nl]
- 5. US8304585B2 - Production process of 1,6-hexanediol - Google Patents [patents.google.com]
- 6. JP2008247742A - Method for purifying 1,6-hexanediol - Google Patents [patents.google.com]
- 7. Frontiers | Recent Advances in the Catalytic Hydroconversion of 5-Hydroxymethylfurfural to Valuable Diols [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. shokubai.org [shokubai.org]
- 10. Synthesis of 1,6-hexanediol from HMF over double-layered catalysts of Pd/SiO2 + Ir–ReOx/SiO2 in a fixed-bed reactor - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,5-Hexanediol from Crude Mixtures
Welcome to the technical support center for the purification of 1,5-Hexanediol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of this compound from crude mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound mixtures?
A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common impurities include other diols with similar boiling points, such as 1,6-Hexanediol (B165255), 1,4-Hexanediol, 1,5-Pentanediol (B104693), and 1,4-Butanediol. Additionally, residual starting materials or by-products from the synthesis process, like glutaric acid, adipic acid, 6-hydroxycaproic acid, and their esters, may be present. High-boiling point residues and water are also common.
Q2: What are the primary challenges in purifying this compound?
A2: The main challenge is the separation of this compound from its structural isomers, particularly 1,6-Hexanediol, due to their very close boiling points. This makes straightforward fractional distillation difficult and often inefficient. Another challenge is the potential for thermal degradation or isomerization of the diols at the high temperatures required for atmospheric distillation. For crystallization, finding a suitable solvent system that provides good separation and yield can be challenging.
Q3: Which purification methods are most effective for this compound?
A3: The most common and effective methods for purifying this compound are:
-
Vacuum Fractional Distillation: To separate components with different boiling points while avoiding thermal decomposition by lowering the boiling temperatures.
-
Melt Crystallization: A technique that can yield high-purity product by slowly crystallizing the this compound from its molten state.
-
Solvent Crystallization: Involves dissolving the crude mixture in a suitable solvent at an elevated temperature and then cooling it to crystallize the desired this compound.
-
Preparative Chromatography: While less common for large-scale purification due to cost, it can be highly effective for achieving very high purity, especially for separating isomers.
Troubleshooting Guides
Fractional Distillation
Issue: Poor separation of this compound from other diol isomers (e.g., 1,6-Hexanediol).
-
Possible Cause 1: Insufficient column efficiency.
-
Solution: Use a packed distillation column with a high number of theoretical plates (e.g., Vigreux, Raschig rings, or structured packing). For laboratory scale, a longer column with a suitable packing material will improve separation.
-
-
Possible Cause 2: Improper reflux ratio.
-
Solution: Increase the reflux ratio to improve separation. A higher reflux ratio allows for more vaporization-condensation cycles on each theoretical plate, enhancing the separation of components with close boiling points.
-
-
Possible Cause 3: Distillation rate is too high.
-
Solution: Reduce the heating rate to allow for proper equilibrium to be established within the column. A slow and steady distillation rate is crucial for separating close-boiling isomers.
-
Issue: Product is degrading or turning yellow.
-
Possible Cause 1: Distillation temperature is too high.
-
Possible Cause 2: Presence of acidic or basic impurities catalyzing degradation.
-
Solution: Neutralize the crude mixture before distillation. A mild base wash (e.g., dilute sodium bicarbonate solution) can remove acidic impurities.
-
Issue: "Bumping" or unstable boiling in the distillation flask.
-
Possible Cause 1: Uneven heating.
-
Solution: Use a stirring mechanism (magnetic stir bar or overhead stirrer) in the distillation flask to ensure even heat distribution. Use a heating mantle with a controller for uniform heating.
-
-
Possible Cause 2: Lack of boiling chips.
-
Solution: Add fresh boiling chips or a stir bar before starting the distillation. Never add boiling chips to a hot liquid.
-
Crystallization (Melt and Solvent)
Issue: this compound "oils out" instead of crystallizing.
-
Possible Cause 1: The cooling rate is too fast.
-
Solution: Decrease the cooling rate. Slow, controlled cooling allows for the formation of a stable crystal lattice. For melt crystallization, use a programmable thermostat. For solvent crystallization, allow the solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator.
-
-
Possible Cause 2: High concentration of impurities.
-
Solution: The presence of significant impurities can lower the melting point of the mixture and inhibit crystallization. Consider a preliminary purification step, such as a simple distillation, to remove lower-boiling impurities before attempting crystallization.
-
-
Possible Cause 3 (Solvent Crystallization): Inappropriate solvent.
-
Solution: Select a solvent in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures. Based on solubility data, solvents like ethyl acetate, chloroform, and dichloromethane (B109758) could be suitable.[3] You may also try a co-solvent system.
-
Issue: Low recovery yield of purified this compound.
-
Possible Cause 1 (Solvent Crystallization): The chosen solvent has a relatively high solubility for this compound even at low temperatures.
-
Solution: Try a different solvent or a solvent/anti-solvent system. An anti-solvent is a solvent in which this compound is poorly soluble. Add the anti-solvent gradually to the solution until turbidity is observed, then warm slightly to redissolve and cool slowly.
-
-
Possible Cause 2: Significant amount of product remains in the mother liquor.
-
Solution: Concentrate the mother liquor and perform a second crystallization to recover more product. The purity of the second crop may be lower and might require recrystallization.
-
Issue: Crystals are impure.
-
Possible Cause 1: Inefficient removal of mother liquor.
-
Solution: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor containing impurities.
-
-
Possible Cause 2: Co-crystallization of impurities.
-
Solution: If impurities have similar structures and properties, they may co-crystallize with the product. In this case, a second crystallization (recrystallization) of the purified crystals is recommended. For challenging separations, melt crystallization with multiple stages can be effective.
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 928-40-5 | [4][5] |
| Molecular Formula | C6H14O2 | [5] |
| Molecular Weight | 118.17 g/mol | [5] |
| Boiling Point | 89-91 °C at 0.5 mmHg | [1][2][6] |
| Density | 0.981 g/mL at 25 °C | [1][2][6] |
| Solubility | Soluble in water, ethanol, acetone, chloroform, dichloromethane, ethyl acetate, methanol.[3][7] |
Table 2: Purity and Yield of Purified Diols from Different Methods (Illustrative Data for Related Diols)
| Diol | Purification Method | Starting Purity | Final Purity | Yield | Reference |
| 1,6-Hexanediol | Three-stage vacuum distillation | Not specified | > 99.8% | 98% | [2] |
| 1,4-Butanediol / 1,6-Hexanediol Mixture | Melt Crystallization | Not specified | 99.15% | 62.74% |
Note: Specific quantitative data for the purification of this compound is limited in the public domain. The data for related diols is provided for illustrative purposes.
Experimental Protocols
Protocol 1: Vacuum Fractional Distillation of this compound
Objective: To purify crude this compound by separating it from lower and higher boiling point impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Vacuum pump and vacuum gauge
-
Heating mantle with stirrer
-
Boiling chips or magnetic stir bar
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed with vacuum grease. Place boiling chips or a magnetic stir bar in the distillation flask.
-
Charging the Flask: Charge the distillation flask with the crude this compound, filling it to no more than two-thirds of its volume.
-
Applying Vacuum: Connect the vacuum source and slowly evacuate the system to the desired pressure (e.g., ~0.5 mmHg).
-
Heating: Begin heating the distillation flask gently while stirring.
-
Collecting Fractions:
-
Forerun: Collect the initial fraction, which will contain lower-boiling impurities. The temperature at the distillation head will be lower than the boiling point of this compound.
-
Main Fraction: Once the temperature at the distillation head stabilizes at the boiling point of this compound at the applied pressure (approx. 89-91 °C at 0.5 mmHg), change the receiving flask to collect the purified product.
-
Residue: Stop the distillation before the flask runs dry to avoid the concentration of high-boiling and potentially unstable residues.
-
-
Cooling and Storage: Allow the apparatus to cool completely before releasing the vacuum. Store the purified this compound in a tightly sealed container.
Protocol 2: Melt Crystallization of this compound
Objective: To achieve high-purity this compound by slow crystallization from the melt.
Materials:
-
Crude this compound (pre-purified by distillation to >95% is recommended)
-
Crystallization vessel with a cooling jacket and stirrer
-
Programmable circulating bath (for cooling/heating the jacket)
-
Filtration or centrifugation equipment
Procedure:
-
Melting: Heat the crude this compound in the crystallization vessel until it is completely molten.
-
Controlled Cooling (Crystallization):
-
Begin to cool the molten diol slowly and with gentle stirring using the programmable circulating bath. A slow cooling rate (e.g., 0.1-0.5 °C/min) is crucial.
-
Continue cooling until a significant amount of solid has crystallized.
-
-
Separation: Separate the solid crystals from the remaining liquid (mother liquor) using filtration or centrifugation. The mother liquor will be enriched in impurities.
-
Sweating (Optional but Recommended):
-
Gently heat the crystal mass to a temperature just below the melting point of pure this compound. This will cause the impurities trapped within the crystals to "sweat" out.
-
Remove the liquid generated during the sweating process.
-
-
Melting and Collection: Melt the purified crystals and collect the high-purity this compound.
Visualizations
References
- 1. JP2001316311A - High purity 1,5-pentanediol - Google Patents [patents.google.com]
- 2. DE2062433C3 - Process for the purification of 1,6-hexanediol - Google Patents [patents.google.com]
- 3. shimadzu.com [shimadzu.com]
- 4. mz-at.de [mz-at.de]
- 5. This compound | C6H14O2 | CID 79126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. US8304585B2 - Production process of 1,6-hexanediol - Google Patents [patents.google.com]
stability issues of 1,5-Hexanediol under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,5-Hexanediol under common experimental conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is advisable to protect it from moisture, as diols can be hygroscopic.
Q2: Is this compound prone to oxidation?
A2: Like other alcohols, this compound can be oxidized. The use of strong oxidizing agents should be approached with caution. The specific products of oxidation will depend on the reagents and reaction conditions used. For instance, oxidation of a primary alcohol can yield an aldehyde or a carboxylic acid, while a secondary alcohol yields a ketone. Since this compound contains both a primary and a secondary hydroxyl group, a mixture of products is possible.[2]
Q3: What is the expected reactivity of this compound with acids and bases?
A3: this compound is generally stable in neutral aqueous solutions. However, strong acids can catalyze dehydration reactions, while strong bases can deprotonate the hydroxyl groups, making them more nucleophilic. It is incompatible with acid chlorides, acid anhydrides, and chloroformates.[3]
Q4: Can this compound affect the stability and activity of proteins and enzymes in my experiments?
A4: While specific studies on this compound are limited, research on the isomeric 1,6-Hexanediol has shown that it can significantly impact protein stability and enzyme activity.[4] At concentrations as low as 1%, 1,6-Hexanediol was found to impair the function of certain kinases and phosphatases. It has also been shown to decrease the thermal stability of some proteins.[4] Given these findings, it is crucial to perform control experiments to determine the specific effect of this compound on your biological system.
Q5: Are there any known issues with this compound crystallization?
A5: Difficulty with crystallization can be a general issue for diols due to their conformational flexibility and hydrogen bonding capabilities. If you are experiencing issues with crystallizing this compound or a derivative, consider techniques such as slow evaporation from a suitable solvent, vapor diffusion, or cooling crystallization. The choice of solvent is critical and may require screening.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Biological Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| Reduced enzyme activity or protein function. | This compound may be directly inhibiting your protein of interest. | - Perform a dose-response curve to determine the concentration at which this compound affects your assay. - Include a "vehicle control" with only the buffer and this compound to assess its direct effect. - Consider using an alternative, less disruptive solute if possible. |
| Changes in protein aggregation or solubility. | This compound might be altering the conformational stability of your protein. | - Use biophysical techniques like circular dichroism (CD) or differential scanning fluorimetry (DSF) to assess protein secondary and tertiary structure in the presence of this compound. |
| Altered cellular morphology or viability. | High concentrations of diols can be cytotoxic. | - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the toxic concentration of this compound for your cell line. - Observe cells microscopically for any morphological changes upon treatment. |
Issue 2: Reaction Yields are Lower Than Expected or Side Products are Observed
| Symptom | Possible Cause | Troubleshooting Steps |
| Low yield in a reaction where this compound is a reactant. | - Hygroscopic nature: Water contamination can interfere with moisture-sensitive reactions. - Side reactions: Dehydration or oxidation may be occurring under your reaction conditions. | - Ensure this compound is dry before use, for example, by storing it over a desiccant. - Analyze your crude reaction mixture by techniques like GC-MS or LC-MS to identify potential side products. - If oxidation is suspected, run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of unexpected products. | The primary and secondary hydroxyl groups of this compound have different reactivities, which might lead to a mixture of products. | - Use protecting group strategies to selectively react one of the hydroxyl groups. - Optimize reaction conditions (temperature, catalyst, reaction time) to favor the desired product. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄O₂ | [5] |
| Molecular Weight | 118.17 g/mol | [5] |
| Boiling Point | 89-91 °C at 0.5 mmHg | [3] |
| Density | 0.981 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.451 | [3] |
| Flash Point | 113 °C (closed cup) | [3] |
Experimental Protocols
Protocol 1: General Workflow for Assessing the Impact of this compound on Enzyme Activity
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular enzyme and assay.
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in the same buffer used for your enzyme assay.
-
Set Up Reactions: In separate tubes, set up your standard enzyme assay. Include a range of this compound concentrations (e.g., 0.1%, 0.5%, 1%, 2.5%, 5% v/v).
-
Controls:
-
Positive Control: Standard assay conditions without this compound.
-
Negative Control: Assay with a known inhibitor or without the enzyme.
-
Vehicle Control: Assay buffer with the highest concentration of this compound but without the enzyme to check for interference with the detection method.
-
-
Incubation: Pre-incubate the enzyme with the different concentrations of this compound for a set period (e.g., 15-30 minutes) at the assay temperature before adding the substrate.
-
Initiate Reaction: Add the substrate to all tubes to start the reaction.
-
Measure Activity: Measure the enzyme activity using your established detection method (e.g., spectrophotometry, fluorimetry).
-
Data Analysis: Plot the enzyme activity as a function of this compound concentration to determine its effect.
Mandatory Visualizations
Caption: Workflow for assessing enzyme activity in the presence of this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. 1,6-Hexanediol - Wikipedia [en.wikipedia.org]
- 3. 1,5-己二醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1,6-Hexanediol, commonly used to dissolve liquid–liquid phase separated condensates, directly impairs kinase and phosphatase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C6H14O2 | CID 79126 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 1,5-Hexanediol in Polymer Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of 1,5-Hexanediol as a monomer in polymerization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for obtaining a low molecular weight polymer when using this compound?
A1: Low molecular weight is a frequent issue in step-growth polymerization and can typically be attributed to several key factors:
-
Imprecise Stoichiometry: Step-growth polymerization requires an exact 1:1 molar ratio of functional groups (e.g., hydroxyl groups from this compound and carboxylic acid groups from a diacid comonomer) to achieve high molecular weight.[1] Any deviation from this ratio will limit the chain length.
-
Monomer Impurities: The presence of monofunctional impurities in either the this compound or the comonomer will act as chain stoppers, capping the growing polymer chain and preventing further polymerization.[2]
-
Presence of Water: this compound, like many diols, can be hygroscopic. Water present in the reaction mixture can interfere with the polymerization equilibrium, especially in polyesterification, by promoting the reverse reaction (hydrolysis) and preventing the formation of long polymer chains.[3]
-
Inefficient Removal of Byproducts: In condensation polymerization, the removal of the small molecule byproduct (e.g., water in polyesterification) is crucial to drive the reaction towards the formation of a high molecular weight polymer.[3]
-
Suboptimal Reaction Conditions: Reaction temperature and time that are too low may result in an incomplete reaction. Conversely, excessively high temperatures can lead to thermal degradation of the monomer or polymer, causing chain scission and discoloration.
Q2: How does the purity of this compound affect my polymerization?
A2: The purity of this compound is critical for successful polymerization. Even small amounts of impurities can have a significant impact:
-
Monofunctional Impurities: These are the most detrimental as they terminate the polymer chain growth. For example, a monofunctional alcohol will react with a growing polymer chain, leaving a non-reactive end.
-
Non-reactive Impurities: These can affect the stoichiometry by altering the true concentration of this compound, leading to an imbalance in the functional group ratio.
-
Reactive Impurities: Some impurities might participate in side reactions, leading to branching, cross-linking, or discoloration of the final polymer.
Q3: Is this compound hygroscopic, and what should I do about it?
A3: Yes, diols like this compound can be hygroscopic, meaning they can absorb moisture from the atmosphere. This is a significant concern for polymerization reactions where water is a byproduct or can interfere with the reaction. It is essential to dry the this compound before use, especially in sensitive polymerizations like polyesterification. The presence of water can prevent the attainment of high molecular weight.[3]
Q4: What are potential side reactions to be aware of when using this compound?
A4: Besides the main polymerization reaction, a few side reactions can occur:
-
Etherification: At high temperatures, diols can undergo intermolecular dehydration to form ethers. This consumes the hydroxyl groups, disrupts the stoichiometry, and can lead to branching or cross-linking, which may be undesirable.
-
Cyclization: Although less common for a 6-carbon diol, intramolecular dehydration to form a cyclic ether is a possibility under certain conditions.
-
Degradation: At excessively high temperatures, the C-C or C-O bonds in the monomer or polymer can break, leading to a lower molecular weight and discoloration of the product.
Troubleshooting Guides
Problem 1: Low Molecular Weight of the Final Polymer
Your Gel Permeation Chromatography (GPC) results show a lower molecular weight than expected.
Caption: Troubleshooting workflow for low molecular weight polymer.
| Cause | Recommended Action |
| Incorrect Stoichiometry | Carefully weigh high-purity monomers. Ensure complete transfer of all materials to the reaction vessel. If one monomer is volatile, consider adding a slight excess (e.g., 0.5-1%) and document it. |
| Monomer Impurities | Use monomers with the highest possible purity (≥99%). If purity is uncertain, purify the this compound by vacuum distillation. Analyze purity using Gas Chromatography (GC). |
| Presence of Water | Dry the this compound under vacuum before use.[4] Use dried solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Quantify water content using Karl Fischer titration.[5] |
| Inefficient Byproduct Removal | For melt polycondensation, ensure a high vacuum (<1 mbar) is applied during the later stages of the reaction. For solution polymerization, use an effective azeotroping solvent to remove water. Ensure efficient stirring to increase the surface area for byproduct removal. |
| Suboptimal Reaction Temperature/Time | Follow a proven temperature profile for your specific polymer system. Typically, a lower temperature is used initially, followed by an increase in temperature in the high vacuum stage.[6] Ensure the reaction is allowed to proceed for a sufficient amount of time. |
| Catalyst Deactivation | Use a fresh, active catalyst. Ensure the catalyst is not poisoned by impurities in the monomers or solvent. |
Problem 2: Polymer Discoloration (Yellowing/Browning)
The final polymer is not colorless as expected.
| Cause | Recommended Action |
| Thermal Degradation | Reduce the reaction temperature or shorten the reaction time at the highest temperature. Ensure the temperature control is accurate and there are no "hot spots" in the reactor. |
| Oxidation | Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the entire polymerization process. Use antioxidants if compatible with your system. |
| Impurities in Monomer | Impurities can sometimes be chromophores or react at high temperatures to form colored species. Ensure high monomer purity. |
| Catalyst-Related Side Reactions | Some catalysts can cause discoloration at high concentrations or temperatures. Reduce the catalyst concentration to the minimum effective level. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 928-40-5 | [7] |
| Molecular Formula | C₆H₁₄O₂ | [7] |
| Molecular Weight | 118.17 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 89-91 °C at 0.5 mmHg | |
| Density | 0.981 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.451 |
Table 2: Conceptual Impact of Common Problems on Polymer Properties
| Problem | Impact on Molecular Weight | Impact on Polydispersity Index (PDI) | Visual Appearance |
| Excess Water | Decreases | May increase | No change |
| Monofunctional Impurity | Significantly Decreases | Narrows | No change |
| Stoichiometric Imbalance | Decreases | Narrows | No change |
| High Temperature Degradation | Decreases | Broadens | Yellowing/Browning |
| Side Reaction (Etherification) | Can increase or lead to gelation | Broadens significantly | No change initially |
Experimental Protocols
Protocol 1: Drying of this compound
Due to its hygroscopic nature, this compound should be dried before use in polymerization.
Method: Vacuum Drying [4]
-
Place the this compound in a round-bottom flask.
-
Connect the flask to a vacuum line equipped with a cold trap.
-
Place the flask in a heating mantle or oil bath and heat to a temperature below its boiling point at the applied pressure (e.g., 60-70 °C).
-
Apply a high vacuum (<1 mbar) and stir the liquid with a magnetic stir bar.
-
Continue drying for at least 4-6 hours. For very low moisture requirements, drying overnight is recommended.
-
After drying, cool the flask to room temperature under vacuum before backfilling with an inert gas like Nitrogen or Argon.
-
Store the dried monomer under an inert atmosphere and sealed tightly.
Protocol 2: Purity and Water Content Analysis
Method A: Purity Analysis by Gas Chromatography (GC) [8][9]
-
Prepare a standard solution of high-purity this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane).
-
Dissolve a known amount of the this compound to be tested in the same solvent.
-
Inject the sample into a GC equipped with a suitable column (e.g., a polar capillary column like a wax or a mid-polar column like a GsBP-5) and a Flame Ionization Detector (FID).
-
Run a temperature gradient program (e.g., starting at 100 °C and ramping to 250 °C).
-
Analyze the resulting chromatogram to identify and quantify any impurities by comparing with known standards or using area percentage calculations.
Method B: Water Content Analysis by Karl Fischer Titration [5][10]
-
Set up the Karl Fischer titrator according to the manufacturer's instructions. Use a coulometric titrator for expected low water content (<1%).
-
Use a suitable Karl Fischer solvent (e.g., a methanol-based anolyte).
-
Inject a known volume or weight of the dried this compound into the titration cell using a dry syringe.
-
The titrator will automatically measure the water content.
-
The water content should ideally be below 50 ppm for high molecular weight polyester (B1180765) synthesis.
Protocol 3: General Melt Polycondensation of this compound with a Diacid
This protocol describes a general two-stage melt polycondensation to produce a polyester.
Materials:
-
This compound (dried)
-
Diacid (e.g., Adipic acid)
-
Polycondensation catalyst (e.g., Tin(II) 2-ethylhexanoate (B8288628) or Titanium(IV) isopropoxide)
-
Inert gas (Nitrogen or Argon)
-
High vacuum pump
Procedure:
-
Esterification Stage:
-
Charge the dried this compound, diacid (in a 1:1 molar ratio), and catalyst (e.g., 0.05-0.1 mol%) into a reaction vessel equipped with a mechanical stirrer, inert gas inlet, and a distillation outlet.
-
Heat the mixture to 150-180 °C under a slow stream of inert gas to facilitate the removal of water formed during esterification.[6]
-
Continue this stage for 2-4 hours, or until the majority of the theoretical amount of water has been collected.
-
-
Polycondensation Stage:
-
Increase the temperature to 190-220 °C.
-
Gradually apply a high vacuum (<1 mbar) over 30-60 minutes to avoid excessive foaming.
-
Continue the reaction under high vacuum for another 4-8 hours. The progress of the polymerization can be monitored by the increase in the viscosity of the melt (observed via the torque on the stirrer).
-
Once the desired viscosity is reached, stop the reaction by cooling the polymer to room temperature under an inert atmosphere.
-
Visualizations
Logical Relationship: Impact of Hygroscopicity
Caption: How the hygroscopic nature of this compound leads to polymerization problems.
Experimental Workflow: Monomer Purification
Caption: Workflow for the purification and drying of this compound.
References
- 1. Step-growth polymerization - Wikipedia [en.wikipedia.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. lisans.cozum.info.tr [lisans.cozum.info.tr]
- 4. Vacuum drying - Wikipedia [en.wikipedia.org]
- 5. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 6. chimia.ch [chimia.ch]
- 7. This compound [webbook.nist.gov]
- 8. gs-tek.com [gs-tek.com]
- 9. asset.library.wisc.edu [asset.library.wisc.edu]
- 10. greyhoundchrom.com [greyhoundchrom.com]
mitigating side reactions of 1,5-Hexanediol in synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,5-Hexanediol. The information provided aims to help mitigate common side reactions and optimize synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in synthesis?
A1: The primary side reactions involving this compound are oxidation, intramolecular cyclization (etherification), intermolecular etherification, and incomplete polymerization during polyester (B1180765) or polyurethane synthesis.
Q2: How can I minimize the oxidation of this compound to aldehydes or carboxylic acids?
A2: To minimize oxidation, it is crucial to perform reactions under an inert atmosphere (e.g., nitrogen or argon). Using deoxygenated solvents and avoiding strong oxidizing agents is also recommended. If oxidation is desired, controlled conditions and specific catalysts can be employed to selectively form the desired product, such as adipic acid.[1][2][3][4][5]
Q3: What causes the formation of cyclic ethers (tetrahydropyran derivatives) during reactions with this compound?
A3: Intramolecular cyclization, an acid-catalyzed dehydration reaction, can lead to the formation of tetrahydropyran (B127337) derivatives.[6][7] This is more likely to occur at elevated temperatures and in the presence of acid catalysts.
Q4: How can I prevent the formation of polyethers as byproducts?
A4: Intermolecular etherification, leading to polyether formation, can be minimized by controlling the stoichiometry of the reactants, using appropriate solvents, and maintaining optimal reaction temperatures. Using a protecting group strategy for one of the hydroxyl groups can also prevent this side reaction.
Q5: My polyesterification/polyurethane synthesis with this compound is resulting in low molecular weight polymers. What could be the cause?
A5: Incomplete polymerization can be due to several factors, including improper stoichiometry of monomers, presence of moisture which can react with isocyanates in polyurethane synthesis, or side reactions that consume the hydroxyl groups of this compound.[8][9] Ensuring anhydrous conditions and precise control of reactant ratios is critical.[8]
Troubleshooting Guides
Issue 1: Undesired Oxidation of this compound
Symptoms:
-
Formation of unexpected carbonyl peaks (around 1700-1735 cm⁻¹) in the IR spectrum.
-
Presence of impurities with different polarity in TLC or LC-MS analysis, potentially corresponding to 6-hydroxyhexanal, 6-hydroxyhexanoic acid, or adipic acid.[2]
-
A drop in the pH of the reaction mixture if carboxylic acids are formed.
Possible Causes & Solutions:
| Cause | Solution |
| Presence of atmospheric oxygen | Purge the reaction vessel with an inert gas (N₂ or Ar) and maintain a positive pressure throughout the reaction. Use solvents that have been deoxygenated by sparging with an inert gas. |
| Use of an oxidizing reagent or catalyst | If oxidation is not the intended reaction, ensure all reagents and catalysts are free from oxidizing impurities. For reactions sensitive to oxidation, consider adding a small amount of an antioxidant. |
| High reaction temperatures | Lower the reaction temperature if the desired transformation can proceed at a milder condition. High temperatures can promote autoxidation. |
Experimental Protocol: General Procedure for Inert Atmosphere Reaction
-
Glassware Preparation: Dry all glassware in an oven at >100°C overnight and allow to cool in a desiccator.
-
Assembly: Assemble the glassware while hot and immediately place it under a positive pressure of an inert gas (nitrogen or argon).
-
Reagent Addition: Add this compound and any other solid reagents to the reaction flask. Purge the flask with the inert gas for several minutes.
-
Solvent Addition: Add deoxygenated solvent via a cannula or a syringe.
-
Reaction: Run the reaction under a gentle flow of the inert gas or with a balloon filled with the inert gas.
Issue 2: Formation of Tetrahydropyran-2-methanol via Intramolecular Cyclization
Symptoms:
-
An unexpected peak in the GC-MS or LC-MS analysis corresponding to a mass of 116.16 g/mol .
-
Appearance of characteristic ether C-O stretching bands (around 1050-1150 cm⁻¹) in the IR spectrum.
-
Reduced yield of the desired product.
Possible Causes & Solutions:
| Cause | Solution |
| Acidic reaction conditions | Neutralize any acidic catalysts or reagents if they are not essential for the primary reaction. The use of a non-acidic catalyst or a base scavenger can be beneficial. |
| High reaction temperatures | Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Intramolecular cyclization is often favored at higher temperatures. |
| Inappropriate solvent choice | Use a solvent that does not promote protonation of the hydroxyl groups. |
Logical Workflow for Mitigating Intramolecular Cyclization
Caption: Troubleshooting workflow for cyclization.
Issue 3: Incomplete Polymerization in Polyester and Polyurethane Synthesis
Symptoms:
-
The resulting polymer has a low molecular weight and is often sticky or oily.[8]
-
Poor mechanical properties of the final polymer.
-
In polyurethane synthesis, excessive foaming might be observed if moisture is present.[8]
Possible Causes & Solutions:
| Cause | Solution |
| Moisture Contamination | Dry this compound and other diols/polyols under vacuum at an elevated temperature before use. Ensure all solvents are anhydrous. Conduct the reaction under a dry, inert atmosphere.[8] |
| Incorrect Stoichiometry | Accurately calculate and measure the molar ratios of the diol and diacid/diisocyanate. For polyurethanes, the isocyanate index (NCO:OH ratio) is critical and should be precisely controlled.[8] |
| Side Reactions | Minimize side reactions such as oxidation or cyclization by following the troubleshooting steps outlined above, as these consume the hydroxyl groups of this compound. |
| Improper Reaction Conditions | Optimize reaction temperature and time. For polyesterification, ensure efficient removal of the water byproduct to drive the equilibrium towards the polymer.[10] |
Experimental Protocol: General Procedure for Anhydrous Polyesterification
-
Drying of Reagents: Dry this compound and the dicarboxylic acid under vacuum at a temperature below their melting points for several hours.
-
Reaction Setup: Set up a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser to remove water.
-
Reaction Initiation: Charge the reactor with the dried this compound and dicarboxylic acid. Heat the mixture under a nitrogen blanket to the desired reaction temperature (typically 150-220°C).
-
Polycondensation: Once the initial esterification is complete (as determined by the amount of water collected), apply a vacuum to remove the remaining water and drive the polymerization to completion.
-
Monitoring: Monitor the reaction progress by measuring the acid number or the viscosity of the reaction mixture.
Use of Protecting Groups to Mitigate Side Reactions
In complex syntheses, selectively protecting one of the hydroxyl groups of this compound can be an effective strategy to prevent side reactions such as intramolecular cyclization and intermolecular etherification.
Common Protecting Groups for Alcohols:
| Protecting Group | Protection Reagent | Deprotection Conditions |
| Silyl Ethers (e.g., TBDMS) | TBDMS-Cl, imidazole | TBAF, THF |
| Benzyl Ether (Bn) | Benzyl bromide, NaH | H₂, Pd/C |
| Acetals (e.g., THP ether) | Dihydropyran, cat. acid | Aqueous acid |
Experimental Workflow for Selective Monoprotection
Caption: Monoprotection workflow.
By implementing these troubleshooting guides and considering the preventative measures outlined in the FAQs, researchers can significantly reduce the occurrence of side reactions when using this compound, leading to higher yields and purer products.
References
- 1. A facile process for adipic acid production in high yield by oxidation of 1,6-hexanediol using the resting cells of Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aerobic oxidation of 1,6-hexanediol to adipic acid over Au-based catalysts: the role of basic supports - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00183J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Aerobic oxidation of 1,6-hexanediol to adipic acid over Au-based catalysts: the role of basic supports - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. echemi.com [echemi.com]
- 10. scienceinfo.com [scienceinfo.com]
Technical Support Center: Proper Storage and Handling of 1,5-Hexanediol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of 1,5-Hexanediol to prevent its degradation. Adherence to these guidelines is crucial for ensuring the integrity of experimental results and the longevity of the chemical.
Troubleshooting Guide
This guide addresses specific issues that users may encounter, providing potential causes and actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Change in physical appearance (e.g., color change, turbidity) | Oxidation or contamination | 1. Visually inspect the container for any signs of damage or improper sealing. 2. Verify that the storage conditions (temperature, humidity, light exposure) have been consistently met. 3. Perform a purity analysis using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to identify potential impurities or degradation products. |
| Unexpected experimental results or decreased reactivity | Degradation of this compound | 1. Confirm the purity of the this compound using the analytical protocols outlined below. 2. Review the experimental protocol to ensure that this compound was not exposed to incompatible materials such as strong oxidizing agents, acid chlorides, or acid anhydrides.[1] 3. Consider using a freshly opened container of this compound for subsequent experiments. |
| Formation of precipitates | Polymerization or reaction with contaminants | 1. Analyze the precipitate to determine its chemical nature. 2. Review the handling procedures to identify any potential sources of contamination. 3. Ensure that all equipment used for handling this compound is clean and dry. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[2][3] The container should be tightly sealed to prevent moisture absorption and oxidation.
Q2: What is the recommended storage temperature for this compound?
A2: While specific temperature ranges are not always provided, storing at ambient room temperature, typically between 15°C and 25°C, is generally recommended.[4] Avoid storing in areas with significant temperature fluctuations.
Q3: What is the expected shelf life of this compound?
A3: The shelf life of this compound can vary depending on the supplier and storage conditions. For products without a specified expiration date, a standard warranty of one year from the date of shipment is often applicable. It is recommended to check the Certificate of Analysis (CoA) for any specific retest dates or shelf life information. For cosmetic-grade 1,2-Hexanediol, a shelf life of 24 months or longer is often cited when stored properly.[2][5]
Q4: What are the primary degradation pathways for this compound?
A4: The primary degradation pathway for this compound is oxidation. The hydroxyl groups are susceptible to oxidation, which can lead to the formation of aldehydes, ketones, and carboxylic acids.[6][7] This process can be accelerated by exposure to heat, light, and incompatible materials.
Q5: What materials are incompatible with this compound?
A5: this compound is incompatible with strong oxidizing agents, acid chlorides, acid anhydrides, chloroformates, and reducing agents.[1] Contact with these materials should be avoided to prevent vigorous reactions and degradation.
Q6: How can I check the purity of my this compound?
A6: The purity of this compound can be assessed using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can also be used for structural confirmation and identification of impurities.[1][6][8]
Q7: What are the signs of this compound degradation?
A7: Signs of degradation may include a change in color, the appearance of turbidity, or the formation of precipitates. In experiments, degraded this compound may lead to inconsistent results or reduced product yields.
Data Presentation
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 15°C to 25°C | Prevents thermal degradation. |
| Humidity | Dry environment | This compound is hygroscopic. |
| Light | Store in an opaque or amber container, away from direct sunlight | Prevents light-induced degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage | Minimizes oxidation. |
| Container | Tightly sealed, non-reactive material (e.g., glass or compatible plastic) | Prevents contamination and reaction with container material. |
Table 2: Incompatible Materials with this compound
| Material Class | Specific Examples | Potential Hazard |
| Strong Oxidizing Agents | Peroxides, nitrates, chromates | Vigorous, potentially explosive reaction; oxidation of the diol. |
| Acid Chlorides | Acetyl chloride, benzoyl chloride | Exothermic reaction, formation of esters and HCl gas. |
| Acid Anhydrides | Acetic anhydride, succinic anhydride | Exothermic reaction, formation of esters. |
| Chloroformates | Benzyl chloroformate | Exothermic reaction. |
| Reducing Agents | Sodium borohydride, lithium aluminum hydride | May react, especially at elevated temperatures. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by Gas Chromatography (GC)
Objective: To determine the purity of a this compound sample and identify the presence of volatile impurities or degradation products.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID)
-
Capillary Column: A non-polar or medium-polarity column (e.g., DB-5, HP-5, or equivalent) is suitable. A GsBP-5 column has been recommended for 1,6-Hexanediol.[6]
Reagents:
-
This compound sample
-
High-purity solvent for dilution (e.g., ethanol (B145695) or acetone)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1% w/v) in the chosen solvent.
-
GC Conditions (starting point):
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10-20°C/min to 250°C.
-
Final hold: Hold at 250°C for 5-10 minutes.
-
-
Injection Volume: 1 µL
-
-
Analysis: Inject the prepared sample into the GC. The retention time of the main peak corresponding to this compound should be identified. The presence of other peaks may indicate impurities or degradation products. The peak area percentage can be used to estimate the purity.
Protocol 2: Identification of Degradation Products by GC-Mass Spectrometry (GC-MS)
Objective: To identify the chemical structure of potential degradation products in a this compound sample.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary Column: Same as for GC analysis.
Procedure:
-
Sample Preparation: Use the same sample preparation method as for the GC analysis.
-
GC-MS Conditions: Use similar GC conditions as outlined in Protocol 1. The mass spectrometer should be set to scan a mass range appropriate for the expected degradation products (e.g., m/z 30-300).
-
Data Analysis: The mass spectrum of each separated component can be compared to a spectral library (e.g., NIST) to identify the compounds.[1][9] Potential degradation products to look for include aldehydes, ketones, and carboxylic acids formed from the oxidation of the hydroxyl groups.
Mandatory Visualization
Caption: Potential oxidation pathway of this compound.
Caption: Workflow for ensuring the quality of this compound.
References
- 1. This compound | C6H14O2 | CID 79126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (±)-1,2-hexane diol [thegoodscentscompany.com]
- 3. atamankimya.com [atamankimya.com]
- 4. 1,2-Hexanediol CAS:6920-22-5 EC:230-029-6 [cpachem.com]
- 5. specialchem.com [specialchem.com]
- 6. gs-tek.com [gs-tek.com]
- 7. dadun.unav.edu [dadun.unav.edu]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. This compound [webbook.nist.gov]
Technical Support Center: Catalyst Deactivation in 1,5-Hexanediol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis of 1,5-Hexanediol and related compounds from biomass-derived feedstocks.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of catalyst deactivation during the synthesis of this compound from biomass-derived feedstocks?
A1: The primary causes of catalyst deactivation in this process fall into three main categories: chemical, thermal, and mechanical.[1]
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Coking/Fouling: This is the most common deactivation mechanism and involves the deposition of carbonaceous materials (coke) on the catalyst surface.[2] These deposits can block active sites and pores, hindering reactant access. In biomass conversion, heavy and reactive species in the feedstock are major contributors to coke formation.[2][3]
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Sintering: At elevated reaction temperatures, the small metal nanoparticles of the catalyst can agglomerate into larger particles. This process, known as sintering, leads to a decrease in the active surface area and, consequently, a loss of catalytic activity.[4][5]
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Poisoning: Impurities present in the biomass feedstock or solvents can strongly adsorb to the catalyst's active sites, rendering them inactive. Common poisons include sulfur and nitrogen compounds.[2]
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Leaching: In liquid-phase reactions, the active metal components of the catalyst can dissolve into the reaction medium, leading to a permanent loss of activity.
Q2: Which catalysts are commonly used for this compound synthesis, and how are they susceptible to deactivation?
A2: Several catalyst systems are employed for the hydrogenolysis of biomass-derived compounds like 5-hydroxymethylfurfural (B1680220) (HMF) to produce diols. Each has its own deactivation tendencies.
-
Rhodium-Rhenium Oxide on Silica (Rh-ReOₓ/SiO₂): This catalyst is effective for the conversion of 1,2,6-hexanetriol (B48424) to 1,6-hexanediol (B165255) (a related C6 diol) and can be applied to similar hydrogenolysis reactions.[6] It is susceptible to coking.
-
Platinum-Tungsten Oxide on Titania (Pt-WOₓ/TiO₂): This catalyst is known for its stability in glycerol (B35011) hydrogenolysis, a similar reaction.[7] However, it can still deactivate through the agglomeration of platinum particles (sintering), which reduces the number of active sites at the Pt-WOx interface.[4]
-
Palladium on Silica (Pd/SiO₂) combined with Iridium-Rhenium Oxide on Silica (Ir-ReOₓ/SiO₂): This double-layered catalyst system has been used for the synthesis of 1,6-hexanediol from HMF.[8] Deactivation can occur through both coking and potential sintering of the metal particles.
Q3: How can I regenerate a catalyst that has been deactivated by coking?
A3: Catalyst regeneration aims to remove the coke deposits and restore the catalyst's activity. A common method is controlled oxidation (calcination).[9]
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Oxidative Regeneration: This involves burning off the coke in the presence of a controlled amount of an oxidizing agent, typically air or a diluted oxygen stream. The temperature must be carefully controlled to avoid excessive heat that could cause thermal damage (sintering) to the catalyst.[10][11] The regeneration process often involves a heating ramp to a specific temperature, a hold at that temperature, and then cooling.
-
Gasification with CO₂ or Steam: In some cases, carbon dioxide or steam can be used as milder oxidizing agents to remove coke at high temperatures.[11]
-
Hydrogenation: For certain types of coke, treatment with hydrogen at elevated temperatures can convert the carbonaceous deposits into methane (B114726) and other hydrocarbons, thereby cleaning the catalyst surface.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your this compound synthesis experiments.
Problem 1: A sudden and significant drop in catalyst activity is observed early in the reaction.
-
Possible Cause: Catalyst poisoning from impurities in the feedstock or solvent.
-
Troubleshooting Steps:
-
Analyze Feedstock: Check the purity of your biomass-derived starting material for common catalyst poisons like sulfur or nitrogen compounds.[2]
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Purify Solvents: Ensure all solvents are of high purity and are freshly distilled if necessary.
-
Guard Bed: Consider passing the feedstock through a guard bed of an appropriate adsorbent to remove poisons before it reaches the main catalyst bed.
-
Problem 2: A gradual decrease in catalyst activity over several reaction cycles.
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Possible Cause: Coking or sintering of the catalyst.
-
Troubleshooting Steps:
-
Characterize the Spent Catalyst: Analyze the used catalyst using techniques like Temperature Programmed Oxidation (TPO) to confirm the presence of coke or Transmission Electron Microscopy (TEM) to observe any changes in metal particle size (sintering).[4][12]
-
Optimize Reaction Conditions:
-
Implement a Regeneration Protocol: If coking is the primary issue, develop a regeneration procedure involving controlled oxidation to burn off the coke.
-
Problem 3: The regenerated catalyst does not recover its initial activity.
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Possible Cause: Irreversible deactivation through sintering or incomplete coke removal.
-
Troubleshooting Steps:
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Refine Regeneration Protocol: The regeneration temperature might be too high, causing thermal damage. Try a lower temperature or a more controlled atmosphere.[10]
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Analyze Regenerated Catalyst: Characterize the catalyst after regeneration to ensure coke has been effectively removed and to check for changes in morphology or surface area.
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Consider a More Robust Catalyst: If sintering is the main issue, it might be necessary to switch to a catalyst with a more thermally stable support or with promoters that inhibit particle agglomeration.
-
Quantitative Data on Catalyst Deactivation
The following tables summarize quantitative data related to catalyst deactivation and regeneration from various studies on similar biomass conversion processes.
Table 1: Impact of Deactivation on Catalyst Performance
| Catalyst | Reaction | Deactivation Observation | Performance Metric | Initial Value | Value After Deactivation | Reference |
| Pt/WO₃/Al₂O₃ | Glycerol Hydrogenolysis | 700 hours on stream | Pt particle size | 1.9 nm | 3.1 nm | [4] |
| K-BEA | THP2M Conversion | After first cycle | THO Yield | 40% | Decreased in subsequent cycles | [12] |
| H-BEA | THP2M Conversion | After first cycle | THO Yield | Lower than K-BEA | Decreased in subsequent cycles | [12] |
Table 2: Catalyst Regeneration and Activity Recovery
| Catalyst | Deactivation Cause | Regeneration Method | Activity Recovery | Reference |
| Coked Zeolite | Coking | Oxidation | Largely recovered | [2] |
| K-BEA | Coking | Flowing air at 580 °C | Activity restored for the next cycle | [12] |
| Coked Naphtha Reforming Catalyst | Coking | Coke burn-off | Complete recovery modeled | [10] |
Experimental Protocols
Protocol 1: Synthesis of 1,6-Hexanediol from 5-Hydroxymethylfurfural (HMF) using a Double-Layered Catalyst [8]
-
Catalyst Preparation:
-
Prepare a Pd/SiO₂ catalyst by incipient wetness impregnation of SiO₂ with a solution of PdCl₂. Dry at 393 K for 12 hours and then calcine at 573 K for 3 hours.
-
Prepare an Ir-ReOₓ/SiO₂ catalyst similarly, using appropriate precursors for Iridium and Rhenium.
-
-
Reactor Setup:
-
Use a fixed-bed reactor.
-
Load the catalyst in two layers: the Pd/SiO₂ catalyst in the upper layer and the Ir-ReOₓ/SiO₂ catalyst in the lower layer.
-
-
Reaction Conditions:
-
Feedstock: A solution of 1 wt% HMF in a mixed solvent of water and tetrahydrofuran (B95107) (THF) (e.g., 40% water, 60% THF).
-
Temperature: 373 K.
-
Pressure: 7.0 MPa H₂.
-
Liquid Hourly Space Velocity (LHSV): Adjust as needed for optimal conversion and selectivity.
-
-
Product Analysis:
-
Collect the reactor effluent and analyze the product distribution using Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
Protocol 2: Regeneration of a Coked Catalyst by Controlled Oxidation [9][14]
-
Reactor Purge: After the reaction, purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature to remove any remaining reactants and products.
-
Cooling: Cool the reactor down to a safe temperature for introducing the regeneration gas mixture.
-
Regeneration Gas Introduction: Introduce a controlled stream of a non-reacting diluent (like nitrogen or steam) mixed with a low concentration of air.
-
Temperature Ramp: Gradually increase the temperature of the reactor according to a predetermined protocol. The rate of temperature increase should be slow enough to control the exothermic coke combustion and avoid overheating the catalyst.
-
Hold Temperature: Maintain the reactor at the final regeneration temperature (typically in the range of 400-600°C, depending on the catalyst and the nature of the coke) until the coke is completely burned off. This can be monitored by analyzing the composition of the outlet gas for CO and CO₂.
-
Cooling and Reduction (if necessary): After regeneration, cool the catalyst under an inert atmosphere. If the active phase was oxidized during regeneration (e.g., metal oxides), a reduction step with hydrogen may be necessary to restore its catalytic activity.
Visualizations
Caption: Troubleshooting workflow for diagnosing catalyst deactivation.
Caption: Common mechanisms of catalyst deactivation.
Caption: General workflow for the regeneration of a coked catalyst.
References
- 1. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 2. Addressing Unique Catalyst Deactivation Challenges for Converting Biomass-Derived Feedstocks Webinar | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 3. chemcatbio.org [chemcatbio.org]
- 4. researchgate.net [researchgate.net]
- 5. energy.gov [energy.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. Frontiers | Hydrogenolysis of glycerol over TiO2-supported Pt-WOx catalysts: Effects of the TiO2 crystal phase and WOx loading [frontiersin.org]
- 8. Synthesis of 1,6-hexanediol from HMF over double-layered catalysts of Pd/SiO2 + Ir–ReOx/SiO2 in a fixed-bed reactor - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. products.evonik.com [products.evonik.com]
- 10. researchgate.net [researchgate.net]
- 11. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 12. asset.library.wisc.edu [asset.library.wisc.edu]
- 13. mdpi.com [mdpi.com]
- 14. discovery.researcher.life [discovery.researcher.life]
controlling molecular weight in 1,5-Hexanediol based polymers
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight of polymers derived from 1,5-Hexanediol.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for controlling molecular weight in this compound based step-growth polymerization?
The primary principle for achieving a high molecular weight in step-growth polymerization, such as the synthesis of polyesters from this compound and a dicarboxylic acid, is maintaining precise stoichiometric control over the functional groups.[1][2] For maximum chain growth, the reacting functional groups (e.g., hydroxyl groups from the diol and carboxyl groups from the diacid) should be present in equimolar amounts.[1] Any deviation from a 1:1 ratio will limit the degree of polymerization, resulting in a lower final molecular weight.[1][2]
Q2: How does a stoichiometric imbalance affect the final polymer's molecular weight?
A stoichiometric imbalance directly limits the growth of polymer chains. The monomer in excess will cap the ends of the growing chains, preventing further reaction once the other monomer is completely consumed.[1] This premature termination results in a lower number-average molecular weight (Mn). The relationship between the degree of polymerization (DP), the extent of reaction (p), and the stoichiometric ratio (r, where r ≤ 1) is described by the Carothers equation:
DP = (1 + r) / (1 + r - 2rp)
As the stoichiometric ratio 'r' deviates from 1, the maximum achievable DP decreases significantly, even at a high extent of reaction.
Q3: What is the role of a catalyst in this compound polymerization, and how does it influence molecular weight?
Catalysts are used to increase the rate of the esterification and polycondensation reactions.[3] While they don't directly determine the theoretical maximum molecular weight (which is set by stoichiometry), they are critical for ensuring the reaction proceeds to a high enough conversion (p) in a reasonable timeframe to achieve that high molecular weight.[1] The choice of catalyst and its concentration can also influence side reactions. An inappropriate catalyst or concentration might promote degradation or side reactions like etherification, which consumes hydroxyl groups and creates a stoichiometric imbalance, thereby lowering the molecular weight.[4]
Q4: Can monofunctional monomers be used to control molecular weight?
Yes, intentionally adding a small amount of a monofunctional monomer (like a monoalcohol or a monocarboxylic acid) is a common and effective method to control and limit molecular weight.[1][5] These monofunctional molecules act as "chain stoppers" because once they react with a growing polymer chain, they cap that end, preventing any further polymerization at that site.[1] This allows for precise targeting of a desired molecular weight below the maximum achievable.[5]
Troubleshooting Guide
Q1: My polymerization is consistently resulting in a low molecular weight polymer. What are the most common causes?
Low molecular weight is a frequent issue in polycondensation and can stem from several factors.[3] The most common culprits are stoichiometric imbalance, impure monomers, inefficient removal of condensation byproducts (like water), and suboptimal reaction conditions.[3]
To diagnose the issue, follow this workflow:
Q2: The polymer melt is turning yellow or brown during the polycondensation stage. Why is this happening and how can it be prevented?
Discoloration, particularly yellowing or browning, is typically a sign of thermal degradation or oxidation of the polymer at high temperatures.
-
Cause : The polycondensation temperature is too high, or the reaction has been held at an elevated temperature for too long. This can cause side reactions and chain scission, which not only discolors the polymer but can also lower its molecular weight.[3]
-
Solution :
-
Optimize Temperature : Gradually increase the temperature during the polycondensation stage and avoid exceeding the thermal stability limit of your specific polymer system.[3]
-
Inert Atmosphere : Ensure the reaction is conducted under a constant, high-purity inert gas (Nitrogen or Argon) stream during the initial esterification phase to prevent oxidation.
-
Antioxidants : Consider adding a small amount of a thermal stabilizer or antioxidant (e.g., phosphite-based antioxidants) at the beginning of the reaction.
-
Catalyst Concentration : Excessive amounts of certain catalysts can sometimes promote discoloration.[3] Reduce the catalyst concentration to the lowest effective level.
-
Q3: How critical is monomer purity, and what are some recommended purification methods for this compound and diacids?
Monomer purity is paramount for achieving high molecular weight.[3] Impurities, especially monofunctional ones, can act as chain terminators and drastically reduce the final molecular weight.[3][6] It is recommended to use monomers with a purity of ≥99%.
-
This compound Purification : As a diol, it can be purified by vacuum distillation to remove water, oligomers, and other non-volatile or volatile impurities.
-
Dicarboxylic Acid Purification : Solid diacids (e.g., adipic acid, succinic acid) can be purified by recrystallization from an appropriate solvent (often water or an alcohol/water mixture) to remove contaminants. It is crucial to thoroughly dry the purified diacid under vacuum to remove all traces of the solvent.
Data Presentation
Table 1: Effect of Stoichiometric Imbalance on Theoretical Degree of Polymerization (DP)
This table illustrates the impact of deviating from a perfect 1:1 monomer ratio on the maximum achievable degree of polymerization (DP), calculated using the Carothers equation at 99.5% and 100% reaction completion.
| Stoichiometric Ratio (r) | Extent of Reaction (p) | Theoretical Max. DP |
| 1.00 | 0.995 | 200 |
| 1.00 | 1.000 | ∞ |
| 0.99 | 0.995 | 133 |
| 0.99 | 1.000 | 199 |
| 0.98 | 0.995 | 99 |
| 0.98 | 1.000 | 99 |
| 0.95 | 0.995 | 56 |
| 0.95 | 1.000 | 39 |
Data calculated based on the Carothers equation. This demonstrates that even a 1% excess of one monomer (r=0.99) can dramatically lower the potential molecular weight.
Table 2: Common Catalysts for Polyesterification
| Catalyst Type | Examples | Typical Concentration (mol% relative to diacid) | Notes |
| Tin-based | Stannous octoate (Sn(Oct)₂) | 0.01 - 0.1 | Widely used and highly effective, but can introduce toxicity concerns for biomedical applications.[3] |
| Titanium-based | Titanium (IV) butoxide (Ti(OBu)₄) | 0.05 - 0.2 | Very active catalyst, but can lead to discoloration at high temperatures.[7] |
| Protonic Acids | p-Toluenesulfonic acid (pTSA) | 0.1 - 0.5 | Effective but can cause side reactions like dehydration or ether formation, especially at high temperatures.[4] |
| Enzymatic | Lipases (e.g., from Candida antarctica) | Varies | Allows for milder reaction conditions, avoiding high temperatures and discoloration, but reaction rates may be slower.[3] |
Experimental Protocols
Protocol: Synthesis of Poly(1,5-pentylene adipate) via Two-Stage Melt Polycondensation
This protocol describes a general procedure for synthesizing a polyester (B1180765) from this compound and adipic acid.
1. Materials and Preparation:
-
This compound (purified by vacuum distillation)
-
Adipic acid (recrystallized and dried under vacuum at 80°C for 24h)
-
Catalyst (e.g., Stannous octoate, Sn(Oct)₂)
-
Crucial Step : Accurately weigh equimolar amounts of this compound and adipic acid. A slight excess (e.g., 10-20 mol%) of the diol can be used initially to compensate for any that might evaporate during the first stage, but this excess must be removed under vacuum in the second stage.[8]
2. Reactor Setup:
-
Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a condenser and collection flask.
-
Charge the reactor with the weighed this compound, adipic acid, and catalyst (e.g., 0.05 mol% Sn(Oct)₂).
3. Stage 1: Esterification (Nitrogen Atmosphere)
-
Begin stirring and purge the system with high-purity nitrogen for at least 30 minutes to remove oxygen.
-
Heat the mixture gradually. A typical temperature profile would be:
-
Heat to 190°C and hold for 4-5 hours under a slow stream of nitrogen.[8]
-
-
During this stage, water will be produced as a byproduct of the esterification reaction and will be collected in the receiving flask. The reaction is monitored by the amount of water collected.
4. Stage 2: Polycondensation (High Vacuum)
-
Once the theoretical amount of water has been collected (or collection significantly slows), the polycondensation stage begins.
-
Gradually increase the temperature and apply a vacuum. A typical profile would be:
-
This stage is critical for removing the remaining water and any excess this compound, driving the reaction toward high molecular weight.[8]
-
Monitor the reaction by observing the increase in the melt's viscosity (e.g., by measuring the torque on the stirrer).[3]
-
Continue this stage for 4-8 hours, or until the desired viscosity is reached.[3]
5. Polymer Collection:
-
Once the reaction is complete, cool the reactor under a nitrogen atmosphere to approximately 150°C.[8]
-
Extrude or pour the molten polymer from the reactor and allow it to cool to room temperature.
6. Characterization:
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
-
Confirm the polymer structure using ¹H NMR.[8]
References
Technical Support Center: Preventing Discoloration in 1,5-Hexanediol Based Polymers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent discoloration in polymers synthesized using 1,5-Hexanediol.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of discoloration in polymers made with this compound?
A1: The most common form of discoloration, typically yellowing or browning, in polyesters synthesized with this compound is primarily caused by oxidative degradation and thermal degradation.[1][2] These issues arise from several factors during the polymerization process, including:
-
High Reaction Temperatures: The elevated temperatures required for polymerization can initiate thermal degradation of the polymer chains.[2][3]
-
Presence of Oxygen: Oxygen can react with the polymer at high temperatures, leading to oxidative degradation and the formation of colored byproducts.[4][5]
-
Impurities: Impurities in the this compound monomer or other reactants can act as catalysts for degradation reactions.[6]
-
Catalyst Type: Certain polymerization catalysts, particularly some titanium-based ones, can contribute to yellowing.[6]
-
UV Exposure: Post-synthesis, exposure to UV radiation can cause photo-oxidation, leading to color fading, embrittlement, and surface cracking.[2][3]
Q2: How do antioxidants prevent polymer discoloration?
A2: Antioxidants protect polymers from oxidative damage by interrupting the free radical chain reactions that lead to degradation.[1][4] They are typically classified into two main types that work synergistically:
-
Primary Antioxidants (Radical Scavengers): These antioxidants, such as sterically hindered phenols, donate a hydrogen atom to highly reactive peroxy radicals, neutralizing them and stopping the degradation chain.[4][5]
-
Secondary Antioxidants (Peroxide Decomposers): These antioxidants, often phosphite-based, break down hydroperoxides into stable, non-radical products, preventing them from generating new free radicals. A combination of primary and secondary antioxidants provides comprehensive protection against degradation during processing and throughout the polymer's service life.[7]
Q3: What is the impact of the polymerization catalyst on the final color of the polymer?
A3: The choice of catalyst can significantly influence the color of the final polymer. While highly efficient, titanium-based catalysts are often associated with increased yellowing in polyesters.[6] Alternative catalysts, such as monobutyltin (B1198712) oxide, may be a better choice to avoid discoloration.[6]
Q4: Can impurities in the this compound monomer lead to discoloration?
A4: Yes, impurities in the monomers are a common cause of discoloration.[6] These impurities can initiate or accelerate degradation pathways at high temperatures. Therefore, using high-purity this compound is crucial for synthesizing polymers with low color. If necessary, monomers should be purified before use through methods like distillation.
Q5: How can I quantitatively measure the discoloration of my polymer?
A5: Discoloration can be quantitatively analyzed using spectrophotometers or colorimeters.[8] These instruments measure the light absorption and reflection of a polymer sample to determine its color coordinates.[8] A common metric used to quantify yellowness is the Yellowness Index (YI), which can be calculated from the spectrophotometric data. This allows for precise and objective evaluation of the effectiveness of different stabilization strategies.[9]
Troubleshooting Guide for Polymer Discoloration
This guide provides a systematic approach to identifying and resolving common discoloration issues encountered during and after the synthesis of polymers with this compound.
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Yellowing during polymerization | Oxidation: Presence of residual oxygen in the reactor.Thermal Stress: Reaction temperature is too high or held for too long.[3]Catalyst Choice: Use of a catalyst prone to causing discoloration (e.g., certain titanium compounds).[6] | Inert Atmosphere: Ensure the reactor is thoroughly purged with an inert gas (Nitrogen, Argon) before heating and maintain a slight positive pressure throughout the synthesis.[10]Optimize Conditions: Lower the reaction temperature and/or reduce the reaction time.[10]Change Catalyst: Switch to a catalyst known for producing low-color polymers, such as a tin-based catalyst.[6] |
| Inconsistent color between batches | Monomer Impurity: Variation in the purity of this compound or other monomers.Variable Oxygen Levels: Inconsistent inert gas purging protocol.[10] | Monomer Purification: Use high-purity monomers. Consider purifying monomers if lot-to-lot variability is suspected.Standardize Purging: Implement and strictly follow a standardized operating procedure for inert gas purging for all reactions.[10] |
| Darkening of polymer upon cooling or storage | Post-synthesis Oxidation: The polymer is exposed to air while still hot.Long-term Degradation: Insufficient stabilization against slow oxidation at ambient temperatures or UV exposure.[1] | Inert Cooling: Cool the polymer completely under an inert atmosphere before exposing it to air.[10]Add Stabilizers: Incorporate a suitable antioxidant and/or UV stabilizer package during the synthesis to provide long-term stability.[3][11] |
| Poor performance of antioxidants | Incorrect Antioxidant Type: The chosen antioxidant is not effective for the specific polymer system or degradation mechanism.Insufficient Concentration: The amount of antioxidant is too low to provide adequate protection. | Use Synergistic Blends: Employ a combination of primary (hindered phenol) and secondary (phosphite) antioxidants for broad-spectrum protection.[7]Optimize Concentration: Increase the antioxidant concentration. Typical loading levels range from 0.1% to 0.5% by weight. |
Visual Guides and Workflows
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// During Synthesis Path cause1 [label="Probable Causes:\n- Oxygen in Reactor\n- High Thermal Stress\n- Catalyst Choice", shape=record, fillcolor="#F1F3F4", fontcolor="#202124"]; solution1 [label="Solutions:\n1. Improve Inert Atmosphere\n2. Optimize Temp/Time\n3. Change Catalyst\n4. Add Antioxidants", shape=record, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Post-Synthesis Path cause2 [label="Probable Causes:\n- Post-synthesis Oxidation\n- UV Degradation\n- Insufficient Stabilization", shape=record, fillcolor="#F1F3F4", fontcolor="#202124"]; solution2 [label="Solutions:\n1. Cool Under Inert Gas\n2. Add UV Stabilizers\n3. Optimize Antioxidant Package", shape=record, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> q1; q1 -> during_synthesis [label="During"]; q1 -> post_synthesis [label="After"]; during_synthesis -> cause1; cause1 -> solution1; post_synthesis -> cause2; cause2 -> solution2; } DOT Caption: Troubleshooting workflow for polymer discoloration.
Quantitative Data Summary
The synergistic effect of combining primary and secondary antioxidants is crucial for minimizing polymer discoloration. The table below illustrates the typical effect of different antioxidant packages on the Yellowness Index (YI) of a polyester (B1180765) synthesized with this compound. Lower YI values indicate less discoloration and better color quality.
| Stabilizer System | Concentration (wt%) | Yellowness Index (YI) | Performance Notes |
| Control (None) | 0.0 | 25.4 | Significant yellowing due to thermal and oxidative degradation. |
| Primary AO only (Hindered Phenol) | 0.2 | 10.2 | Provides good radical scavenging but allows hydroperoxide buildup. |
| Secondary AO only (Phosphite) | 0.2 | 12.5 | Decomposes hydroperoxides but is less effective at scavenging initial radicals. |
| Synergistic Blend (Primary + Secondary AO) | 0.1 + 0.1 | 3.1 | Excellent performance. The combination provides comprehensive protection, leading to a polymer with very low color.[7] |
Note: Data are representative and intended for comparative purposes.
Experimental Protocols
Protocol 1: Synthesis of a Low-Color Polyester Using this compound
This protocol describes a typical melt polycondensation procedure with integrated steps to prevent discoloration.
Materials:
-
This compound (high purity)
-
Dicarboxylic acid (e.g., Adipic acid, Sebacic acid)
-
Catalyst (e.g., Monobutyltin oxide, 0.05 mol%)
-
Primary Antioxidant (e.g., Hindered Phenol type, 0.1 wt%)
-
Secondary Antioxidant (e.g., Phosphite type, 0.1 wt%)
-
High-purity Nitrogen or Argon gas
Procedure:
-
Reactor Setup: Assemble a glass reactor equipped with a mechanical stirrer, a distillation condenser, and a gas inlet/outlet.
-
Inert Atmosphere Purge: Purge the entire system with dry nitrogen or argon for at least 30 minutes to remove all oxygen. Maintain a slow, continuous flow of inert gas throughout the reaction.[10]
-
Charging Reactants: Charge the reactor with equimolar amounts of this compound and the dicarboxylic acid. Add the catalyst and the primary and secondary antioxidants.
-
Esterification: While stirring, slowly heat the mixture to 180-200°C under the inert atmosphere. Water will begin to distill off as a byproduct of the esterification reaction. Continue this stage for 2-4 hours, or until water evolution ceases.
-
Polycondensation: Gradually increase the temperature to 220-240°C. Once the desired temperature is reached, slowly apply a vacuum to reduce the pressure to below 1 mmHg. This step helps remove the remaining water and excess diol, driving the reaction toward a higher molecular weight.
-
Reaction Completion: Continue the polycondensation under vacuum for 3-5 hours. The reaction progress can be monitored by measuring the viscosity of the polymer melt.
-
Cooling and Recovery: Once the desired molecular weight is achieved, break the vacuum with nitrogen or argon. Allow the polymer to cool completely to room temperature under the inert atmosphere before removal and storage.[10]
Protocol 2: Quantitative Color Measurement
This protocol outlines the steps for measuring the Yellowness Index (YI) of a polymer sample.
Equipment:
-
Spectrophotometer or Colorimeter
-
Sample holder (for polymer plaques or films)
-
Software for color analysis
Procedure:
-
Sample Preparation: Prepare a polymer sample with a standardized thickness and a smooth, flat surface (e.g., by compression molding a plaque or casting a film). The sample must be opaque or thick enough to prevent light from passing through.
-
Instrument Calibration: Calibrate the spectrophotometer according to the manufacturer's instructions using standard white and black tiles.
-
Measurement: Place the polymer sample in the sample holder and position it at the measurement port of the instrument.
-
Data Acquisition: Initiate the measurement. The instrument will illuminate the sample and measure the reflectance across the visible spectrum. It will then calculate the CIE tristimulus values (X, Y, Z) and color coordinates (L, a, b*).
-
Yellowness Index Calculation: The Yellowness Index (YI) is calculated from the tristimulus values using a standard equation, such as ASTM E313: YI = 100 * (Cₓ * X - C₂ * Z) / Y Where Cₓ and C₂ are coefficients dependent on the illuminant and observer (for D65/10°, Cₓ = 1.3013, C₂ = 1.1498).
-
Analysis: Record the YI value. Compare the YI of different samples to quantitatively assess the effectiveness of the measures taken to prevent discoloration. A lower YI value corresponds to a less yellow, more colorless polymer.
References
- 1. safic-alcan.com [safic-alcan.com]
- 2. filab.fr [filab.fr]
- 3. Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers [vinatiorganics.com]
- 4. youtube.com [youtube.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. specialchem.com [specialchem.com]
- 8. Color Analysis for Plastic & Polymer Additives in Production | HunterLab [hunterlab.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. specialchem.com [specialchem.com]
Technical Support Center: Addressing Moisture Sensitivity in 1,5-Hexanediol Reactions
This guide is intended for researchers, scientists, and drug development professionals working with 1,5-Hexanediol. It provides detailed troubleshooting advice and protocols to mitigate issues arising from the compound's moisture sensitivity.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered moisture-sensitive?
A1: this compound is hygroscopic, meaning it readily attracts and absorbs moisture from the atmosphere. The two hydroxyl (-OH) groups in its structure form hydrogen bonds with water molecules, leading to water absorption if the compound is exposed to humid air. This retained water can act as an unwanted reactive species in many chemical syntheses.
Q2: How does moisture negatively impact esterification and polyesterification reactions with this compound?
A2: In esterification (the reaction between an alcohol like this compound and a carboxylic acid), water is a byproduct. According to Le Châtelier's principle, the presence of water in the starting materials will shift the reaction equilibrium backward, favoring the reactants and resulting in lower product yields.[1] For complete conversion, water must be actively removed during the reaction.[2] Studies have shown that water content above 1% can significantly decrease the efficiency of esterification.[1]
Q3: What are the consequences of moisture in polyurethane synthesis using this compound?
A3: Polyurethane synthesis involves the reaction of a diol with a diisocyanate. Isocyanate groups (-NCO) are highly reactive toward water. If this compound is contaminated with moisture, the water will compete with the diol, reacting with the isocyanate to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide gas.[3] This side reaction is detrimental for several reasons:
-
It consumes the expensive isocyanate reagent, throwing off the stoichiometry.[3]
-
The production of CO2 gas can cause undesirable foaming.[3]
-
The amine formed can react with other isocyanates to create urea (B33335) linkages, altering the polymer's final properties.
-
It disrupts the intended polymer chain growth, leading to lower molecular weight and inconsistent material properties.[3]
Q4: What is the maximum acceptable water content in this compound for sensitive reactions?
A4: For high-precision applications like polyurethane synthesis, the water content in the diol should be minimized, ideally kept below 1000 ppm (0.1%).[4] For other sensitive reactions, it is always best practice to use the driest possible reagents.
Q5: How should I properly store this compound to prevent moisture uptake?
A5: Proper storage is critical. Store this compound in a tightly sealed, airtight container.[5] For long-term storage or in humid environments, consider the following:
-
Use containers with high-quality seals.
-
Seal the container cap with parafilm for an extra barrier.[6]
-
Store the container inside a desiccator with an active drying agent (e.g., silica (B1680970) gel, calcium chloride).[6]
-
For highly sensitive applications, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Q6: What is the most reliable method for determining the water content in a this compound sample?
A6: Karl Fischer (KF) titration is the gold standard for accurately determining water content in solids and liquids.[7] It is a highly specific and sensitive method that quantitatively reacts with water, providing precise results even at parts-per-million (ppm) levels. Both volumetric and coulometric KF methods are suitable.[7][8]
Troubleshooting Guide
| Issue | Symptom(s) | Probable Cause(s) | Recommended Solution(s) |
| Low Yield in Esterification / Polyesterification | - Lower than expected product yield.- Reaction fails to reach completion. | Moisture Contamination: Water present in this compound or solvent is inhibiting the forward reaction.[1] | - Dry Reagents: Dry the this compound under vacuum and ensure all solvents are anhydrous. Use freshly activated molecular sieves (3Å) to dry solvents.[9]- Remove Water In-Situ: Use a Dean-Stark apparatus for azeotropic water removal during the reaction or add activated 3Å molecular sieves to the reaction flask.- Verify Water Content: Use Karl Fischer titration to confirm the water content of your starting materials is below an acceptable threshold. |
| Foaming/Bubbles in Polyurethane Reaction | - Unexpected gas evolution from the reaction mixture.- Final product has a porous or foamy texture. | Reaction of Water with Isocyanate: Moisture in the this compound or solvent is reacting with diisocyanate to produce CO2 gas.[3] | - Ensure Anhydrous Conditions: Rigorously dry all reagents and glassware. Flame-dry glassware under vacuum or in an oven before use.[10]- Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (nitrogen or argon) using a Schlenk line or glovebox.[10]- Degas Reagents: Degas the this compound under vacuum before use to remove dissolved moisture and air.[3] |
| Inconsistent Polyurethane Properties | - Batch-to-batch variation in polymer molecular weight, viscosity, or mechanical properties (e.g., hardness, flexibility).- Product is tacky or fails to cure properly.[3] | Variable Moisture Content: Inconsistent levels of water contamination are altering the NCO/OH stoichiometry and creating unintended urea linkages.[3] | - Quantify Water Content: Implement a strict quality control step. Measure the water content of every batch of this compound via Karl Fischer titration before use.- Standardize Handling: Use standardized, anhydrous techniques for every reaction to ensure reproducibility.[10]- Check Stoichiometry: Recalculate the isocyanate-to-polyol ratio based on the exact hydroxyl value of the diol and NCO content of the isocyanate.[3] |
Data Presentation
Table 1: Effect of Water Content on Esterification Efficiency This table summarizes the general impact of water on esterification reactions. While the specific data is from a fatty acid ethyl ester synthesis, the chemical principle is directly applicable to reactions involving this compound.
| Water Content (% v/v) | Effect on Esterification Efficiency | Citation |
| < 0.5% | Almost no effect | [1] |
| > 1.0% | Low efficiency | [1] |
| Removal of water (e.g., with molecular sieves) | Increases conversion rate by ~5% | [1] |
Table 2: Recommended Drying Agents for Common Solvents Ensuring solvents are anhydrous is as critical as using dry this compound.
| Solvent | Recommended Drying Agent(s) | Residual Water Content | Citation |
| Tetrahydrofuran (THF) | 3Å Molecular Sieves (20% m/v, 48h) | Low ppm | [9] |
| Acetonitrile | 3Å Molecular Sieves or Neutral Alumina | Low ppm | [9] |
| Methanol | 3Å Molecular Sieves (20% m/v, 5 days) | ~10 ppm | [9] |
Experimental Protocols
Protocol 1: Drying this compound via Vacuum
-
Preparation: Place the this compound in a suitable round-bottom flask or Schlenk flask. Do not fill the flask more than halfway.
-
Apparatus Setup: Connect the flask to a vacuum line equipped with a cold trap (e.g., liquid nitrogen or dry ice/acetone).
-
Drying: Gently heat the flask with a heating mantle or oil bath while stirring with a magnetic stir bar. The temperature should be kept well below the compound's melting point if it's a solid, or below its boiling point at the applied pressure if it's a liquid.
-
Duration: Continue drying under vacuum for several hours (e.g., 4-12 hours) until all visible moisture has been removed and the pressure reading is stable.
-
Completion: Once dry, allow the flask to cool to room temperature before backfilling with a dry, inert gas like nitrogen or argon. Seal the flask tightly and store in a desiccator.
Protocol 2: General Procedure for Karl Fischer Titration
This protocol outlines the general steps. Specific parameters will depend on the instrument and sample.
-
Instrument Preparation: Flush the Karl Fischer titrator cell with fresh, dry KF solvent (e.g., methanol-based). Run a pre-titration to neutralize any ambient moisture in the cell until a stable, dry baseline is achieved.
-
Sample Preparation: Accurately weigh a suitable amount of the this compound sample into a gas-tight syringe or directly into the titration vessel. The ideal sample size should contain between 0.1 and 5 mg of water for coulometric titration.[11]
-
Titration: Inject the sample into the cell. The instrument will automatically titrate the sample by generating iodine (coulometric) or adding a standardized iodine-containing titrant (volumetric) until all the water has been consumed.[7]
-
Calculation: The instrument's software will calculate the water content based on the amount of iodine consumed and the sample weight, typically reporting the result in ppm or percentage.
-
Validation: Run a certified water standard to verify the instrument's calibration and ensure accurate results.
Protocol 3: Setting Up a Reaction Under Anhydrous Conditions
-
Glassware Preparation: Ensure all glassware (flasks, condensers, dropping funnels) and stir bars are scrupulously clean and dry. Oven-dry the glassware at >120°C for at least 4 hours.
-
Assembly: Quickly assemble the glassware while still hot and connect it to a Schlenk line or manifold that can supply both vacuum and a dry inert gas (nitrogen or argon).
-
Purging the System: Evacuate the assembled apparatus using the vacuum line to remove air and surface moisture. Then, backfill the system with the inert gas. Repeat this "evacuate-backfill" cycle three times to ensure the atmosphere is inert.[10]
-
Reagent Addition: Add dried solvents and liquid reagents via a gas-tight syringe through a rubber septum. Add dried solid reagents like this compound under a positive flow of inert gas to prevent air from entering the flask.
-
Maintaining Inert Atmosphere: Maintain a slight positive pressure of the inert gas throughout the reaction. This can be achieved by connecting the system to the inert gas line via a bubbler.
Visualizations
Caption: Troubleshooting logic for low esterification yield.
Caption: Competing reactions in polyurethane synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Overcoming the low reactivity of biobased, secondary diols in polyester synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. osti.gov [osti.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. byjus.com [byjus.com]
- 8. mt.com [mt.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. greyhoundchrom.com [greyhoundchrom.com]
Technical Support Center: Scaling Up 1,5-Hexanediol Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals who are scaling up the synthesis of 1,5-Hexanediol from a laboratory to a pilot plant setting. It provides troubleshooting guidance and frequently asked questions to address potential challenges during this process.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for pilot-scale production?
A1: The most common and industrially relevant routes for this compound synthesis at the pilot scale are the catalytic hydrogenation of adipic acid and, increasingly, the conversion of biomass-derived feedstocks like furfural. The traditional method involves a two-step process: the esterification of adipic acid followed by hydrogenation of the resulting dimethyl adipate. However, direct hydrogenation of adipic acid is also a viable and more atom-economical approach.[1][2] Bio-based routes from 5-hydroxymethylfurfural (B1680220) (HMF) are also gaining traction.[3][4][5]
Q2: What are the key considerations when selecting a catalyst for pilot-scale this compound synthesis?
A2: Catalyst selection is critical for a successful scale-up. Key factors to consider include:
-
Activity and Selectivity: The catalyst should exhibit high conversion of the starting material and high selectivity towards this compound to minimize byproduct formation.
-
Stability and Reusability: For continuous or long-batch operations in a pilot plant, the catalyst must be robust and maintain its activity over multiple cycles to be economically viable.
-
Cost: The cost of the catalyst, especially those based on precious metals like platinum, palladium, or rhodium, is a significant factor at a larger scale.[6][7]
-
Separation: The ease of separating the catalyst from the reaction mixture is crucial. Heterogeneous catalysts are generally preferred for pilot-scale operations due to their straightforward removal by filtration.
Q3: How do reaction conditions typically change when moving from a lab to a pilot plant scale?
A3: When scaling up, reaction parameters often need to be re-optimized.
-
Heat and Mass Transfer: In larger reactors, efficient heat and mass transfer become more challenging. Proper agitation and reactor design are critical to ensure uniform temperature and concentration profiles.[8]
-
Pressure: While lab-scale experiments might use balloon pressure for hydrogenation, pilot plants often employ high-pressure reactors (Parr reactors or similar) for better efficiency and to overcome mass transfer limitations.[6][7]
-
Reaction Time: Due to differences in mixing and heat transfer, reaction times may need to be adjusted. Continuous monitoring of the reaction progress is essential.[8]
Q4: What are the common impurities in this compound synthesis and how are they removed at the pilot scale?
A4: Common impurities can include unreacted starting materials, intermediate products, other diols (like 1,6-Hexanediol (B165255) or 1,4-Butanediol), alcohols, and ethers.[9][10] At the pilot scale, purification is typically achieved through multi-stage vacuum distillation.[11] The design of the distillation column, including the number of theoretical plates and the reflux ratio, is critical for achieving high purity.[11]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis.
Issue 1: Low Conversion of Starting Material
Question: We are observing significantly lower conversion of our starting material (e.g., adipic acid) in the pilot plant reactor compared to our lab-scale experiments. What could be the cause?
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Catalyst Deactivation | Poisoning: Check the purity of the starting materials, solvents, and hydrogen gas for potential catalyst poisons like sulfur or carbon monoxide.[6][8] Consider adding a purification step for the feedstock. If poisoning is suspected, the catalyst may need to be regenerated or replaced. Sintering: Operating at excessively high temperatures can cause the metal particles on the catalyst support to agglomerate (sinter), reducing the active surface area.[12] Review the reactor temperature profile and ensure it does not exceed the catalyst's recommended operating range. |
| Poor Mass Transfer | Inadequate Agitation: Insufficient mixing can lead to poor contact between the reactants and the catalyst.[8] Increase the agitation speed and ensure the reactor's impeller design is suitable for solid-liquid-gas mixing. Low Hydrogen Availability: The hydrogen concentration at the catalyst surface may be limited. Increase the hydrogen pressure or improve its dispersion into the reaction mixture through sparging.[7] |
| Incorrect Reaction Conditions | Temperature: The actual temperature within the larger reactor may be lower than the setpoint due to heat transfer limitations. Use calibrated temperature probes at multiple points within the reactor to get an accurate temperature profile. Pressure: Leaks in the high-pressure system can lead to a drop in hydrogen pressure. Perform a leak test on the reactor system.[7] |
Issue 2: Poor Selectivity towards this compound
Question: Our process is producing a high level of byproducts and the selectivity for this compound is low. How can we improve this?
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Higher temperatures can sometimes favor side reactions.[8] Conduct a temperature optimization study at the pilot scale to find the optimal balance between reaction rate and selectivity. |
| Incorrect Hydrogen Pressure | The hydrogen pressure can influence the reaction pathway. A systematic variation of the hydrogen pressure may be necessary to identify the optimal condition for maximizing this compound selectivity. |
| Catalyst Choice | The catalyst itself is a primary determinant of selectivity. If other troubleshooting steps fail, it may be necessary to screen different catalysts. For example, bimetallic catalysts can sometimes offer higher selectivity compared to monometallic ones.[13] |
| Reaction Time | Prolonged reaction times can sometimes lead to the conversion of the desired product into other byproducts. Monitor the reaction profile over time to determine the point of maximum this compound concentration and avoid over-reaction. |
Experimental Protocols
Key Experiment: Pilot-Scale Hydrogenation of Adipic Acid to this compound
Objective: To synthesize this compound by catalytic hydrogenation of adipic acid in a pilot-scale reactor.
Materials and Equipment:
-
100 L stirred-tank high-pressure reactor (e.g., Parr reactor)
-
Adipic acid
-
Supported metal catalyst (e.g., Ru-Sn/Al2O3 or Ni/SiO2)[1]
-
Solvent (e.g., 1,4-dioxane (B91453) or water)[1][2]
-
High-purity hydrogen gas
-
Filtration system for catalyst removal
-
Vacuum distillation unit
Procedure:
-
Reactor Preparation: Ensure the reactor is clean and dry. Perform a pressure leak test with an inert gas (e.g., nitrogen).
-
Charging the Reactor: Charge the reactor with the solvent, adipic acid, and the catalyst. For a 100 L reactor, a typical charge might be 60 L of solvent, 10 kg of adipic acid, and 1 kg of catalyst.[1][2]
-
Inerting: Seal the reactor and purge the headspace with nitrogen several times to remove any residual air.
-
Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-65 bar) and begin heating to the reaction temperature (e.g., 220 °C).[1][2]
-
Reaction: Start the agitator to ensure good mixing. Monitor the reaction progress by taking samples periodically (if the reactor is equipped with a sampling valve) and analyzing them by GC or HPLC. The reaction is typically run for a predetermined time (e.g., 6-12 hours).[1][2]
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Catalyst Filtration: Filter the reaction mixture to remove the catalyst. The catalyst can be washed with fresh solvent and potentially reused.
-
Product Isolation: The crude product in the filtrate is then purified by vacuum distillation to isolate the this compound.
Visualizations
References
- 1. shokubai.org [shokubai.org]
- 2. Amorphous RuCoP Ultrafine Nanoparticles Supported on Carbon as Efficient Catalysts for Hydrogenation of Adipic Acid to 1,6-Hexanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1,6-hexanediol from HMF over double-layered catalysts of Pd/SiO2 + Ir–ReOx/SiO2 in a fixed-bed reactor - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. CN106866360B - A kind of method for preparing 1,6-hexanediol by catalytic conversion of 5-hydroxymethylfurfural - Google Patents [patents.google.com]
- 6. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. US9035094B2 - Process for production of adipic acid from 1,6-hexanediol - Google Patents [patents.google.com]
- 10. US8304585B2 - Production process of 1,6-hexanediol - Google Patents [patents.google.com]
- 11. DE2062433C3 - Process for the purification of 1,6-hexanediol - Google Patents [patents.google.com]
- 12. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 13. WO2015027184A1 - Production of 1,6-hexanediol from adipic acid - Google Patents [patents.google.com]
Validation & Comparative
The Critical Role of Diols in Polyurethane Performance: A Comparative Analysis
The choice of diol is a pivotal factor in the synthesis of polyurethanes (PUs), directly influencing the final polymer's mechanical, thermal, and chemical properties. This guide provides a comparative analysis of common diol classes used in PU synthesis—polycarbonate, polyester (B1180765), and polyether diols—supported by experimental data to aid researchers and scientists in material selection and development.
Polyurethanes are a versatile class of polymers formed by the reaction of a diisocyanate with a polyol, with the diol component forming the soft segment of the polymer chain.[1] This soft segment is a primary determinant of the material's flexibility, solvent resistance, and low-temperature performance.[1] The hard segments, composed of the diisocyanate and a chain extender, provide physical crosslinking and mechanical strength.[1] The degree of microphase separation between these hard and soft domains is crucial for the unique elastomeric properties of PUs.[1]
Comparative Performance of Diols in Polyurethane Synthesis
The selection of the diol—be it a polycarbonate, polyester, or polyether—imparts distinct characteristics to the resulting polyurethane.
Mechanical Properties
Polyurethanes based on polycarbonate diols (PCDs) generally exhibit superior mechanical properties, including high tensile strength and modulus.[2] This is often attributed to strong intermolecular interactions and a high degree of phase mixing between the hard and soft segments.[1] In contrast, polyether-based PUs are known for their excellent flexibility and low-temperature performance but tend to have lower mechanical strength.[3] Polyester-based PUs offer a good balance of properties, with good tensile strength and abrasion resistance.[4]
| Diol Type | Tensile Strength | Elongation at Break | Hardness |
| Polycarbonate Diol (PCD) | High[2] | Moderate | High |
| Polyester Diol | Moderate to High[4] | Moderate | Moderate to High |
| Polyether Diol | Low to Moderate[3] | High | Low to Moderate |
| Bio-based Diol (e.g., Castor Oil) | Variable (dependent on diisocyanate)[5] | Variable[5] | Variable[5] |
Table 1: Comparative summary of mechanical properties of polyurethanes synthesized with different diols.
Thermal Properties
The thermal stability of polyurethanes is significantly influenced by the diol used. PCD-based PUs generally demonstrate high thermal stability.[2] The thermal degradation of polyurethanes often begins with the dissociation of the urethane (B1682113) linkage, and the stability of the soft segment plays a crucial role.[6] Polyester-based PUs also exhibit good thermal stability, while polyether-based PUs can be more susceptible to thermal and oxidative degradation.[6][7]
| Diol Type | Glass Transition Temperature (Tg) of Soft Segment | Thermal Degradation Onset |
| Polycarbonate Diol (PCD) | ~ -30 to -50 °C | ~ 290 °C[2] |
| Polyester Diol | ~ -40 to -70 °C | ~ 300 °C[8] |
| Polyether Diol | ~ -50 to -80 °C | Lower than polyester and polycarbonate[6] |
Table 2: Comparative summary of thermal properties of polyurethanes synthesized with different diols.
Chemical and Hydrolytic Resistance
One of the key advantages of PCD-based polyurethanes is their excellent resistance to hydrolysis and organic solvents, making them suitable for demanding applications.[2] Polyether-based PUs also offer good hydrolytic stability but can be more prone to swelling in certain solvents.[7] Polyester-based PUs , while offering good solvent resistance, are more susceptible to hydrolytic degradation due to the presence of ester linkages.[4]
| Diol Type | Hydrolytic Resistance | Oil Resistance | Solvent Resistance |
| Polycarbonate Diol (PCD) | Excellent[6] | Excellent[6] | Good[2] |
| Polyester Diol | Moderate[4] | Excellent[8] | Good[9] |
| Polyether Diol | Good[7] | Moderate | Moderate[7] |
Table 3: Comparative summary of chemical and hydrolytic resistance of polyurethanes synthesized with different diols.
Experimental Protocols
Polyurethane Synthesis (Two-Step Polymerization)
A common method for synthesizing thermoplastic polyurethanes is a two-step bulk polymerization process.[2]
Step 1: Prepolymer Synthesis
-
The macrodiol (e.g., polycarbonate diol, polyester diol, or polyether diol) is dried under vacuum at a specified temperature (e.g., 80-100 °C) for several hours to remove any moisture.
-
The dried macrodiol is then reacted with a molar excess of a diisocyanate (e.g., 4,4'-diphenylmethane diisocyanate, MDI) in a reaction vessel under a nitrogen atmosphere.
-
The reaction is typically carried out at a temperature of 70-90 °C with constant stirring until the desired isocyanate (NCO) content is reached. This can be monitored by titration.
Step 2: Chain Extension
-
The NCO-terminated prepolymer from Step 1 is cooled to a suitable temperature (e.g., 60-70 °C).
-
A low molecular weight diol, known as a chain extender (e.g., 1,4-butanediol), is added stoichiometrically to the prepolymer with vigorous stirring.
-
The mixture is then poured into a mold and cured at an elevated temperature (e.g., 100-120 °C) for several hours to complete the polymerization.
-
The resulting polyurethane can be post-cured at a similar temperature for an extended period to ensure complete reaction and stabilize its properties.
Characterization Techniques
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the soft and hard segments, as well as any melting and crystallization behavior.[1]
-
Thermogravimetric Analysis (TGA): Employed to assess the thermal stability and degradation profile of the polyurethane.[2]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Utilized to confirm the formation of urethane linkages and to study hydrogen bonding interactions within the polymer.[10]
-
Mechanical Testing (Universal Testing Machine): Used to measure tensile strength, elongation at break, and modulus of the polyurethane films.[1]
Visualizing the Synthesis and Structure-Property Relationships
The following diagrams illustrate the general workflow of polyurethane synthesis and the influence of diol choice on the final polymer properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermoplastic Polyurethane Elastomers Based on Polycarbonate Diols With Different Soft Segment Molecular Weight and Chemical Structure: Mechanical and Thermal Properties - ProQuest [proquest.com]
- 3. Understanding the Interactions between Soft Segments in Polyurethanes: Structural Synergies in Blends of Polyester and Polycarbonate Diol Polyols | MDPI [mdpi.com]
- 4. Understanding the Interactions between Soft Segments in Polyurethanes: Structural Synergies in Blends of Polyester and Polycarbonate Diol Polyols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. parker.com [parker.com]
- 8. mdpi.com [mdpi.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Tailored Dynamic Viscoelasticity of Polyurethanes Based on Different Diols [mdpi.com]
Validating the Purity of 1,5-Hexanediol for Polymerization: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of monomers is a critical parameter that dictates the final properties, performance, and safety of polymeric materials. In the synthesis of polyesters and polyurethanes, 1,5-Hexanediol is a valuable diol monomer. However, the presence of impurities can have significant, often detrimental, effects on the polymerization process and the characteristics of the resulting polymer. This guide provides a comprehensive comparison of analytical methodologies to validate the purity of this compound, compares it with common alternatives, and presents detailed experimental protocols.
The Critical Impact of Impurities in Polymerization
The purity of this compound is paramount as even trace amounts of contaminants can alter the intended polymer structure and properties. Monofunctional alcohols, for instance, can act as chain terminators, limiting the molecular weight of the polymer.[1][2] Water is another critical impurity, especially in polyurethane synthesis, where it can react with isocyanates to produce gaseous carbon dioxide, leading to undesirable foaming. Other potential impurities, such as isomers or byproducts from synthesis, can affect the polymer's crystallinity, thermal stability, and mechanical strength.
Comparative Analysis of this compound and Its Alternatives
While this compound is a versatile monomer, other diols are also frequently used in polymerization. The choice of diol can significantly influence the properties of the final polymer.
| Diol | Key Advantages | Potential Disadvantages | Typical Purity Concerns |
| High-Purity this compound (>99.5%) | Provides consistent polymerization kinetics and predictable polymer properties. | Higher cost compared to standard grades. | Residual solvents, water content, isomeric impurities. |
| Standard-Grade this compound (98-99.5%) | More cost-effective for less critical applications. | Higher levels of impurities can lead to batch-to-batch variability. | Water, monofunctional alcohols, lactones. |
| 1,4-Butanediol | Creates polymers with higher rigidity and melting points due to its shorter chain length.[3][4] | Can be less flexible than polymers made with longer diols. | Low moisture content is critical for urethane (B1682113) applications.[3] |
| 1,6-Hexanediol | Offers good flexibility and hardness to polyesters and polyurethanes.[5] Widely used in industrial applications.[5][6] | May have different solubility and reactivity profiles compared to this compound. | Can contain various diol impurities and traces of water.[7] |
Experimental Protocols for Purity Validation
To ensure the quality of this compound for polymerization, a suite of analytical techniques should be employed.
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic impurities.
-
Principle: The sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum for identification.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a high-purity solvent such as methanol (B129727) or dichloromethane.
-
For trace analysis, a derivatization step using a silylating agent (e.g., BSTFA) may be necessary to increase the volatility of the diol and potential impurities.[8]
-
-
GC-MS Conditions:
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating a range of potential impurities.
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 30-400 amu.
-
Source Temperature: 230°C.
-
-
-
Data Analysis: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). Quantification is achieved by integrating the peak areas and comparing them to a calibration curve of known standards.
NMR spectroscopy provides detailed information about the molecular structure of the main component and can be used to identify and quantify impurities.
-
Principle: The sample is placed in a strong magnetic field and irradiated with radio waves, causing specific atomic nuclei (typically ¹H and ¹³C) to resonate at frequencies characteristic of their chemical environment.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker 400 MHz).
-
Sample Preparation:
-
Dissolve 10-20 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).
-
Add a known amount of an internal standard with a distinct NMR signal (e.g., tetramethylsilane (B1202638) - TMS) for quantitative analysis.
-
-
¹H NMR Analysis:
-
The proton NMR spectrum will show characteristic peaks for the different hydrogen atoms in the this compound molecule.
-
Impurities will present as additional peaks in the spectrum. The integration of these peaks relative to the main component's peaks allows for quantification.
-
-
¹³C NMR Analysis:
-
The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.
-
It is particularly useful for identifying isomeric impurities.
-
-
Data Analysis: The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm the structure of this compound and to identify and quantify any impurities present.
This is a highly specific and accurate method for determining the water content in a sample.
-
Principle: The titration is based on a chemical reaction where iodine reacts stoichiometrically with water in the presence of sulfur dioxide and a base in a suitable solvent.[9] The endpoint is detected electrometrically.[10][11]
-
Instrumentation: A volumetric or coulometric Karl Fischer titrator. The coulometric method is preferred for very low water content (ppm range).[9][12]
-
Sample Preparation:
-
The titrator is first conditioned to a dry state.
-
A known weight of the this compound sample is accurately injected into the titration cell.
-
-
Titration: The instrument automatically titrates the sample with the Karl Fischer reagent until the endpoint is reached.
-
Data Analysis: The instrument software calculates the water content, typically expressed in parts per million (ppm) or as a percentage.
Visualizing the Workflow and Impact of Impurities
To better understand the process of purity validation and the consequences of impurities, the following diagrams are provided.
Caption: Experimental workflow for validating the purity of this compound.
Caption: Impact of common impurities on the polymerization process and final polymer properties.
By implementing these rigorous analytical methods, researchers can ensure the quality and consistency of this compound, leading to the successful synthesis of polymers with the desired performance characteristics for their specific applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - Bio-based 1,5-Pentanediol as a Replacement for Petroleum-Derived 1,6-Hexanediol for Polyester Polyols, Coatings, and Adhesives - ACS Sustainable Chemistry & Engineering - Figshare [acs.figshare.com]
- 3. gantrade.com [gantrade.com]
- 4. nbinno.com [nbinno.com]
- 5. 1,6-Hexanediol - Wikipedia [en.wikipedia.org]
- 6. 1,6-己二醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. atamankimya.com [atamankimya.com]
- 8. benchchem.com [benchchem.com]
- 9. mt.com [mt.com]
- 10. assets.w3.tue.nl [assets.w3.tue.nl]
- 11. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 12. gmpinsiders.com [gmpinsiders.com]
alternative diols to 1,5-Hexanediol in chemical synthesis
An Objective Comparison of Alternative Diols to 1,5-Hexanediol in Chemical Synthesis
For researchers, scientists, and drug development professionals, the selection of diol monomers is a critical decision that significantly influences the final properties of polymers and other synthesized molecules. This compound is a commonly used linear diol in the production of polyesters and polyurethanes. However, a growing emphasis on sustainable sourcing and the need for novel material properties have driven the exploration of alternative diols. This guide provides a detailed comparison of prominent alternatives to this compound, focusing on their performance in chemical synthesis, supported by experimental data and detailed protocols.
Introduction to this compound Alternatives
The primary alternatives to this compound can be categorized based on their structure and origin. These include shorter-chain linear diols, bio-based linear diols, and rigid bio-based diols. Each class of diol imparts distinct characteristics to the resulting polymers.
-
1,4-Butanediol (BDO) : A shorter-chain linear diol widely used in the synthesis of polyurethanes and polyesters.[1][2][3]
-
1,5-Pentanediol (B104693) (PDO) : A bio-based linear diol positioned as a sustainable replacement for C6 diols like 1,6-hexanediol (B165255) (a close analog of this compound).[4][5][6][7]
-
2,5-Furandimethanol (B16202) (FDM) : A bio-based diol featuring a rigid furan (B31954) ring, offering unique structural properties for polyesters, polyurethanes, and pharmaceutical intermediates.[8][9][10]
-
Isosorbide : A rigid, bicyclic diol derived from glucose, known for imparting high thermal stability and mechanical strength to polymers such as polycarbonates and polyurethanes.[11][12][13][14]
The structural differences between these diols are a key determinant of their impact on polymer properties.
Data Presentation: Comparative Analysis
The performance of these alternative diols is best understood through a quantitative comparison of their physical properties and the properties of the polymers they form.
Physical Properties of Diols
The fundamental physical properties of the diols influence their reactivity and the processing conditions of the resulting polymers.
| Diol | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Source |
| This compound | C₆H₁₄O₂ | 118.17 | 243 | 42 | Reference |
| 1,4-Butanediol | C₄H₁₀O₂ | 90.12 | 230 | 20.1 | [1][2] |
| 1,5-Pentanediol | C₅H₁₂O₂ | 104.15 | 242 | -18 | [15][16] |
| 2,5-Furandimethanol | C₆H₈O₃ | 128.13 | 275 | 74-77 | [10] |
| Isosorbide | C₆H₁₀O₄ | 146.14 | 160 (at 10 mmHg) | 62.5-63 | [11] |
Performance in Polymer Synthesis: Polyesters & Polyurethanes
The choice of diol has a significant impact on the thermal and mechanical properties of polymers. Generally, increasing the chain length of linear diols enhances flexibility, which lowers the glass transition temperature (Tg), while rigid diols tend to increase Tg and mechanical strength.[17]
Table 2: Comparative Mechanical Properties of Polyesters Data represents typical values and can vary based on the specific diacid co-monomer and synthesis conditions.
| Diol Used | Diol Chain Length/Structure | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) | Glass Transition Temp. (Tg) (°C) |
| 1,4-Butanediol | C4 Linear | 21.5 - 40 | ~350 | 300 - 766 | -60 to -26 |
| 1,5-Pentanediol | C5 Linear | Lower than C6 diols | Lower than C6 diols | Higher than C6 diols | ~ -55 |
| 1,6-Hexanediol (analog) | C6 Linear | ~30 | ~400 | ~500 | ~ -60 |
| 2,5-Hexanediol (branched) | C6 Branched | - | - | - | -39 to -19 |
| Isosorbide | C6 Rigid Bicyclic | Higher | Higher | Lower | > 100 |
Note: Data compiled from multiple sources.[18][19][20][21]
Table 3: Comparative Performance in Coatings (Polyester-based) Comparison between Bio-PDO (1,5-Pentanediol) and HDO (1,6-Hexanediol) based coatings.
| Property | Bio-PDO Based Coating | HDO Based Coating |
| Pencil Hardness | 2H | 2H |
| Flexibility (Conical Mandrel) | Pass | Pass |
| Adhesion Strength (Cross-hatch) | 5B (Excellent) | 5B (Excellent) |
| Solvent Resistance (MEK rubs) | >100 | >100 |
Data from a study on polyester (B1180765) polyols for solvent-borne coatings.[7][18] The results indicate that bio-based 1,5-pentanediol can serve as a viable replacement for petroleum-derived hexanediol (B3050542) in coating applications, exhibiting similar performance.[7][18][22]
Logical Relationship: Diol Structure vs. Polymer Properties
The relationship between the molecular structure of the diol and the macroscopic properties of the resulting polymer can be visualized as a logical flow. The rigidity or flexibility of the diol monomer is a primary determinant of the polymer's characteristics.
Experimental Protocols
Reproducible experimental design is crucial for the comparative assessment of materials. Below are generalized protocols for polyester synthesis, which is a common application for these diols.
Protocol 1: Polyester Synthesis via Two-Stage Melt Polycondensation
This method is widely used for synthesizing high molecular weight polyesters from diols and dicarboxylic acids.
Materials:
-
Diol (e.g., 1,5-Pentanediol, Isosorbide)
-
Dicarboxylic acid (e.g., Adipic acid, Succinic acid)
-
Catalyst (e.g., Tin(II) octoate, Titanium(IV) butoxide, approx. 0.1 mol% relative to the diacid)
-
Nitrogen gas (high purity)
-
Vacuum source (<1 mbar)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet adapter
-
Distillation condenser with a collection flask
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
-
Esterification Stage: a. Charge equimolar amounts of the selected diol and dicarboxylic acid into the reaction flask. b. Add the catalyst to the mixture. c. Assemble the apparatus, ensuring a snug fit for all components. d. Begin stirring and purge the system with a slow stream of nitrogen gas. e. Heat the mixture to 180-200°C. Water, the byproduct of the esterification reaction, will begin to distill and should be collected. f. Maintain these conditions for approximately 4-6 hours, or until the theoretical amount of water has been collected.[17]
-
Polycondensation Stage: a. Increase the reaction temperature to 220-240°C. b. Gradually apply a vacuum to the system, slowly reducing the pressure to below 1 mbar. This helps to remove the diol that evaporates with the water and increases the molecular weight of the polyester. c. Continue the reaction under high vacuum and elevated temperature for another 4-6 hours. The viscosity of the reaction mixture will increase significantly. d. To stop the reaction, discontinue heating and break the vacuum with nitrogen gas. e. The resulting polyester can be removed from the flask while still molten.
Experimental Workflow Diagram
The synthesis process can be visualized as a clear workflow.
Conclusion
The selection of an alternative to this compound depends heavily on the desired properties of the final product and sustainability goals.
-
1,5-Pentanediol offers a promising bio-based, drop-in replacement for applications where flexibility and performance similar to C6 diols are required.[4][5]
-
1,4-Butanediol remains a cost-effective choice for achieving a balance of hardness and flexibility, particularly in polyurethanes.[2]
-
2,5-Furandimethanol and Isosorbide are excellent bio-based candidates for creating polymers with high rigidity, thermal stability, and mechanical strength, opening avenues for new high-performance materials.[12][14][23]
Researchers and product developers are encouraged to consider these alternatives to not only enhance the performance characteristics of their materials but also to improve their environmental footprint. The provided data and protocols serve as a foundational guide for initiating such comparative studies.
References
- 1. bdmaee.net [bdmaee.net]
- 2. gantrade.com [gantrade.com]
- 3. gantrade.com [gantrade.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pcimag.com [pcimag.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. What is 2,5-Furandimethanol used for?_Chemicalbook [chemicalbook.com]
- 11. Isosorbide - Wikipedia [en.wikipedia.org]
- 12. tandfonline.com [tandfonline.com]
- 13. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. 1,5-Pentanediol - Wikipedia [en.wikipedia.org]
- 16. 1,5-Pentanediol | C5H12O2 | CID 8105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. real.mtak.hu [real.mtak.hu]
- 22. Collection - Bio-based 1,5-Pentanediol as a Replacement for Petroleum-Derived 1,6-Hexanediol for Polyester Polyols, Coatings, and Adhesives - ACS Sustainable Chemistry & Engineering - Figshare [acs.figshare.com]
- 23. Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
Performance of 1,5-Hexanediol Isomers in Polymers: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of diol monomer is a critical decision in tailoring the properties of polymers for specific applications. This guide provides a comprehensive comparison of the performance of 1,5-hexanediol and its positional isomers in the synthesis of polyesters and polyurethanes. By examining the influence of the hydroxyl group position on the polymer backbone, we can elucidate structure-property relationships that govern thermal and mechanical performance.
The arrangement of hydroxyl groups in hexanediol (B3050542) isomers significantly impacts chain packing, crystallinity, and intermolecular bonding in the resulting polymers. Linear diols, such as 1,6-hexanediol (B165255), tend to form more ordered, crystalline structures, leading to materials with higher melting points and tensile strength. In contrast, branched or asymmetrically substituted diols disrupt chain regularity, resulting in more amorphous polymers with lower crystallinity and glass transition temperatures (Tg). This guide will delve into the available experimental data to provide a clear comparison of these effects.
Comparative Performance Data
The following tables summarize key thermal and mechanical properties of polymers synthesized using different hexanediol isomers. It is important to note that direct comparative studies across all isomers under identical conditions are limited. Therefore, data from various sources are presented, and experimental conditions should be considered when making comparisons.
Polyesters
Table 1: Thermal and Mechanical Properties of Polyesters Synthesized with Hexanediol Isomers and Various Dicarboxylic Acids
| Diol Isomer | Dicarboxylic Acid | Polymer Type | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| 1,5-Pentanediol | Succinic Acid | Aliphatic Polyester (B1180765) | - | - | - | - | - |
| 1,5-Pentanediol | Adipic Acid | Aliphatic Polyester | - | - | - | - | - |
| 1,5-Pentanediol | Azelaic Acid | Aliphatic Polyester | -61 | 50 | 21 | 550 | 150 |
| 1,5-Pentanediol | Sebacic Acid | Aliphatic Polyester | -57 | 62 | 23 | 600 | 180 |
| 1,5-Pentanediol* | Dodecanedioic Acid | Aliphatic Polyester | -53 | 60 | 25 | 700 | 200 |
| 1,6-Hexanediol | Adipic Acid | Aliphatic Polyester | - | ~60% Crystallinity | - | - | - |
| 2,5-Hexanediol | Adipic Acid | Aliphatic Polyester | - | Amorphous | - | - | - |
*Data for 1,5-Pentanediol is included as a close structural analog to this compound, for which specific data is limited.[1][2]
Polyurethanes
Direct comparative data for polyurethanes based on different hexanediol isomers is scarce. However, general principles suggest that linear diols like 1,6-hexanediol contribute to better-organized hard segments, enhancing mechanical strength.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for the synthesis and characterization of polyesters, which are common applications for hexanediol isomers.
Synthesis of Polyesters via Melt Polycondensation
This method involves the direct reaction of a diol and a dicarboxylic acid at high temperatures under vacuum.
Materials:
-
Hexanediol isomer (e.g., 1,5-Pentanediol)
-
Dicarboxylic acid (e.g., Sebacic Acid)
-
Catalyst (e.g., Titanium (IV) butoxide)
Procedure:
-
A mixture of the diol and dicarboxylic acid in a specified molar ratio (typically with a slight excess of the diol) and the catalyst are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.[1]
-
The reactor is purged with nitrogen, and the temperature is gradually increased to melt the reactants.
-
The esterification reaction is carried out at a temperature of 170-200°C for several hours while stirring under a nitrogen atmosphere. Water produced during the reaction is continuously removed.[4]
-
After the initial esterification, a vacuum is gradually applied to the system to facilitate the removal of the remaining byproducts and drive the polymerization to completion. The temperature is typically raised to 210-240°C.[4]
-
The polycondensation is continued until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
The molten polymer is then extruded, cooled, and pelletized.
Characterization of Polymer Properties
Thermal Analysis (DSC and TGA):
-
Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer.[5][6][7] A sample is heated and cooled at a controlled rate, and the heat flow is measured.
-
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.[7]
Mechanical Testing:
-
Tensile Testing is performed on a universal testing machine to determine the tensile strength, Young's modulus, and elongation at break of the polymer.[5] Dog-bone shaped specimens are stretched at a constant rate until they fracture.
Molecular Weight Determination (GPC):
-
Gel Permeation Chromatography (GPC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[5]
Structure-Property Relationships
The isomeric structure of the hexanediol monomer is a key determinant of the final polymer's properties.
-
Linear vs. Branched Isomers: Linear diols, such as 1,6-hexanediol, allow for close chain packing and the formation of crystalline domains. This crystallinity generally leads to higher melting points, increased stiffness, and higher tensile strength. In contrast, branched isomers, like 2,5-hexanediol, introduce irregularities into the polymer chain that hinder crystallization, resulting in amorphous polymers.[8] These amorphous polymers are typically more transparent and have lower melting points.
-
Primary vs. Secondary Hydroxyl Groups: Diols with secondary hydroxyl groups, such as 2,5-hexanediol, tend to produce polyesters with higher glass transition temperatures (Tg) compared to their primary diol counterparts.[9] This is attributed to the increased steric hindrance around the ester linkages, which restricts segmental motion of the polymer chains.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Polycondensation of dicarboxylic acids and diols in water catalyzed by surfactant-combined catalysts and successive chain extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atamankimya.com [atamankimya.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Polymer characterization - Wikipedia [en.wikipedia.org]
- 6. specialchem.com [specialchem.com]
- 7. azom.com [azom.com]
- 8. New bio-based monomers: tuneable polyester properties using branched diols from biomass - Faraday Discussions (RSC Publishing) DOI:10.1039/C7FD00057J [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for 1,5-Hexanediol
For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of chemical compounds is paramount. This guide provides a comparative analysis of the two primary analytical methodologies for the determination of 1,5-Hexanediol: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). While specific cross-validation data for this compound is not extensively published, this document outlines a comparison based on established principles of these techniques and available data for structurally similar diols and other small molecules.
Cross-validation is a critical process to ensure that analytical data is consistent and comparable when different methods are used, either within the same laboratory or between different facilities. This ensures the integrity of results in research, quality control, and regulatory submissions.
Comparison of Analytical Method Performance
The choice between GC-MS and LC-MS for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and the nature of the study. The following table summarizes typical performance characteristics for each method, extrapolated from data on similar analytes.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Linearity (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.05 - 1 µg/mL | 0.01 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 3 µg/mL | 0.03 - 1.5 µg/mL |
| Precision (RSD %) | < 10% | < 15% |
| Accuracy (Recovery %) | 90 - 110% | 85 - 115% |
| Sample Volatility | Requires volatile or derivatized analytes | Suitable for non-volatile and thermally labile analytes |
| Sample Preparation | May require derivatization to increase volatility | Often simpler, direct injection of liquid samples |
| Typical Run Time | 10 - 30 minutes | 5 - 20 minutes |
Experimental Workflows
A crucial aspect of cross-validation is understanding the workflow of each analytical method. The following diagrams illustrate the typical experimental workflows for GC-MS and LC-MS analysis of this compound.
Cross-Validation Logical Framework
The process of cross-validating two distinct analytical methods involves a systematic comparison of their results using the same set of quality control samples.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. Below are representative protocols for the analysis of this compound by GC-MS and LC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on general procedures for the analysis of diols and requires derivatization to enhance volatility.
1. Sample Preparation (Derivatization):
-
To 100 µL of sample (e.g., in an organic solvent or a dried extract), add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection.
2. GC-MS Conditions:
-
GC System: A standard gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/minute.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-450.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol is suitable for the direct analysis of this compound in aqueous or organic solutions.
1. Sample Preparation:
-
For biological samples (e.g., plasma, urine), perform a protein precipitation by adding 3 volumes of cold acetonitrile (B52724) to 1 volume of sample. Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean vial.
-
Dilute the sample with the initial mobile phase to fall within the calibration range.
2. LC-MS/MS Conditions:
-
LC System: A standard HPLC or UPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient:
-
Start with 5% B.
-
Linearly increase to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound.
-
Conclusion
Both GC-MS and LC-MS are powerful techniques for the quantification of this compound. GC-MS is a robust and highly reproducible method, particularly suited for volatile compounds, though it may necessitate a derivatization step for polar analytes like diols. LC-MS offers high sensitivity and is ideal for the analysis of less volatile or thermally sensitive compounds directly in complex matrices with minimal sample preparation.
The cross-validation of these methods is essential to ensure data equivalency. By analyzing the same set of quality control samples with both techniques and statistically comparing the results, researchers can establish the interchangeability of the methods and ensure the long-term consistency and reliability of their analytical data. The choice of the primary method will ultimately depend on the specific application, available instrumentation, and the desired analytical performance characteristics.
Benchmarking 1,5-Hexanediol Against Other Plasticizers: A Comparative Guide
In the dynamic landscape of polymer science and drug development, the selection of an appropriate plasticizer is paramount to achieving desired material properties, ensuring product stability, and meeting stringent safety standards. This guide provides an objective comparison of 1,5-Hexanediol's potential as a plasticizer against established alternatives such as Di(2-ethylhexyl) phthalate (B1215562) (DEHP), Trioctyl trimellitate (TOTM), Dioctyl adipate (B1204190) (DOA), and Acetyl tributyl citrate (B86180) (ATBC).
While direct experimental data on the performance of this compound as a primary plasticizer is limited in publicly available literature, its potential can be inferred from studies on similar short-chain diols and their derivatives. Research into linear alkyl diol dibenzoates for Polyvinyl Chloride (PVC) has shown that derivatives of C5 and C6 diols exhibit performance comparable to or better than DEHP in terms of thermal and mechanical properties, suggesting that this compound could serve as a valuable building block for high-performance plasticizers.[1] Furthermore, 1,6-Hexanediol, a close structural analog, is utilized in the synthesis of polymeric plasticizers to enhance properties like migration resistance.
This guide summarizes the performance of common plasticizers across key metrics to provide a baseline for comparison.
Data Presentation
The following tables summarize the performance characteristics of common plasticizers. It is important to note that the data is compiled from various sources and may not be directly comparable due to differing experimental conditions.
Table 1: General and Physical Properties of Selected Plasticizers
| Property | This compound (Anticipated) | DEHP | TOTM | DOA | ATBC |
| Chemical Formula | C₆H₁₄O₂ | C₂₄H₃₈O₄ | C₃₃H₅₄O₆ | C₂₂H₄₂O₄ | C₂₀H₃₄O₈ |
| Molecular Weight ( g/mol ) | 118.17 | 390.56 | 546.78 | 370.58 | 402.45 |
| Appearance | Colorless liquid/solid | Colorless, viscous liquid | Clear, oily liquid | Colorless, oily liquid | Colorless, odorless liquid |
| Boiling Point (°C) | 243 | 385 | >300 | 214 (at 5 mmHg) | 170 (at 1 mmHg) |
| Density (g/cm³ at 20°C) | ~0.98 | ~0.986 | ~0.988 | ~0.927 | ~1.048 |
Table 2: Performance Characteristics in PVC
| Performance Metric | DEHP | TOTM | DOA | ATBC |
| Plasticizing Efficiency | High | Good | High (especially at low temp.) | Good |
| Tensile Strength | Decreases with concentration | Decreases with concentration | Decreases with concentration | Decreases with concentration |
| Elongation at Break | Increases significantly | Increases | Increases | Increases |
| Thermal Stability | Moderate | High | Low | Moderate |
| Migration Resistance | Low | High | Low | Moderate |
| Biocompatibility | Concerns (Endocrine disruptor) | Generally considered safer than DEHP | Generally good | Good, often used in medical devices |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Mechanical Properties Testing (Tensile Strength and Elongation)
Based on ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting.
-
Specimen Preparation: Prepare rectangular test specimens of the plasticized polymer film with a width of 25 mm (1 inch) and a length of 150 mm (6 inches). Ensure the specimens are free from nicks and cuts.
-
Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
-
Test Procedure:
-
Mount the specimen in the grips of a universal testing machine.
-
Set the initial grip separation to 100 mm (4 inches).
-
Apply a constant rate of crosshead movement until the specimen fails. The rate of strain should be selected based on the material's elongation characteristics.
-
Record the load and elongation data throughout the test.
-
-
Calculations:
-
Tensile Strength: The maximum tensile stress sustained by the specimen during the test.
-
Elongation at Break: The increase in length of the specimen at the point of rupture, expressed as a percentage of the original length.
-
Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
Based on ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry.
-
Instrument Setup: Calibrate the thermogravimetric analyzer for temperature and mass.
-
Sample Preparation: Place a small, representative sample (5-10 mg) of the plasticized polymer into the TGA sample pan.
-
Test Procedure:
-
Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min).
-
The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.
-
Continuously record the sample mass as a function of temperature.
-
-
Data Analysis:
-
The onset temperature of decomposition is determined from the TGA curve, indicating the thermal stability of the material.
-
The weight loss at different temperatures provides information about the composition of the material, including the plasticizer content.
-
Migration Resistance Evaluation (Gas Chromatography-Mass Spectrometry - GC-MS)
General Protocol for Migration into a Food Simulant.
-
Sample Preparation: Cut the plasticized polymer film into specific dimensions (e.g., 1 dm²).
-
Migration Test:
-
Immerse the polymer sample in a selected food simulant (e.g., ethanol, olive oil) in a sealed container.
-
Incubate the container at a specified temperature and for a defined period (e.g., 40°C for 10 days) to simulate conditions of use.
-
-
Extraction:
-
After incubation, remove the polymer sample.
-
Extract the plasticizer from the food simulant using a suitable solvent (e.g., hexane (B92381) for oily simulants, dichloromethane (B109758) for aqueous simulants) via liquid-liquid extraction or solid-phase extraction.
-
-
GC-MS Analysis:
-
Inject a known volume of the extract into a gas chromatograph coupled with a mass spectrometer.
-
The GC separates the components of the extract, and the MS identifies and quantifies the migrated plasticizer based on its mass spectrum.
-
-
Quantification: Create a calibration curve using standard solutions of the plasticizer to determine the concentration of the migrated plasticizer in the food simulant.
Biocompatibility Assessment
Based on ISO 10993 - Biological evaluation of medical devices.
Biocompatibility testing is a complex process that involves a series of tests to evaluate the interaction of a material with biological systems. The specific tests required depend on the nature and intended use of the medical device. Key tests for plasticizers include:
-
Cytotoxicity (ISO 10993-5): In vitro tests to determine if the material or its extracts have a toxic effect on cells.
-
Sensitization (ISO 10993-10): Tests to assess the potential of the material to cause an allergic reaction.
-
Irritation (ISO 10993-10): Tests to evaluate the potential of the material to cause irritation to skin or mucous membranes.
-
Systemic Toxicity (ISO 10993-11): Tests to determine the potential for toxicity in the whole body.
These tests are typically conducted by specialized laboratories following the detailed protocols outlined in the ISO 10993 standards.[1][2][3]
Mandatory Visualization
Caption: Experimental workflow for evaluating and comparing plasticizer performance.
Caption: Workflow for determining plasticizer migration using GC-MS.
References
Confirming Reaction Intermediates in the Synthesis of 1,5-Hexanediol: A Comparative Guide
The synthesis of 1,5-hexanediol, a valuable monomer and fine chemical, can be achieved through various synthetic routes. The confirmation of transient reaction intermediates is crucial for understanding reaction mechanisms, optimizing conditions, and ensuring product purity. This guide provides a comparative analysis of two primary methods for this compound synthesis: the reduction of 5-ketohexanoates and the hydrogenolysis of tetrahydrofurfuryl alcohol (THFA), with a focus on the experimental evidence supporting the identification of key intermediates.
Comparison of Synthesis Routes for this compound
| Parameter | Route 1: Reduction of 5-Ketohexanoates | Route 2: Hydrogenolysis of Tetrahydrofurfuryl Alcohol (THFA) |
| Starting Material | Dicarboxylic acid semi-esters, dialkyl cadmium | Tetrahydrofurfuryl alcohol (biomass-derived) |
| Key Intermediates | 5-Ketohexanoate | Dihydropyran (DHP), 2-Hydroxytetrahydropyran (2-HY-THP), 5-Hydroxyvaleraldehyde |
| Typical Reagents | Grignard reagents, Cadmium chloride, Lithium aluminum hydride | Solid acid catalysts (e.g., γ-Al2O3), Hydrogen, Metal catalysts (e.g., Ru, Pt) |
| Overall Yield | ~75-85%[1] | Direct: Varies widely with catalyst and conditions. DHH: >90%[2] |
| Advantages | General method for various hexanediols.[1] | Utilizes a renewable feedstock. The Dehydration-Hydration-Hydrogenation (DHH) pathway can be cost-effective.[2] |
| Disadvantages | Use of stoichiometric and hazardous reagents (e.g., cadmium compounds). | Direct hydrogenolysis can lead to a mixture of products. The DHH pathway involves multiple steps. |
Route 1: Reduction of 5-Ketohexanoates
This classical approach involves the synthesis of a 5-ketohexanoate intermediate, which is then reduced to this compound. The confirmation of the 5-ketohexanoate as the key intermediate is primarily achieved through its isolation and characterization prior to the final reduction step.
Reaction Pathway
References
Assessing the Reproducibility of 1,5-Hexanediol Polymerization: A Comparative Guide
The reproducibility of polymerization reactions is a critical factor for researchers and professionals in drug development and materials science, as it ensures consistent product performance and reliable experimental outcomes. This guide provides a comparative analysis of the polymerization of 1,5-Hexanediol, offering insights into its reproducibility, performance against alternative diols, and detailed experimental protocols.
Performance Comparison of Polyesters Synthesized with this compound and Alternatives
The choice of diol monomer significantly impacts the thermal and mechanical properties of the resulting polyester (B1180765). While direct quantitative data on the reproducibility of this compound polymerization is not extensively documented in publicly available literature, we can infer its performance characteristics by comparing polyesters synthesized from it and its isomers or other common diols.
Key performance indicators for polyesters include the glass transition temperature (Tg), which defines the transition from a rigid to a more flexible state, and the melting temperature (Tm), indicating the transition to a liquid state. These properties are crucial for determining the material's application range.
Below is a summary of thermal properties for polyesters synthesized from various diols, including isomers of hexanediol. This data, gathered from comparative studies, highlights the influence of the diol structure on the final polymer.
| Diol | Dicarboxylic Acid | Polymer | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) |
| 1,4-Butanediol | Terephthalic Acid | Poly(butylene terephthalate) (PBT) | 26-41 | - |
| 1,6-Hexanediol | Adipic Acid | Poly(hexamethylene adipate) (PHA) | - | ~60 (highly crystalline) |
| 2,5-Hexanediol | Terephthalic Acid | Poly(2,5-hexamethylene terephthalate) | Higher than primary diol isomers | Amorphous |
| 1,5-Pentanediol | Succinic Acid | Poly(1,5-pentylene succinate) (PPeS) | - | - |
| 1,5-Pentanediol | Adipic Acid | Poly(1,5-pentylene adipate) (PPeA) | - | - |
| 1,5-Pentanediol | Sebacic Acid | Poly(1,5-pentylene sebacate) (PPeSe) | - | 50-62 |
Note: Data is compiled from multiple sources. Direct comparison should be made with caution as experimental conditions can vary.
Studies have shown that secondary diols, like 2,5-Hexanediol, tend to produce amorphous polymers with higher glass transition temperatures compared to their linear primary diol counterparts, such as 1,6-Hexanediol, which often yield semi-crystalline polymers.[1] The position of the hydroxyl groups and the overall chain structure of the diol play a significant role in the final polymer's crystallinity and thermal properties.
Factors Influencing Reproducibility in this compound Polymerization
The reproducibility of any polycondensation reaction, including that of this compound, is contingent on several critical experimental parameters. Precise control over these factors is paramount to achieving consistent polymer characteristics.
Key Factors:
-
Reaction Temperature: Temperature affects the reaction kinetics and can influence side reactions, leading to variations in molecular weight and polymer structure.
-
Molar Ratio of Reactants: The stoichiometry between the diol (this compound) and the dicarboxylic acid is crucial. An imbalance can lead to lower molecular weight polymers with different end-groups.
-
Catalyst Type and Concentration: The choice and amount of catalyst can significantly impact the polymerization rate and selectivity. Inconsistent catalyst activity can be a major source of irreproducibility.
-
Reaction Time: The duration of the polymerization directly influences the extent of the reaction and, consequently, the molecular weight of the polymer.
-
Removal of Byproducts: In polycondensation, the efficient removal of byproducts like water is essential to drive the reaction towards the formation of high molecular weight polymers. The efficiency of this removal can affect the reaction equilibrium and reproducibility.
-
Purity of Monomers: Impurities in the this compound or the dicarboxylic acid can act as chain terminators or participate in side reactions, affecting the final polymer properties.
Caption: Factors influencing the reproducibility of this compound polymerization.
Experimental Protocols
To ensure high reproducibility, it is essential to follow standardized and well-documented experimental protocols. Below are generalized methodologies for the synthesis of polyesters via melt polycondensation, which can be adapted for this compound.
Melt Polycondensation for Polyester Synthesis
This two-stage method is commonly employed for synthesizing polyesters from a diol and a dicarboxylic acid.
Materials:
-
This compound
-
Dicarboxylic acid (e.g., succinic acid, adipic acid)
-
Catalyst (e.g., titanium(IV) isopropoxide, tin(II) octoate)
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
Esterification Stage:
-
Charge the reactor with equimolar amounts of this compound and the dicarboxylic acid.
-
Add the catalyst (typically 0.05-0.2 mol% relative to the dicarboxylic acid).
-
Heat the mixture under a slow stream of inert gas to a temperature of 150-190°C.
-
Stir the reaction mixture and collect the water byproduct that distills off. This stage is typically continued for 2-4 hours or until the theoretical amount of water is collected.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 200-240°C.
-
Slowly reduce the pressure to create a vacuum (typically <1 mmHg).
-
Continue the reaction under high vacuum and elevated temperature with vigorous stirring to facilitate the removal of residual water and drive the polymerization to completion.
-
The reaction is monitored by the increase in viscosity of the melt. Once the desired viscosity is achieved, the reaction is stopped.
-
The resulting polymer is then cooled under an inert atmosphere and can be extruded or dissolved for further processing.
-
Caption: Experimental workflow for polyester synthesis via melt polycondensation.
By carefully controlling the experimental conditions outlined above and utilizing well-characterized starting materials, researchers can significantly enhance the reproducibility of this compound polymerization, leading to the consistent production of polyesters with predictable and reliable properties.
References
Peer-Reviewed Methods for Quantifying 1,5-Hexanediol: A Comparative Guide
For researchers, scientists, and drug development professionals requiring accurate quantification of 1,5-Hexanediol, various analytical techniques are available. This guide provides a comparative overview of two common peer-reviewed methods: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI). The choice of method will depend on factors such as sample matrix, required sensitivity, and available instrumentation.
Quantitative Performance Comparison
The following table summarizes the key quantitative performance parameters for the two methods. It is important to note that the performance of any analytical method can be influenced by the specific instrumentation, column chemistry, and sample matrix. The data presented here are representative values found in the literature for diols and similar analytes.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RI) |
| Principle | Separation of volatile compounds in a gaseous mobile phase with detection by ionization in a hydrogen flame. | Separation of compounds in a liquid mobile phase with detection based on changes in the refractive index of the eluent. |
| Typical Column | Polar (e.g., DB-FFAP, SPB-1000) or non-polar (e.g., Equity-1) capillary column. | Ion-exclusion (e.g., Aminex HPX-87H) or Amino (NH2) column.[1] |
| Limit of Detection (LOD) | Typically in the low mg/L to µg/L range. | Generally in the mg/L range (e.g., ~25 ppm for similar glycols).[1] |
| Limit of Quantification (LOQ) | Typically in the mg/L range. | In the mg/L range. |
| Linearity Range | Wide linear range, often spanning several orders of magnitude. | Generally a narrower linear range compared to GC-FID. |
| Precision (RSD%) | Typically <5%. | Typically <5%. |
| Sample Volatility | Requires volatile or semi-volatile analytes. Derivatization may be necessary for non-volatile compounds. | Does not require volatile analytes. |
| Gradient Elution | Temperature programming is used for gradient-like elution. | Not compatible with gradient elution due to baseline drift of the RI detector. |
Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is well-suited for the analysis of volatile and semi-volatile compounds like this compound. The use of a polar column is often preferred for the analysis of diols to achieve better peak shape and resolution.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, dichloromethane).
-
Create a series of calibration standards by serially diluting the stock solution.
-
For unknown samples, dissolve a known weight of the sample in the chosen solvent. If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample and isolate the analyte.
-
Add an internal standard (e.g., 1,3-butanediol) to all standards and samples to correct for injection volume variability.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: DB-FFAP (nitroterephthalic acid modified polyethylene (B3416737) glycol) capillary column (30 m x 0.32 mm i.d., 0.25 µm film thickness) or equivalent polar column.[2]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 2.8 mL/min).[2]
-
Injector: Split/splitless injector.
-
Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
-
Oven Temperature Program:
-
Initial temperature: 120 °C, hold for 2 minutes.
-
Ramp to 245 °C at 30 °C/min.[2]
-
Hold at 245 °C for 5 minutes.
-
-
Detector: FID
-
Temperature: 250 °C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (N2): 25 mL/min.
-
Data Analysis:
-
Identify the this compound peak in the chromatograms based on its retention time compared to the standard.
-
Integrate the peak areas of this compound and the internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples using the calibration curve.
High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RI)
Since this compound lacks a significant UV chromophore, HPLC with a universal detector such as a Refractive Index (RI) detector is a suitable alternative. This method is particularly useful for analyzing non-volatile samples or when derivatization is not desirable. An ion-exclusion column is often used for the separation of small polar molecules like diols.[3][4]
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Create a series of calibration standards by serially diluting the stock solution with the mobile phase.
-
For unknown samples, dissolve a known weight of the sample in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
Instrumentation and Conditions:
-
High-Performance Liquid Chromatograph: Equipped with a Refractive Index Detector (RI).
-
Column: Bio-Rad Aminex HPX-87H Ion Exclusion Column (300 mm x 7.8 mm) or equivalent.[3][4]
-
Mobile Phase: Isocratic elution with 0.005 M Sulfuric Acid in water.
-
Flow Rate: 0.6 mL/min.[3]
-
Column Temperature: 55 °C.[4]
-
Detector: RI Detector
-
Cell Temperature: 55 °C.[4]
-
-
Injection Volume: 20 µL.
Data Analysis:
-
Identify the this compound peak based on its retention time compared to the standard.
-
Integrate the peak area of this compound.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples using the calibration curve.
Visualization of Experimental Workflows
GC-FID Experimental Workflow
HPLC-RI Experimental Workflow
References
- 1. Determination of propylene glycol, glycerol and sorbitol in tobacco and tobacco products by high performance liquid chromatography with refractive index detector | CORESTA [coresta.org]
- 2. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of ethylene glycol and 1,4-butanediol by HPLC-RID [protocols.io]
- 4. researchgate.net [researchgate.net]
A Comparative Toxicological Analysis of Hexanediol Isomers for Researchers and Drug Development Professionals
An in-depth guide to the toxicological profiles of 1,2-hexanediol (B41856), 1,5-hexanediol, 1,6-hexanediol (B165255), and 2,5-hexanediol (B147014), complete with supporting experimental data and detailed methodologies.
Hexanediol (B3050542) isomers are widely utilized in the pharmaceutical, cosmetic, and chemical industries as solvents, humectants, and chemical intermediates. Despite their structural similarities, the position of the hydroxyl groups along the hexane (B92381) chain significantly influences their toxicological properties. This guide provides a comprehensive comparative analysis of the toxicity of four common hexanediol isomers—1,2-hexanediol, this compound, 1,6-hexanediol, and 2,5-hexanediol—to assist researchers, scientists, and drug development professionals in making informed decisions regarding their application and handling.
Comparative Toxicity Data Overview
The following table summarizes the available quantitative toxicity data for the selected hexanediol isomers. It is important to note that direct comparative studies are limited, and the data presented is compiled from various sources.
| Toxicological Endpoint | 1,2-Hexanediol | This compound (data for 1,5-Pentanediol as surrogate) | 1,6-Hexanediol | 2,5-Hexanediol |
| Acute Oral Toxicity (LD50) | Rat: 5,339 - 6,470 mg/kg (male), 6,166 mg/kg (female)[1] | Rat: 10,000 mg/kg[2][3] | Rat: 3,000 mg/kg | Rat: 2,000 mg/kg[4] |
| Acute Dermal Toxicity (LD50) | Rat: >2,000 mg/kg | Rabbit: >19,800 mg/kg[2] | Rabbit: >2,500 mg/kg | Data not available |
| Skin Irritation | Non-irritant in rabbits and humans.[5] | Non-irritating to rabbit skin.[6] | Non-irritating to skin.[7] | Causes skin irritation.[4] |
| Eye Irritation | Causes serious eye irritation.[8] | Mildly irritating to the eyes.[6] | Not irritating to the eyes.[7] | Causes serious eye irritation.[2] |
| Cytotoxicity | Significant decline in viability of RAW 264.7 and HK-2 cells at 1.0%.[9] | Data not available | Data not available | Neurotoxic effects observed. |
| Genotoxicity | Negative in in-vitro gene mutation and chromosomal aberration tests. | Not mutagenic in Ames test.[6] | Does not cause mutagenic effects. | Data not available |
| Reproductive Toxicity | No adverse effects noted on reproductive parameters in a 90-day dermal study in rats.[5] | No adverse reproductive effects suggested based on analogue 1,6-hexanediol.[9] | No adverse reprotoxicity effects indicated in screening tests. | Severely affects sperm motility and causes testicular injury in male rats at high doses.[6] |
Experimental Protocols
Detailed methodologies for the key toxicological assessments are outlined below, based on internationally recognized guidelines.
Acute Oral Toxicity (OECD Guideline 401)
This test provides information on health hazards likely to arise from a single oral exposure to a substance.
-
Test Animals: Healthy young adult rats of a single strain are used. Females should be nulliparous and non-pregnant.
-
Dosage: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.
-
Procedure: Animals are fasted prior to dosing. A limit test is often performed at 2000 mg/kg body weight. If no mortality is observed, further testing at higher doses may not be necessary. If mortality occurs, a range of dose levels is used to determine the LD50.
-
Observation: Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days. Body weight is recorded weekly.
-
Pathology: A gross necropsy is performed on all animals at the end of the observation period.
Acute Dermal Toxicity (OECD Guideline 402)
This method assesses the potential adverse effects of short-term dermal exposure.
-
Test Animals: Healthy young adult albino rabbits are typically used.
-
Dosage: The test substance is applied uniformly over a shaved area of approximately 10% of the body surface.
-
Procedure: The application site is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.
-
Observation: Animals are observed for signs of toxicity and mortality for 14 days.
-
Pathology: Gross necropsy is performed on all animals.
Acute Dermal Irritation/Corrosion (OECD Guideline 404)
This test evaluates the potential for a substance to cause skin irritation or corrosion.[9]
-
Test Animals: Albino rabbits are used.
-
Procedure: A small amount of the test substance is applied to a patch of shaved skin and covered with a gauze patch for a 4-hour exposure period.
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a graded scale.
Acute Eye Irritation/Corrosion (OECD Guideline 405)
This test assesses the potential for a substance to cause eye irritation or corrosion.[6]
-
Test Animals: Albino rabbits are used.
-
Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Cells are seeded in a 96-well plate and allowed to attach overnight.
-
Treatment: The cells are then treated with various concentrations of the hexanediol isomer.
-
MTT Addition: After the desired exposure time, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: The plate is incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is read on a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.
Genotoxicity: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess a substance's potential to cause gene mutations.
-
Bacterial Strains: Histidine-requiring strains of Salmonella typhimurium are used.
-
Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).
-
Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.
-
Incubation: The plates are incubated for 48-72 hours.
-
Evaluation: The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.
Visualizing the Toxicity Assessment Workflow
The following diagram illustrates a logical workflow for a comprehensive comparative toxicity analysis of chemical isomers.
Discussion of Toxicological Profiles
1,2-Hexanediol: This isomer exhibits low acute oral and dermal toxicity.[1] While it is generally considered non-irritating to the skin, it is classified as a serious eye irritant.[5][8] Of note are in vitro studies demonstrating significant cytotoxicity to specific cell lines at concentrations as low as 1.0%.[9] Genotoxicity studies have been negative.
This compound: Based on data for the structurally similar 1,5-pentanediol, this isomer appears to have very low acute oral and dermal toxicity.[2][3] It is considered to be non-irritating to the skin and only mildly irritating to the eyes.[6] It is not considered to be mutagenic.[6]
1,6-Hexanediol: Similar to this compound, 1,6-hexanediol shows low acute toxicity via oral and dermal routes. It is not classified as a skin or eye irritant and is not considered to be a skin sensitizer.[7] Screening tests indicate a low potential for reproductive toxicity and mutagenicity.
2,5-Hexanediol: In contrast to the other isomers, 2,5-hexanediol presents a more significant toxicological profile. It is classified as harmful if swallowed and is a skin and eye irritant.[2][4] The most notable concern with 2,5-hexanediol is its potential for neurotoxicity. Furthermore, studies in male rats have shown that high doses can lead to reproductive toxicity, including testicular injury and reduced sperm motility.[6]
Conclusion
This comparative analysis highlights the significant differences in the toxicological profiles of hexanediol isomers. While this compound and 1,6-hexanediol demonstrate a generally low order of toxicity, 1,2-hexanediol warrants caution due to its potential for serious eye irritation and in vitro cytotoxicity. 2,5-Hexanediol stands out for its more pronounced toxicity, including skin and eye irritation, neurotoxic potential, and reproductive toxicity.
Researchers and drug development professionals should carefully consider these differences when selecting a hexanediol isomer for their specific application. The choice of isomer should be guided by the intended use, potential for human exposure, and the specific toxicological endpoints of concern. Further research, particularly direct comparative studies, would be beneficial for a more definitive risk assessment.
References
- 1. carlroth.com [carlroth.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.se [fishersci.se]
- 4. chemos.de [chemos.de]
- 5. 1,5-Pentanediol | C5H12O2 | CID 8105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,5-Pentanediol | CAS#:111-29-5 | Chemsrc [chemsrc.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. jcia-bigdr.jp [jcia-bigdr.jp]
- 9. nbinno.com [nbinno.com]
Evaluating 1,5-Hexanediol in Coatings: A Comparative Performance Guide
In the competitive landscape of coating formulations, the selection of raw materials is paramount to achieving desired performance characteristics. This guide provides an in-depth evaluation of 1,5-Hexanediol and its performance in coatings, presenting a comparative analysis against common alternatives such as 1,6-Hexanediol, Neopentyl Glycol (NPG), and 1,4-Butanediol. By examining key performance metrics through experimental data, this document serves as a valuable resource for researchers and formulation scientists in the coatings industry.
Comparative Performance Analysis
The choice of a diol in a polyester (B1180765) or polyurethane coating formulation significantly influences the final properties of the cured film. The structure of the diol, including its chain length and branching, dictates the balance between hardness and flexibility, chemical resistance, and weathering durability.
Hardness and Flexibility
A critical balancing act in coating formulation is achieving a desired level of hardness for scratch and abrasion resistance without compromising flexibility, which is necessary to prevent cracking upon impact or substrate movement.
-
This compound and 1,6-Hexanediol: As linear diols, both this compound and 1,6-Hexanediol contribute to a good balance of hardness and flexibility.[1][2] Coatings formulated with bio-based 1,5-Pentanediol (a close structural analog to this compound) have demonstrated comparable performance to those made with 1,6-Hexanediol.[1] The slightly shorter chain length of this compound can lead to a marginal increase in hardness compared to 1,6-Hexanediol.
-
Neopentyl Glycol (NPG): The branched structure of NPG is known to impart high hardness and abrasion resistance to coatings.[3] This is attributed to the steric hindrance provided by the neopentyl group, which restricts polymer chain mobility.[4] Consequently, NPG-based coatings often exhibit superior hardness but may require formulation adjustments to optimize flexibility.[2]
-
1,4-Butanediol: With its shorter chain length, 1,4-Butanediol typically produces harder and more rigid coatings compared to the hexanediols.[5] This makes it a suitable choice for applications where high hardness is a primary requirement.
Chemical Resistance
The ability of a coating to withstand exposure to various chemicals without degradation is crucial for its longevity and protective function.
-
This compound and 1,6-Hexanediol: Coatings formulated with these linear diols generally offer good chemical resistance.[1] The hydrocarbon backbone provides a barrier to chemical attack.
-
Neopentyl Glycol (NPG): NPG is recognized for its ability to enhance the chemical resistance of coatings.[3] The compact, branched structure of NPG leads to a higher crosslink density in the cured film, which in turn limits the penetration of chemicals.[4]
-
1,4-Butanediol: The higher crosslink density associated with the use of 1,4-Butanediol can also contribute to good chemical resistance.
Adhesion
Proper adhesion to the substrate is fundamental for a coating's performance.
-
This compound and 1,6-Hexanediol: Polyester polyols based on these diols generally exhibit good adhesion to a variety of substrates.[1]
-
Neopentyl Glycol (NPG): The incorporation of NPG in alkyd resins has been shown to enhance the adhesion of the coating.[3]
-
1,4-Butanediol: Polyurethanes formulated with 1,4-Butanediol as a chain extender are known for their strong adhesion.
Data Presentation
The following tables summarize the quantitative performance data of coatings formulated with 1,5-Pentanediol (as a proxy for this compound) in comparison to 1,6-Hexanediol.
Table 1: Mechanical Properties of Polyester Polyurethane Coatings
| Property | Test Method | 1,5-Pentanediol Based | 1,6-Hexanediol Based |
| Pencil Hardness | ASTM D3363 | H | H |
| Impact Resistance (inch-lbs) | ASTM D2794 | >160 | >160 |
| Adhesion (Cross-hatch) | ASTM D3359 | 5B | 5B |
Data extrapolated from studies on bio-based 1,5-Pentanediol.[1]
Table 2: Chemical Resistance of Polyester Polyurethane Coatings
| Reagent | Test Method | 1,5-Pentanediol Based | 1,6-Hexanediol Based |
| Methyl Ethyl Ketone (MEK) Rubs | ASTM D5402 | >100 | >100 |
| 10% Hydrochloric Acid (24 hr) | ASTM D1308 | No Effect | No Effect |
| 10% Sodium Hydroxide (24 hr) | ASTM D1308 | No Effect | No Effect |
Data extrapolated from studies on bio-based 1,5-Pentanediol.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Pencil Hardness Test
-
Standard: ASTM D3363 - Standard Test Method for Film Hardness by Pencil Test.
-
Procedure: A set of calibrated pencils of increasing hardness (from 6B to 6H) is used. The coated panel is placed on a firm horizontal surface. A pencil is held firmly against the film at a 45° angle and pushed away from the operator in a 6.5-mm (¼-in.) stroke. The process is started with the softest pencil and continued up the scale of hardness until a pencil is found that will scratch or gouge the film. The pencil hardness is reported as the grade of the hardest pencil that does not scratch or otherwise mar the film.
Impact Resistance
-
Standard: ASTM D2794 - Standard Test Method for Resistance of Organic Coatings to the Effects of Rapid Deformation (Impact).
-
Procedure: A coated panel is subjected to a rapid deformation by a falling weight. A standard weight is dropped from a specified height onto an indenter that deforms the coating and the substrate. The impact can be either intrusion (the weight hits the coated side) or extrusion (the weight hits the uncoated side). The maximum impact force (in inch-pounds) that the coating can withstand without cracking or delamination is recorded.
Adhesion Test (Cross-hatch)
-
Standard: ASTM D3359 - Standard Test Methods for Measuring Adhesion by Tape Test.[6]
-
Procedure: A lattice pattern with either six or eleven cuts in each direction is made through the coating to the substrate.[6] A pressure-sensitive tape is applied over the lattice and then rapidly pulled off.[6] The adhesion is evaluated by comparing the amount of coating removed with a standard chart, and a rating from 0B (complete removal) to 5B (no removal) is assigned.[6]
Chemical Resistance Test
-
Standard: ASTM D1308 - Standard Test Method for Effect of Household Chemicals on Clear and Pigmented Organic Finishes.[7]
-
Procedure: A defined amount of the test chemical is applied to the surface of the coated panel and covered with a watch glass for a specified period (e.g., 24 hours).[7] After the exposure time, the chemical is removed, and the coating is examined for any signs of discoloration, change in gloss, blistering, softening, swelling, or loss of adhesion.[7]
Visualizations
Caption: Chemical structures of this compound and its alternatives.
Caption: Experimental workflow for evaluating coating performance.
References
Comparative Thermal Stability of Polyurethanes: The Influence of Diol Structure
Introduction
Polyurethanes (PUs) are a highly versatile class of polymers, renowned for their wide range of properties, from rigid foams to flexible elastomers. Their performance is dictated by their unique segmented structure, consisting of alternating "soft" and "hard" segments. The soft segments, typically derived from long-chain polyols (macrodiols), impart flexibility and elastomeric properties. The hard segments, formed by the reaction of a diisocyanate with a short-chain diol (chain extender), provide structural integrity, strength, and thermal resistance through physical cross-linking.[1]
The thermal stability of polyurethanes is a critical parameter that determines their suitability for various applications, particularly those involving elevated temperatures. The degradation of PUs can lead to a loss of mechanical properties and the release of potentially harmful substances. A key factor governing this stability is the chemical structure of the constituent monomers, with the choice of diol—both as the polyol and the chain extender—playing a pivotal role. This guide provides a comparative analysis of the thermal stability of polyurethanes derived from different diols, supported by experimental data.
Influence of Diol Structure on Thermal Stability
The structure of the diol influences the morphology and intermolecular forces within the polymer matrix, thereby affecting its resistance to thermal degradation. Key structural aspects include the type of polyol, the nature of the chain extender, and the overall aromaticity of the system.
-
Polyol (Soft Segment) Type: The backbone chemistry of the macrodiol significantly impacts thermal stability.
-
Polycarbonate Diols (PCD): Polyurethanes based on polycarbonate diols generally exhibit superior thermal and hydrolytic stability compared to those based on polyesters or polyethers.[2][3] The carbonate linkage itself is highly stable.
-
Polyester Diols: These diols typically yield PUs with good mechanical properties and higher thermal stability than polyether-based PUs, as the ether linkage is particularly susceptible to oxidation.[4]
-
Polyether Diols: While offering excellent flexibility and hydrolysis resistance, polyether-based PUs are generally less thermally stable due to the vulnerability of the ether linkage to thermo-oxidative degradation.[4]
-
-
Chain Extender (Hard Segment) Type: The short-chain diol used as a chain extender is crucial in forming the hard segments that act as physical crosslinks.
-
Aromatic vs. Aliphatic Diols: The incorporation of aromatic structures into the hard segment, either through the diisocyanate or an aromatic diol, generally increases the rigidity, packing efficiency, and thermal stability of the polyurethane.[5][6]
-
Chain Symmetry and Structure: The symmetry of the diol can influence the ordering of the hard segments. For instance, a study comparing thermoplastic polyurethanes (TPUs) synthesized with 1,3-butanediol (B41344) (1,3-BDO) and 1,4-butanediol (B3395766) (1,4-BDO) found that the asymmetrical structure resulting from 1,3-BDO led to a higher glass transition temperature, although the ultimate thermal degradation temperatures were similar.[7]
-
-
Diisocyanate Type: Although the focus is on diols, the diisocyanate choice is intrinsically linked to the hard segment's properties. Aromatic diisocyanates like 4,4'-diphenylmethane diisocyanate (MDI) produce more thermally stable PUs than aliphatic diisocyanates such as 1,6-diisocyanatohexane (HDI).[5]
Experimental Data: Thermal Decomposition Analysis
Thermogravimetric Analysis (TGA) is the standard method for evaluating the thermal stability of polymers. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. Key metrics include the onset decomposition temperature and the temperatures at which 1%, 5%, or 10% mass loss occurs (Td1%, Td5%, Td10%).
The following tables summarize TGA data from studies comparing polyurethanes synthesized with different components, highlighting the impact of their chemical structure on thermal stability.
Table 1: Effect of Diisocyanate Structure on Thermal Stability of Polyether-Based TPUs
| Diisocyanate Type | Chain Extender | Atmosphere | Td1% (°C) |
| MDI (Aromatic) | Aliphatic-Aromatic Diol with Sulfur | Helium | 299 - 301 |
| MDI (Aromatic) | Aliphatic-Aromatic Diol with Sulfur | Synthetic Air | 261 - 272 |
| HDI (Aliphatic) | Aliphatic-Aromatic Diol with Sulfur | Helium | 280 - 282 |
| HDI (Aliphatic) | Aliphatic-Aromatic Diol with Sulfur | Synthetic Air | 252 - 265 |
Data sourced from[5]. This data shows that the polyurethane based on the aromatic MDI is significantly more stable than the one based on the aliphatic HDI, especially in an inert atmosphere.
Table 2: Effect of Diol and Diisocyanate Structure on Thermal Stability of Bio-Based Polyurethanes
| Diol Type | Diisocyanate Type | Td5% (°C) |
| Vanillin-derived Diol (HMBD) | IPDI (Aliphatic) | >229 |
| Vanillin-derived Diol (HMBD) | MDI (Aromatic) | 229 |
| Vanillin-derived Diol (Vanillic) | MDI (Aromatic) | 280 |
Data sourced from[8]. This comparison demonstrates that the more rigid backbone of the vanillic diol-derived polyurethane (PU-4) results in higher thermal stability compared to the more flexible aliphatic segments in PU-3.[8]
Experimental Protocols
Thermogravimetric Analysis (TGA)
This protocol describes a general procedure for assessing the thermal stability of polyurethane samples using TGA.
-
Sample Preparation: A small amount of the polyurethane material (typically 5-10 mg) is accurately weighed and placed into a TGA crucible, commonly made of alumina (B75360) or platinum.[9]
-
Instrument Setup: The crucible is placed in the TGA furnace. The instrument is programmed with the desired temperature profile and atmosphere.
-
Atmosphere: The analysis can be run under an inert atmosphere (e.g., nitrogen or helium) to study thermal degradation, or under an oxidative atmosphere (e.g., synthetic air) to study thermo-oxidative degradation.[5][9] The gas flow rate is typically set between 20 and 50 cm³/min.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate, commonly 10 °C/min or 20 °C/min.[9]
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key thermal stability indicators, such as the onset temperature of decomposition and the temperatures corresponding to specific percentage mass losses (e.g., Td1%, Td5%, Td10%). The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and thermal analysis of polyurethanes from different diols.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. pegoretti.dii.unitn.it [pegoretti.dii.unitn.it]
- 5. The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide: 1,5-Hexanediol versus Other Organic Solvents for Specific Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1,5-Hexanediol with other organic solvents in the context of specific chemical reactions, supported by available experimental data. The focus is on providing a clear, data-driven resource for making informed decisions on solvent selection in research and development.
Introduction to this compound as a Solvent
This compound is a diol that possesses both hydrophilic and hydrophobic characteristics, making it an interesting candidate as a solvent or co-solvent in various chemical transformations. Its two hydroxyl groups allow for hydrogen bonding, while the five-carbon backbone provides non-polar character. These properties suggest its potential utility in reactions where modulating solubility and enzyme activity is crucial. As the push for greener and more sustainable chemical processes continues, evaluating alternative solvents like this compound is of significant interest[1][2].
Physicochemical Properties: A Comparative Overview
The selection of a solvent is critically dependent on its physical and chemical properties. Below is a comparison of this compound with its isomer, 1,6-Hexanediol, and other common organic solvents.
| Property | This compound | 1,6-Hexanediol | Toluene | Tetrahydrofuran (THF) | Water |
| Formula | C₆H₁₄O₂ | C₆H₁₄O₂ | C₇H₈ | C₄H₈O | H₂O |
| Molar Mass ( g/mol ) | 118.17 | 118.17 | 92.14 | 72.11 | 18.02 |
| Boiling Point (°C) | 242 | 250 | 111 | 66 | 100 |
| Melting Point (°C) | -15 | 42 | -95 | -108.4 | 0 |
| Density (g/mL at 25°C) | 0.981 | 0.967 | 0.867 | 0.889 | 0.997 |
| Solubility in Water | Soluble | Soluble | Insoluble | Miscible | N/A |
Application in Biocatalysis: Enzymatic Reactions
While comprehensive data on the use of this compound as a primary solvent in common organic reactions like palladium-catalyzed cross-couplings is limited in publicly available literature, the field of biocatalysis offers insights into its potential. Diols are often used as co-solvents to improve substrate solubility and modulate enzyme activity.
Case Study: Lipase-Catalyzed Reactions
Lipases are versatile enzymes used in a variety of transformations, including esterification, transesterification, and acetylation. Their activity and selectivity can be highly dependent on the reaction medium.
A study on the lipase-catalyzed regioselective monoacetylation of unsymmetrical 1,5-primary diols highlights the compatibility of the 1,5-diol structure with lipase (B570770) activity. In this research, Lipase B from Candida antarctica (CALB) was effective in catalyzing the acetylation of a 1,5-diol isoprostane intermediate in Tetrahydrofuran (THF)[3]. This suggests that diols like this compound could serve as suitable media or co-solvents for such enzymatic reactions.
Comparative Performance in Enzymatic Reactions
Direct comparative data for this compound is scarce. However, studies on its isomer, 1,6-Hexanediol, and other diols provide a basis for potential performance. For instance, research has shown that 1,6-Hexanediol can significantly impact the activity of enzymes like kinases and phosphatases, often in a concentration-dependent manner[4][5]. Another study on alcohol dehydrogenase (ADH) demonstrated that 1,5-pentanediol (B104693) can be an effective cosubstrate for cofactor regeneration in organic media, outperforming the commonly used 2-propanol in terms of initial reaction rate[6].
Based on these findings, a hypothetical comparison of solvents for a generic lipase-catalyzed esterification is presented below. The data for this compound is extrapolated based on the behavior of similar diols and serves as a projection for experimental validation.
| Solvent/Co-solvent | Enzyme | Reaction | Projected Relative Yield (%) | Remarks |
| This compound | Lipase | Esterification | 85 | May enhance enzyme stability and substrate solubility. |
| Toluene | Lipase | Esterification | 95 | Common non-polar solvent, good for solubilizing hydrophobic substrates. |
| Tetrahydrofuran (THF) | Lipase | Esterification | 70 | Polar aprotic solvent, can sometimes denature enzymes at higher concentrations. |
| Water | Lipase | Hydrolysis (competing reaction) | 10 (Esterification) | Promotes the reverse reaction (hydrolysis), generally not ideal for synthesis unless using a two-phase system. |
| 1,6-Hexanediol | Lipase | Esterification | 80 | Similar properties to this compound, but may have different effects on enzyme conformation. |
Experimental Protocols
General Protocol for a Comparative Study of Solvents in a Lipase-Catalyzed Esterification
This protocol outlines a general procedure to compare the effectiveness of this compound against other solvents in a model lipase-catalyzed reaction.
1. Materials:
-
Lipase (e.g., Candida antarctica Lipase B, immobilized)
-
Carboxylic acid (e.g., Lauric acid)
-
Alcohol (e.g., 1-Butanol)
-
Solvents: this compound, Toluene, THF, Water
-
Internal standard for GC analysis (e.g., Dodecane)
-
Molecular sieves (for anhydrous conditions)
2. Reaction Setup:
-
To a series of reaction vials, add 1 mmol of lauric acid and 1.2 mmol of 1-butanol.
-
To each vial, add 5 mL of the respective solvent (this compound, Toluene, THF). For the aqueous system, a biphasic setup may be necessary.
-
Add 50 mg of immobilized lipase and the internal standard.
-
Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 40°C).
3. Monitoring and Analysis:
-
Withdraw aliquots from the reaction mixture at regular intervals (e.g., 1, 2, 4, 8, 24 hours).
-
Analyze the samples by Gas Chromatography (GC) to determine the concentration of the ester product relative to the internal standard.
-
Calculate the reaction yield at each time point for each solvent.
4. Data Presentation:
-
Plot reaction yield versus time for each solvent to compare reaction rates.
-
Create a table summarizing the final yields after 24 hours for each solvent.
Visualizations
Logical Workflow for Solvent Screening in Biocatalysis
Caption: Workflow for comparing the performance of different solvents in a biocatalytic reaction.
Hypothetical Signaling Pathway Potentially Affected by Solvents
In drug development, understanding how solvents might interfere with cellular processes is crucial. 1,6-Hexanediol has been shown to disrupt signaling pathways by affecting enzyme activities like kinases and phosphatases[4][5]. This diagram illustrates a generic kinase cascade that could be influenced by the reaction solvent.
Caption: A generic signaling pathway illustrating potential points of solvent interference.
Conclusion
This compound presents an interesting, yet underexplored, option as a solvent in organic and biocatalytic reactions. Its physicochemical properties suggest it could be a viable alternative to more conventional solvents, particularly in applications where its diol functionality can be advantageous, such as in stabilizing enzymes or solubilizing polar substrates.
While direct comparative data for its use in mainstream organic synthesis is lacking, the field of biocatalysis provides a strong rationale for its investigation. The provided experimental framework can be used to systematically evaluate this compound against other solvents to determine its efficacy for specific applications. Further research is needed to fully elucidate its potential and expand its use in green and sustainable chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Special Issue: “Organic Reactions in Green Solvents” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipase-catalyzed regioselective monoacetylation of unsymmetrical 1,5-primary diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,6-Hexanediol, commonly used to dissolve liquid-liquid phase separated condensates, directly impairs kinase and phosphatase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,6-Hexanediol, commonly used to dissolve liquid–liquid phase separated condensates, directly impairs kinase and phosphatase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 1,5-Hexanediol: A Procedural Guide
This guide provides essential safety and logistical information for the proper handling and disposal of 1,5-Hexanediol, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance requiring careful handling. It can cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2] Always consult the Safety Data Sheet (SDS) before handling the chemical and wear appropriate Personal Protective Equipment (PPE).
Key Safety Data for this compound
| Property | Value | Source |
| Signal Word | Warning | [1][2] |
| Hazard Statements | H315, H319, H335 | [1] |
| Hazard Classifications | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | [1] |
| Recommended PPE | Eyeshields, Chemical Resistant Gloves, Respirator | [1] |
| Storage Class | 10 - Combustible Liquids | [1] |
| Flash Point | 113 °C / 235.4 °F (closed cup) | [1] |
| Incompatibility | Store away from strong oxidizing agents. |
Step-by-Step Disposal Procedure
The disposal of this compound must comply with federal, state, and local regulations. In the United States, hazardous waste management is primarily regulated under the Resource Conservation and Recovery Act (RCRA) by the Environmental Protection Agency (EPA).[3]
Step 1: Waste Identification and Collection
-
Designate as Hazardous Waste: Any unwanted this compound, including contaminated material or spill cleanup residue, must be managed as hazardous waste.[4][5]
-
Use Compatible Containers: Collect the waste in a designated, leak-proof container that is compatible with this compound. The container must be in good condition.[5]
-
Label Correctly: Immediately label the container with the words "Hazardous Waste" and identify the contents clearly as "this compound Waste".[5][6] Include the date accumulation started.
Step 2: Spill Management
-
Small Spills: In a well-ventilated area, absorb the spill with an inert, non-combustible material such as sand, earth, or a general-purpose binder.[4][6]
-
Large Spills: Evacuate personnel from the immediate area. Contain the spill to prevent it from entering drains or waterways.[4] Use absorbent materials to soak up the liquid.
-
Collect and Dispose: Scoop the absorbed material into your designated hazardous waste container.[4][6] Keep the container closed and sealed for disposal.[4]
Step 3: Storage and Segregation
-
Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and cool location.[4]
-
Segregate Incompatibles: Ensure the waste container is stored separately from incompatible materials, such as strong oxidizing agents.
-
Secondary Containment: It is best practice to store liquid hazardous waste containers in secondary containment to prevent the spread of material in case of a leak.[5]
Step 4: Final Disposal
-
Licensed Disposal Service: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional hazardous waste disposal service.[6]
-
Do Not Dispose in Drains: Never discharge this compound or its solutions into drains, sewers, or waterways.[4]
-
Manifest Tracking: Ensure the waste is tracked using a "cradle-to-grave" manifest system, which documents its journey to an approved treatment, storage, and disposal facility (TSDF).[7]
Step 5: Empty Container Disposal
-
Triple Rinsing: Empty this compound containers must be triple-rinsed with a suitable solvent (e.g., water) to remove all residues.[5][8]
-
Collect Rinsate: The solvent rinsate from this process must be collected and disposed of as hazardous waste.[5]
-
Final Container Disposal: Once triple-rinsed and air-dried, completely remove or deface the original chemical label.[8] The clean, empty container can then typically be disposed of as regular laboratory waste.[8]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound 99 928-40-5 [sigmaaldrich.com]
- 2. This compound | C6H14O2 | CID 79126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. happycall.biz [happycall.biz]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. benchchem.com [benchchem.com]
- 7. dec.ny.gov [dec.ny.gov]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Safeguarding Your Research: A Guide to Handling 1,5-Hexanediol
Essential safety protocols and logistical plans for the handling and disposal of 1,5-Hexanediol are critical for ensuring a safe laboratory environment. This guide provides immediate, procedural, and step-by-step guidance for researchers, scientists, and drug development professionals. Adherence to these protocols is paramount to minimize risks and ensure operational integrity.
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2] Therefore, the use of appropriate personal protective equipment (PPE) is mandatory.
Personal Protective Equipment (PPE) Requirements
To ensure the safety of personnel, the following PPE must be worn when handling this compound:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or safety glasses with side-shields conforming to EN166 or NIOSH standards are required.[1][2] |
| Hand Protection | Chemically resistant gloves must be worn. While specific breakthrough time data for this compound is not readily available, it is recommended to use nitrile gloves for incidental contact. For prolonged or direct contact, it is advisable to consult the glove manufacturer's resistance data for similar diols or alcohols. Always inspect gloves for any signs of degradation before use. |
| Respiratory Protection | In situations where vapors or mists may be generated, a NIOSH-approved respirator with an organic vapor cartridge (type ABEK as per EN14387) or a dust mask (type N95 for solids) should be used.[1][3][4] |
| Skin and Body Protection | A standard laboratory coat should be worn to prevent skin contact.[2] In cases of potential splashing, additional protective clothing may be necessary. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Preparation:
-
Ensure that a safety data sheet (SDS) for this compound is readily accessible.
-
Verify that all necessary PPE is available and in good condition.
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Locate the nearest eyewash station and safety shower before beginning work.
2. Handling:
-
Avoid direct contact with skin and eyes, and prevent inhalation of any vapors or mists.[2]
-
Use compatible equipment for transferring and handling the chemical.
-
After handling, wash hands thoroughly with soap and water.
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[2][5]
-
Ensure the storage container is clearly labeled.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate action is necessary.
Spill Cleanup:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed, labeled container for disposal.
-
For large spills, contain the spill and prevent it from entering drains.[2] Follow institutional emergency procedures.
-
Ventilate the area and wash the spill site after the material has been removed.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[6]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.
-
All waste containing this compound should be treated as hazardous waste.[2]
-
Collect waste in a designated, labeled, and sealed container.
-
Dispose of the chemical waste in accordance with local, regional, and national regulations.[5] Do not dispose of it down the drain.[2]
-
Contaminated PPE should also be disposed of as hazardous waste.
Below is a workflow diagram illustrating the safe handling process for this compound.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
